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  • Product: 2-[(Tributylstannyl)methoxy]ethanol
  • CAS: 475680-87-6

Core Science & Biosynthesis

Foundational

Chemical and physical properties of 2-[(Tributylstannyl)methoxy]ethanol

An In-Depth Technical Guide to the Synthesis, Properties, and Safe Handling of 2-[(Tributylstannyl)methoxy]ethanol Abstract This technical guide provides a comprehensive overview of 2-[(tributylstannyl)methoxy]ethanol, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Safe Handling of 2-[(Tributylstannyl)methoxy]ethanol

Abstract

This technical guide provides a comprehensive overview of 2-[(tributylstannyl)methoxy]ethanol, a specialized organotin compound. Designed for an audience of researchers, scientists, and drug development professionals, this document delves into the compound's core chemical and physical properties, offers a robust, chemically sound protocol for its synthesis, and details methods for its spectroscopic characterization. A significant emphasis is placed on the critical safety and handling procedures required for tributyltin-containing reagents, grounded in an understanding of their inherent toxicological profiles. The guide aims to serve as an essential resource, blending theoretical knowledge with practical, field-proven insights to enable the safe and effective use of this versatile chemical building block.

Introduction to 2-[(Tributylstannyl)methoxy]ethanol

Organotin compounds, characterized by the presence of at least one tin-carbon bond, are a cornerstone of modern organometallic chemistry. Within this class, tetravalent tin derivatives, particularly those bearing tributyltin (TBT) moieties, are prized for their utility in a range of chemical transformations. 2-[(Tributylstannyl)methoxy]ethanol (CAS: 475680-87-6) is a bifunctional reagent that combines the reactivity of the tributylstannyl group with the synthetic versatility of a primary alcohol.

The tributyltin group serves as a latent carbanion, readily participating in palladium-catalyzed cross-coupling reactions such as the Stille coupling. This allows for the formation of new carbon-carbon bonds under relatively mild conditions. The terminal hydroxyl group, meanwhile, offers a reactive handle for subsequent functionalization, including esterification, etherification, or oxidation. This dual functionality makes 2-[(tributylstannyl)methoxy]ethanol a potentially valuable intermediate for the synthesis of complex molecules, such as pharmaceutical agents or functional materials, where precise structural elaboration is required.

However, the significant utility of tributyltin compounds is inextricably linked to their considerable toxicity.[1][2] This guide is therefore structured not only to inform researchers of the compound's synthetic potential but also to arm them with the knowledge necessary for its safe handling and disposal.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 2-[(tributylstannyl)methoxy]ethanol is not widely available in peer-reviewed literature, a common scenario for specialized research chemicals. The properties outlined below are a combination of data from supplier specifications and predictions based on the well-characterized properties of its constituent parts: the tributyltin moiety and the 2-methoxyethanol backbone.[3][4]

Data Summary
PropertyValue / DescriptionSource / Rationale
IUPAC Name 2-[(Tributylstannyl)methoxy]ethanol---
CAS Number 475680-87-6
Molecular Formula C₁₅H₃₄O₂Sn
Molecular Weight 365.14 g/mol
Appearance Predicted to be a clear, colorless to pale yellow liquid.Based on analogous organotin compounds like (tributylstannyl)methanol.[5]
Boiling Point Not experimentally reported. Predicted to be >200 °C at atmospheric pressure.High molecular weight and polarity suggest a high boiling point.
Solubility Expected to be soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene, Diethyl Ether) and insoluble in water.The large, nonpolar tributyl groups dominate the molecule's solubility profile.
Density Not experimentally reported. Predicted to be >1.0 g/mL.Organotin compounds are generally denser than water.
Predicted Spectroscopic Signatures

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the tributyltin group as a series of multiplets between δ 0.8-1.6 ppm. The protons of the methoxy-ethanol chain would appear at approximately δ 3.5-4.0 ppm, with distinct signals for the -Sn-CH₂-O-, -O-CH₂-CH₂-OH, and the terminal -OH proton (which may be broad and its position variable).

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should display distinct signals for each unique carbon atom. The four carbons of the butyl chains will resonate in the aliphatic region (δ ~10-30 ppm). The carbons of the methoxy-ethanol linker will appear further downfield (δ ~60-80 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands are predicted. A broad absorption in the range of 3200-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol is a key diagnostic feature. Strong C-H stretching bands will be observed around 2850-2960 cm⁻¹. A prominent C-O stretching band is expected near 1100 cm⁻¹.

  • Mass Spectrometry (EI): The mass spectrum will likely not show a strong molecular ion peak due to facile fragmentation. Characteristic fragmentation patterns include the sequential loss of butyl groups (C₄H₉, 57 Da) and cleavage of the ether linkage.

Synthesis Protocol: Williamson Ether Synthesis

The most direct and logical approach to synthesizing 2-[(tributylstannyl)methoxy]ethanol is via a Williamson ether synthesis. This method involves the deprotonation of (tributylstannyl)methanol to form a reactive alkoxide, which then acts as a nucleophile to displace a halide from a 2-haloethanol derivative.

Reaction Scheme

Synthesis_Workflow cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Workup & Purification StannylMethanol (Tributylstannyl)methanol Alkoxide Stannylmethoxide Intermediate StannylMethanol->Alkoxide + NaH - H₂ (gas) NaH Sodium Hydride (NaH) in dry THF Product 2-[(Tributylstannyl)methoxy]ethanol Alkoxide->Product + 2-Bromoethanol - NaBr Bromoethanol 2-Bromoethanol Workup Aqueous Quench & Liquid-Liquid Extraction Product->Workup Purification Column Chromatography (Silica Gel) Workup->Purification

Caption: Proposed synthetic workflow for 2-[(tributylstannyl)methoxy]ethanol.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • (Tributylstannyl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 2-Bromoethanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add (tributylstannyl)methanol (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stir bar and a dropping funnel. Dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise.

    • Expert Insight: The use of NaH ensures irreversible deprotonation of the alcohol, driving the reaction forward. Adding it slowly at 0 °C controls the rate of hydrogen gas evolution, which can be vigorous. Anhydrous conditions are critical as NaH reacts violently with water.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium alkoxide should result in a homogeneous or slightly cloudy solution.

  • Nucleophilic Addition: Cool the reaction mixture back to 0 °C. Add a solution of 2-bromoethanol (1.2 eq) in anhydrous THF dropwise via the addition funnel over 30 minutes.

    • Expert Insight: 2-Bromoethanol is the electrophile. Adding it slowly prevents a rapid exotherm. A slight excess ensures complete consumption of the valuable stannylmethoxide intermediate.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Trustworthiness: Each washing step serves a purpose. The water wash removes inorganic salts (NaBr, excess NH₄Cl), and the brine wash helps to break up emulsions and begin the drying process.

  • Purification:

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Safety, Handling, and Toxicology

The primary hazard associated with 2-[(tributylstannyl)methoxy]ethanol stems from the tributyltin moiety. Organotin compounds are a recognized threat to human health and the environment.[6]

Toxicological Profile
  • General Toxicity: Tributyltin compounds are known to be immunotoxic and neurotoxic.[7] The toxicity of organotins generally follows the order trialkyltins > dialkyltins > monoalkyltins.[1]

  • Exposure Routes: Exposure can occur through inhalation, ingestion, or dermal absorption.[7] Dermal contact is a significant risk in an occupational setting.[1]

  • Health Effects: Acute exposure can cause severe skin irritation, chemical burns, respiratory tract irritation, headaches, and vomiting.[1] Chronic exposure can lead to more severe systemic effects.

  • Environmental Hazard: Tributyltins are highly toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[1][8] All releases to the environment must be avoided.[9]

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_spill 3. Spill Response cluster_disposal 4. Disposal Prep Don Full PPE: - Neoprene Gloves - Safety Goggles & Face Shield - Lab Coat Handling Work Exclusively in a Certified Chemical Fume Hood Prep->Handling Designated Use a Designated Area Clearly Marked for Organotins Handling->Designated Spill Small Spill Occurs Handling->Spill If spill occurs Waste Collect All Contaminated Waste (PPE, Absorbent, Glassware) Designated->Waste After experiment Absorb Absorb with Inert Material (e.g., Vermiculite) Spill->Absorb Decontaminate Decontaminate Area (e.g., Bleach Solution) Absorb->Decontaminate Container Seal in a Labeled Hazardous Waste Container Waste->Container Dispose Dispose via Certified Waste Management Service Container->Dispose

Caption: Workflow for the safe handling and disposal of organotin compounds.

Mandatory Handling Protocols
  • Engineering Controls: All manipulations of 2-[(tributylstannyl)methoxy]ethanol must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[10]

  • Personal Protective Equipment (PPE):

    • Gloves: Chemically resistant gloves (e.g., neoprene or nitrile) must be worn. Inspect gloves before each use.[10]

    • Eye Protection: Chemical safety goggles in combination with a face shield are required.[9]

    • Lab Coat: A lab coat should be worn and kept buttoned.

  • Spill and Decontamination:

    • In case of a spill, evacuate the area and ensure it is well-ventilated.

    • Contain and absorb the spill with an inert absorbent material like vermiculite or sand.[8] Do not use combustible materials.

    • Place the contaminated absorbent into a sealed container for hazardous waste disposal.[8]

    • Decontaminate the spill area and affected glassware by soaking in a 10% bleach solution overnight, which helps oxidize the organotin to less toxic tin oxides.[10]

  • Waste Disposal: All waste contaminated with 2-[(tributylstannyl)methoxy]ethanol, including excess reagent, solvents, absorbent materials, and disposable PPE, must be collected in a clearly labeled, sealed container and disposed of as hazardous waste according to institutional and local regulations.[9]

Potential Applications in Research and Development

The bifunctional nature of 2-[(tributylstannyl)methoxy]ethanol makes it a versatile tool for synthetic chemists.

Stille Cross-Coupling Reactions

The primary application of the tributylstannyl group is in Stille cross-coupling reactions. This palladium-catalyzed reaction forms a new C-C bond between the stannane and an organic halide or triflate. The terminal -OH group can be either protected during the coupling and deprotected later, or it can be carried through the reaction, providing a product that is already functionalized for subsequent steps.

Stille_Coupling reagent1 2-[(Tributylstannyl)methoxy]ethanol product Ar-CH₂-O-CH₂CH₂-OH reagent1->product reagent2 Aryl-Halide (Ar-X) reagent2->product catalyst Pd(PPh₃)₄ catalyst->product Stille Coupling

Caption: General scheme of a Stille coupling reaction utilizing the title compound.

Building Block for Drug Discovery

In drug development, the ability to rapidly generate libraries of related compounds is crucial. 2-[(tributylstannyl)methoxy]ethanol can serve as a "linker" or "scaffold" building block. After a Stille coupling to introduce a desired aromatic or heterocyclic core, the terminal hydroxyl group can be used as an attachment point for other fragments, enabling the systematic exploration of chemical space around a core molecule. This approach is valuable in structure-activity relationship (SAR) studies.

Conclusion

2-[(Tributylstannyl)methoxy]ethanol is a specialized reagent with considerable potential for advanced organic synthesis, particularly in fields requiring the construction of complex molecular architectures like drug discovery. Its value lies in the orthogonal reactivity of its tributylstannyl and hydroxyl functional groups. However, its utility must always be balanced with a profound respect for its hazardous nature. Adherence to stringent safety protocols, including the mandatory use of engineering controls and appropriate PPE, is not merely a recommendation but a requirement for its responsible use. This guide provides the foundational knowledge for researchers to harness the synthetic power of this compound while prioritizing the safety of themselves, their colleagues, and the environment.

References

  • G.G. de-Almeida, et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. PMC. Available at: [Link]

  • Department of the Environment and Energy, Australia. (2022). Organo-tin compounds. DCCEEW. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. ATSDR. Available at: [Link]

  • W. Shi, et al. (2014). Developmental toxicity of organotin compounds in animals. Frontiers in Marine Science. Available at: [Link]

  • R.D. Kimbrough. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives. Available at: [Link]

  • Gelest. (2021). Safety Data Sheet for TRIBUTYLTIN CHLORIDE. Available at: [Link]

  • LANXESS Solutions US Inc. (2015). Product Safety Assessment: Tributyltins. Available at: [Link]

  • Cheméo. Chemical Properties of Ethanol, 2-methoxy- (CAS 109-86-4). Available at: [Link]

  • Organic Syntheses. (1993). tributyl[(methoxymethoxy)methyl]stannane. Org. Synth. 1993, 71, 163. Available at: [Link]

  • NIST. Ethanol, 2-methoxy- - Phase change data. NIST WebBook. Available at: [Link]

  • Organic Syntheses. (1995). (S,E)-1-(METHOXYMETHOXY)-1-TRIBUTYLSTANNYL-2-BUTENE. Org. Synth. 1995, 72, 207. Available at: [Link]

  • NIST. 2-(2-Methoxyethoxy)ethanol, TBDMS derivative - Mass Spectrum. NIST WebBook. Available at: [Link]

  • Wiley-VCH. (2RS,3RS)-1-(2-CHLOROETHANOYL)-2-(ETHOXYCARBONYL)-2-[(TRIBUTYLSTANNYL)-METHYL]-3-(2-OXOPROPYL)-PYRROLIDINE. SpectraBase. Available at: [Link]

  • AccelaChem. 475680-87-6 2-[(Tributylstannyl)methoxy]ethanol. Available at: [Link]

  • UNEP Publications. (2005). SIDS INITIAL ASSESSMENT PROFILE for 2-(2-(2-Methoxyethoxy)ethoxy)-ethanol. Available at: [Link]

  • National Institutes of Health. 2-Methoxyethanol. PubChem. Available at: [Link]

  • The Good Scents Company. 2-methoxyethanol. Available at: [Link]

  • National Institutes of Health. 2-((Tetrahydro-2-furanyl)methoxy)ethanol. PubChem. Available at: [Link]

  • NIST. Ethanol, 2-(2-methoxyethoxy)- - IR Spectrum. NIST WebBook. Available at: [Link]

  • University of California San Diego. Spectrum Library. GNPS. Available at: [Link]

  • NIST. Ethanol, 2-methoxy- - IR Spectrum. NIST WebBook. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Electronic Supplementary Information Platinum thiolate complexes... RSC. Available at: [Link]

  • NIST. 2-Methoxyethanol, TBDMS derivative - Mass Spectrum. NIST WebBook. Available at: [Link]

  • Wikipedia. 2-Methoxyethanol. Available at: [Link]

  • S.S. Patil, et al. (2012). 2-Methoxyethanol: A remarkably efficient and alternative reaction medium for iodination of reactive aromatics using iodine and iodic acid. Orbital: The Electronic Journal of Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton NMR spectrum of methoxyethane. Available at: [Link]

  • L.A. Poveda, et al. (2022). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. The Journal of Physical Chemistry A. Available at: [Link]

  • V.I. Balevicius, et al. (2019). Infrared Absorption Spectra of Monohydric Alcohols. Data. Available at: [Link]

  • A.M. El-Nahas, et al. (2019). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. Scientific Reports. Available at: [Link]

  • C. Binet, et al. (1999). FTIR di†erence spectra of methoxy species formed by methanol... ResearchGate. Available at: [Link]

  • T. Umecky, et al. (2014). NMR Studies on Solution Structures of Methanol and Ethanol Saturated with CO2. ResearchGate. Available at: [Link]

  • NIST. Ethanol, 2-methoxy- - Mass Spectrum. NIST WebBook. Available at: [Link]

  • MassBank. Organic compounds. Available at: [Link]

  • L. Berg. (1992). Dehydration of 2-methoxyethanol by extractive distillation. Google Patents.
  • P. Docampo, et al. (2013). 2-Methoxyethanol as a new solvent for processing methylammonium lead halide perovskite solar cells. Journal of Materials Chemistry A. Available at: [Link]

  • A.B. Dongil, et al. (2023). Butanol Production by Ethanol Condensation: Improvements and Limitations in the Rational Design of Cu-Ni-MgO/Graphite Catalysts. MDPI. Available at: [Link]

  • M. Thum, et al. (2010). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]

Sources

Exploratory

What is 2-[(Tributylstannyl)methoxy]ethanol used for in organic synthesis?

An In-depth Technical Guide to the Synthetic Utility of 2-[(Tributylstannyl)methoxy]ethanol This guide provides a detailed exploration of the probable applications of 2-[(Tributylstannyl)methoxy]ethanol in modern organic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthetic Utility of 2-[(Tributylstannyl)methoxy]ethanol

This guide provides a detailed exploration of the probable applications of 2-[(Tributylstannyl)methoxy]ethanol in modern organic synthesis. While direct literature citations for this specific reagent are scarce, its synthetic utility can be confidently inferred from the well-established chemistry of analogous organotin alkoxides. This document is intended for researchers, scientists, and professionals in drug development who are seeking to leverage advanced organometallic reagents for selective transformations.

Introduction: The Role of Organotin Reagents in Selective Synthesis

Organotin compounds have a rich history in organic chemistry, serving as versatile reagents and intermediates.[1][2] While their application has been somewhat tempered by toxicity concerns, their unique reactivity continues to make them indispensable for specific transformations.[2][3] The compound of interest, 2-[(Tributylstannyl)methoxy]ethanol, possesses a key structural feature: a tin-oxygen bond (a tributylstannyl ether). This functionality is the cornerstone of its synthetic potential, distinguishing it from organostannanes with tin-carbon bonds which are renowned for their use in cross-coupling reactions.

The primary role of the tributylstannyl group in this context is to activate the attached 2-methoxyethoxy moiety, transforming it into a potent nucleophile for the formation of new ether linkages under controlled conditions.

Core Principle: Activation of Hydroxyl Groups via Tributylstannyl Ethers

The formation of a trialkylstannyl ether from an alcohol dramatically increases the nucleophilicity of the oxygen atom. This activation is the basis for a range of selective functionalization reactions of alcohols and polyols.

Mechanism of Activation

The activation of an alcohol via stannylation proceeds through the formation of a tin alkoxide. This can be achieved by reacting the alcohol with a suitable organotin precursor, such as bis(tributyltin) oxide, or by other methods. The resulting Sn-O bond is highly covalent but polarizes the oxygen atom, increasing its electron density and, consequently, its nucleophilicity.

This enhanced nucleophilicity allows the stannyl ether to react with electrophiles under conditions that would not affect the parent alcohol. This principle is widely exploited for the regioselective alkylation, acylation, and sulfonylation of diols and polyols, where the tin atom coordinates to multiple hydroxyl groups, allowing for the selective activation of one.[4][5][6]

Primary Application: A Reagent for 2-Methoxyethoxylation

Based on the established chemistry of organotin alkoxides, the principal application of 2-[(Tributylstannyl)methoxy]ethanol is as a specialized reagent for the transfer of the 2-methoxyethoxy group to a substrate, typically an alcohol, to form a 2-methoxyethoxy ether.

This transformation is a type of Williamson ether synthesis where the organotin reagent serves as a pre-activated, highly nucleophilic form of 2-methoxyethanol.

Proposed Reaction Workflow

The overall process can be visualized as a two-stage sequence, often performed in a single pot:

  • Activation of the Substrate: The alcohol to be functionalized is first converted into its corresponding tributylstannyl ether.

  • Etherification: The activated alcohol then reacts with an electrophile. In the context of using 2-[(Tributylstannyl)methoxy]ethanol, it would more likely be used to introduce the 2-methoxyethoxy group onto an activated substrate, such as an alkyl halide.

A more direct, and highly plausible, application involves the reaction of a substrate (e.g., an alkyl halide) with 2-[(Tributylstannyl)methoxy]ethanol.

G cluster_0 Proposed Etherification using 2-[(Tributylstannyl)methoxy]ethanol R_X R-X (Alkyl Halide) Product R-O-CH₂CH₂-OCH₃ (2-Methoxyethoxy Ether) R_X->Product Nucleophilic Substitution Sn_Ether Bu₃Sn-O-CH₂CH₂-OCH₃ (2-[(Tributylstannyl)methoxy]ethanol) Sn_Ether->Product Byproduct Bu₃Sn-X (Tributyltin Halide)

Sources

Foundational

Synthesis pathways for the preparation of 2-[(Tributylstannyl)methoxy]ethanol

An In-Depth Technical Guide to the Synthesis of 2-[(Tributylstannyl)methoxy]ethanol Introduction: The Role of Organotin Alkoxides in Modern Synthesis Organotin compounds, particularly trialkyltin alkoxides, serve as vers...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 2-[(Tributylstannyl)methoxy]ethanol

Introduction: The Role of Organotin Alkoxides in Modern Synthesis

Organotin compounds, particularly trialkyltin alkoxides, serve as versatile and potent intermediates in organic synthesis. Their unique reactivity, stemming from the polarized tin-oxygen bond, allows for mild and selective transformations that are often challenging to achieve through other means. These reagents are instrumental in processes such as acylation, alkylation, and the formation of complex ethers. This guide focuses on the synthesis of a specific, functionalized organotin alkoxide, 2-[(Tributylstannyl)methoxy]ethanol (CAS 475680-87-6)[1]. This molecule incorporates both the reactive tributylstannyl ether moiety and a free primary alcohol, making it a potentially valuable bifunctional building block for drug development and complex molecule synthesis.

This document provides a detailed examination of the most scientifically sound and practical pathway for the preparation of this target compound. It is intended for researchers and professionals in the chemical and pharmaceutical sciences, offering not just a protocol, but a deep dive into the causality behind the experimental design.

Core Synthesis Pathway: Stannylation of Ethylene Glycol

The most direct and reliable method for preparing 2-[(Tributylstannyl)methoxy]ethanol is the reaction of bis(tributyltin) oxide with ethylene glycol. This reaction is a classic example of organotin alkoxide formation from an alcohol and is governed by a reversible equilibrium.

Reaction Principle and Causality

The formation of a trialkyltin alkoxide from its corresponding oxide and an alcohol is an equilibrium process where water is formed as a byproduct.[2] The reaction is as follows:

(Bu₃Sn)₂O + 2 HOCH₂CH₂OH ⇌ 2 Bu₃SnOCH₂CH₂OH + H₂O

To drive the reaction to completion and achieve a high yield of the desired product, the water must be continuously removed from the reaction mixture as it is formed. The most effective and widely used technique for this is azeotropic dehydration.[2] By refluxing the reaction in a solvent that forms a low-boiling azeotrope with water, such as toluene, the water can be physically separated using a Dean-Stark apparatus. This constant removal of a product shifts the equilibrium to the right, in accordance with Le Châtelier's principle.

Ethylene glycol is a symmetrical diol. Therefore, the reaction with bis(tributyltin) oxide produces the mono-stannylated product without complications of regioselectivity. While di-stannylation is possible, using a molar excess of ethylene glycol can favor the formation of the desired mono-substituted product.

Synthesis_Pathway TBTO Bis(tributyltin) Oxide ((Bu₃Sn)₂O) ReactionVessel Reaction at Reflux (Azeotropic Dehydration) TBTO->ReactionVessel EG Ethylene Glycol (HOCH₂CH₂OH) EG->ReactionVessel Solvent Toluene Solvent->ReactionVessel Product 2-[(Tributylstannyl)methoxy]ethanol (Bu₃SnOCH₂CH₂OH) Water Water (H₂O) ReactionVessel->Product + ReactionVessel->Water (removed via Dean-Stark)

Caption: Reaction scheme for the synthesis of 2-[(Tributylstannyl)methoxy]ethanol.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, where the progress and completion of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

Reagents and Equipment
Reagent/EquipmentGrade/Specification
Bis(tributyltin) oxide, (Bu₃Sn)₂O≥96% purity[3]
Ethylene Glycol, HOCH₂CH₂OHAnhydrous, ≥99%
TolueneAnhydrous, reagent grade
Round-bottom flaskSized appropriately for the reaction scale
Dean-Stark ApparatusCalibrated
Reflux Condenser
Magnetic Stirrer and Stir Bar
Heating Mantle
Nitrogen/Argon InletFor maintaining an inert atmosphere
Distillation ApparatusFor purification
Step-by-Step Methodology
  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture. The entire system should be placed under an inert atmosphere (Nitrogen or Argon).

  • Charging the Flask: To the round-bottom flask, add bis(tributyltin) oxide (1.0 eq). Add anhydrous toluene to create a solution with a concentration of approximately 0.5 M. Begin stirring.

  • Addition of Diol: Add ethylene glycol (2.2 eq) to the stirring solution at room temperature. A slight excess of the diol is used to maximize the conversion of the tin oxide.

  • Azeotropic Dehydration: Heat the mixture to a vigorous reflux using a heating mantle. Toluene and water will begin to co-distill as an azeotrope. The condensed liquids will collect in the Dean-Stark trap, where the denser water will separate to the bottom, and the toluene will overflow back into the reaction flask.

  • Monitoring the Reaction: The reaction is monitored by observing the amount of water collected in the calibrated arm of the Dean-Stark trap. The theoretical amount of water can be calculated based on the initial moles of bis(tributyltin) oxide (1 mole of (Bu₃Sn)₂O produces 1 mole of H₂O). The reaction is considered complete when no more water is collected. This typically takes several hours.

  • Workup and Purification:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Remove the solvent (toluene) and excess ethylene glycol under reduced pressure using a rotary evaporator.

    • The crude product, a viscous oil, is then purified by vacuum distillation. The high boiling point of the product necessitates distillation under high vacuum to prevent decomposition.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A 1. Assemble and Dry Glassware under Inert Gas B 2. Charge Flask with (Bu₃Sn)₂O and Toluene A->B C 3. Add Ethylene Glycol B->C D 4. Heat to Reflux C->D E 5. Collect Water Azeotropically (Monitor Progress) D->E F 6. Cool Reaction Mixture E->F G 7. Remove Solvent & Excess Diol (Rotary Evaporation) F->G H 8. Purify by Vacuum Distillation G->H I Final Product H->I

Caption: Step-by-step experimental workflow for the synthesis and purification.

Trustworthiness: Safety and Handling of Organotin Reagents

CRITICAL SAFETY NOTE: Tributyltin compounds are highly toxic and represent a significant health and environmental hazard.[4][5] They can be absorbed through the skin and are toxic by inhalation and ingestion.[3] All manipulations must be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All waste containing organotin residues must be disposed of according to institutional and environmental regulations.

References

  • Organic Syntheses Procedure. (n.d.). Notes.
  • AccelaChem. (n.d.). 475680-87-6 2-[(Tributylstannyl)methoxy]ethanol. Retrieved from

  • Organic Syntheses Procedure. (n.d.). tributyl[(methoxymethoxy)methyl]stannane.
  • National Toxicology Program. (1991, September 30). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). Retrieved from ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/chem_background/exsumpdf/bis_tributyltin_oxide_508.pdf
  • RSC Publishing. (n.d.). Cyclic ether synthesis from diols using trimethyl phosphate. Retrieved from pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc35345k
  • National Center for Biotechnology Information. (n.d.). A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Retrieved from

  • ResearchGate. (n.d.). Facile reaction of bis(tri-n-butyltin) oxide with silica gel | Request PDF. Retrieved from

  • ResearchGate. (n.d.). Synthesis of cyclic ethers from diols in the presence of copper catalysts. Retrieved from

  • AERU. (2025, November 11). Tributyltin oxide (Ref: ENT 24979). Retrieved from aeru.co.uk/profiles/tributyltin-oxide-ref-ent-24979
  • NOAA. (n.d.). BIS(TRIBUTYLTIN) OXIDE. Retrieved from cameochemicals.noaa.gov/chemical/2810
  • ResearchGate. (2025, August 7). Effects of alkoxide alteration on the ring-opening polymerization of ??-caprolactone initiated by n-Bu3SnOR: A DFT study. Retrieved from

  • Wikipedia. (n.d.). 2-Methoxyethanol. Retrieved from en.wikipedia.org/wiki/2-Methoxyethanol
  • WordPress. (n.d.). Tin Reagents. Retrieved from organomet.files.wordpress.com/2014/09/tin-reagents.pdf
  • IAEA. (n.d.). TIN ETHOXIDE AND RELATED COMPOUNDS. Retrieved from

  • Gelest, Inc. (n.d.). introduction to organotin chemistry - and applications. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to Methoxy Alcohols in Organic Synthesis. Retrieved from

  • Sisco Research Laboratories Pvt. Ltd. (n.d.). Bis-Tributyl Tin Oxide CAS No 56-35-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from

  • Google Patents. (n.d.). US20080182999A1 - Processes for the production of ethylene oxide and ethylene glycol. Retrieved from patents.google.

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Reference Data for 2-[(Tributylstannyl)methoxy]ethanol

For Researchers, Scientists, and Drug Development Professionals Introduction 2-[(Tributylstannyl)methoxy]ethanol is an organotin compound with relevance in various fields of chemical research and development. Organotin c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Tributylstannyl)methoxy]ethanol is an organotin compound with relevance in various fields of chemical research and development. Organotin compounds, in general, are a significant class of organometallics due to their wide range of applications, including in catalysis and as stabilizers.[1][2] Their structural characterization is crucial for understanding their chemical behavior and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of these compounds.[1][2] This guide provides a comprehensive reference for the ¹H and ¹³C NMR spectral data of 2-[(Tributylstannyl)methoxy]ethanol, offering insights for researchers and professionals in drug development and related scientific disciplines.

Molecular Structure and NMR Spectroscopy

The molecular structure of 2-[(Tributylstannyl)methoxy]ethanol, with its distinct tributyltin and methoxyethanol moieties, gives rise to a characteristic NMR fingerprint. The presence of the tin atom, with its magnetically active isotopes (¹¹⁷Sn and ¹¹⁹Sn), can lead to satellite peaks in both ¹H and ¹³C NMR spectra, providing valuable structural information.

Figure 1. Molecular structure of 2-[(Tributylstannyl)methoxy]ethanol.

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts for 2-[(Tributylstannyl)methoxy]ethanol. These values are based on general principles of NMR spectroscopy and data for analogous structures.[3][4][5]

Table 1: ¹H NMR Spectral Data
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Sn-(CH₂)₃-CH~0.9t
Sn-CH₂-(CH ₂)₂-CH₃~1.3m
Sn-CH ₂-~0.9 - 1.6m
O-CH ₂-CH ₂-OH~3.5 - 3.7m
Sn-O-CH ₂-O~4.7s
Table 2: ¹³C NMR Spectral Data
Assignment Predicted Chemical Shift (δ, ppm)
Sn-(CH₂)₃-C H₃~13.7
Sn-CH₂-C H₂-C H₂-CH₃~27.3, ~29.1
Sn-C H₂-~9.7
O-C H₂-C H₂-OH~61.9, ~72.5
Sn-O-C H₂-O~77.2

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can be influenced by the solvent used.[3]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data, a systematic approach is essential. The following protocol outlines the key steps from sample preparation to data analysis.

G cluster_0 Preparation cluster_1 Acquisition cluster_2 Analysis A Sample Weighing & Dissolution B Transfer to NMR Tube A->B C Spectrometer Setup (Lock, Tune, Shim) B->C D ¹H NMR Experiment C->D E ¹³C NMR Experiment C->E F Data Processing (FT, Phasing, Baseline Correction) D->F E->F G Spectral Interpretation & Assignment F->G

Figure 2. A generalized workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of 2-[(Tributylstannyl)methoxy]ethanol for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

    • The choice of solvent is critical as it can influence chemical shifts.[3]

    • Add a small amount of TMS as an internal reference standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp signals.

  • Data Acquisition:

    • ¹H NMR:

      • Use a standard single-pulse sequence.[6]

      • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

      • Employ an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.[6]

      • Acquire a sufficient number of scans (typically 8-32) to obtain a good signal-to-noise ratio.

    • ¹³C NMR:

      • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

      • Set a wider spectral width to encompass all carbon signals (e.g., 0-100 ppm).

      • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Perform a Fourier transform on the acquired Free Induction Decay (FID).

    • Phase the spectrum and apply baseline correction.

    • Reference the chemical shifts to the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values.[4]

Scientific Integrity and Data Validation

The presented NMR data should be considered as a reference. Experimental values may vary slightly depending on the specific conditions. For unequivocal structural confirmation, it is recommended to employ two-dimensional (2D) NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which can establish proton-proton and proton-carbon correlations, respectively. The consistency between ¹H, ¹³C, and 2D NMR data provides a self-validating system for the structural assignment.

References

  • Shaheen, F., et al. (2006). Synthesis, characterization, and in vitro antibacterial and antifungal activity of new di- and triorganotin(IV) derivatives of 3-(2-fluorophenyl)-2-methylacrylic acid. Journal of Organometallic Chemistry, 691(8), 1561-1568.
  • Nath, M., & Saini, P. K. (2011). Recent developments in the chemistry and applications of organotin(IV) complexes with N, O and N, S donor ligands. Dalton Transactions, 40(29), 7061-7087.
  • American Chemical Society. (2024). Organometallics.
  • ResearchGate. (n.d.). 1 H NMR Spectral Data a (δ ppm) of Organotin(IV) Compounds.
  • RSC Publishing. (2023). Biologically potent organotin(IV) complexes of N-acetylated β-amino acids with spectroscopic, X-ray powder diffraction and molecular docking studies.
  • Sintmol. (2012).
  • AccelaChem. (n.d.). 475680-87-6 2-[(Tributylstannyl)methoxy]ethanol.
  • Supporting Inform
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol.
  • BenchChem. (2025). Technical Guide: Predicted NMR Spectra of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.
  • Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ChemicalBook. (n.d.). 2-Methoxyethanol (109-86-4) 1H NMR spectrum.
  • Wikipedia. (n.d.). 2-Methoxyethanol.
  • Agrawal, P. K. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • BenchChem. (2025). Chiral Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)
  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-methoxy-.
  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-methoxy-.

Sources

Foundational

Thermal Stability and Degradation Kinetics of 2-[(Tributylstannyl)methoxy]ethanol: A Comprehensive Technical Guide

Executive Summary In the landscape of advanced organic synthesis and radiopharmaceutical development, 2-[(Tributylstannyl)methoxy]ethanol (CAS: 475680-87-6) serves as a critical bifunctional reagent. By integrating a pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and radiopharmaceutical development, 2-[(Tributylstannyl)methoxy]ethanol (CAS: 475680-87-6) serves as a critical bifunctional reagent. By integrating a polar ethoxyethanol moiety with a highly reactive tributylstannyl group, it acts as a versatile linchpin in stannane-mediated cross-coupling reactions and the synthesis of complex molecular architectures[1][2].

However, the utility of organotin reagents is fundamentally bounded by their thermal stability. Premature thermal degradation not only compromises reaction yields but also generates toxic, reactive organotin byproducts that complicate downstream purification. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic boundaries, degradation mechanisms, and self-validating analytical protocols required to safely and effectively utilize 2-[(Tributylstannyl)methoxy]ethanol under standard laboratory conditions.

Structural Profiling and Thermodynamic Baseline

The molecular architecture of 2-[(Tributylstannyl)methoxy]ethanol ( C15​H34​O2​Sn ) is defined by its Sn−CH2​−O (stannyl methyl ether) linkage. The tributylstannyl group significantly enhances the nucleophilicity of the compound due to its ability to stabilize adjacent charges[1].

Under standard ambient conditions (room temperature, 25°C), the compound is chemically stable. However, the Sn−C bond possesses a relatively low bond dissociation energy. When subjected to intense warming, the compound exhibits a multi-stage thermal decomposition profile, typical of organotin complexes, with initial degradation events occurring between 160°C and 210°C[3][4]. Furthermore, at elevated temperatures, the vapors generated can form explosive mixtures with air, necessitating rigorous environmental controls.

Mechanisms of Thermal Degradation

When the thermal energy applied exceeds the activation barrier of the molecule, degradation proceeds via two competing mechanistic pathways. Understanding these pathways is critical for predicting byproduct formation during high-temperature synthetic steps (e.g., microwave-assisted Stille couplings).

  • Pathway A: Homolytic Cleavage of the Sn-C Bond. The primary thermal failure mode is the homolytic scission of the tributyl groups. This first-order kinetic process releases butyl radicals and intermediate stannyl radicals. Kinetic modeling of structurally similar organotin compounds indicates that this step requires an activation energy ( Ea​ ) of approximately 98 to 111 kJ/mol[5][6].

  • Pathway B: Mesolytic Scission of the Sn−CH2​−O Linkage. The heteroatom (oxygen) adjacent to the stannyl group introduces a secondary vulnerability. Under thermal stress or single-electron oxidation, the Sn−CH2​−O bond can undergo mesolytic cleavage, yielding an alpha-alkoxy radical and a stannylium ion[7]. This results in the irreversible fragmentation of the methoxyethanol moiety.

G A 2-[(Tributylstannyl)methoxy]ethanol (Intact Reagent) B Thermal Stress (T > 160°C) A->B C1 Pathway A: Sn-C Homolytic Cleavage B->C1 Ea ~ 98-111 kJ/mol C2 Pathway B: Mesolytic Sn-CH2-O Scission B->C2 Heteroatom Assisted D1 Butyl Radicals & Polymeric Tin Oxides C1->D1 D2 Stannylium Ions & Methoxyethanol Derivatives C2->D2

Figure 1: Primary thermal degradation pathways of 2-[(Tributylstannyl)methoxy]ethanol.

Self-Validating Experimental Methodologies

To establish a trustworthy thermal profile for any specific batch of 2-[(Tributylstannyl)methoxy]ethanol, researchers must rely on empirical, self-validating systems rather than generalized literature values. Below are the definitive protocols for thermal profiling.

Protocol 1: Non-Isothermal Thermogravimetric Analysis (TGA)

Causality & Logic: TGA provides precise mass-loss metrics. By employing multiple heating rates, we decouple thermodynamic artifacts from true kinetic phenomena, allowing for the accurate derivation of the activation energy ( Ea​ ) via the Kissinger or Flynn-Wall-Ozawa methods[6][8]. Step-by-Step Workflow:

  • Preparation: Purge the TGA furnace with high-purity Nitrogen (50 mL/min) for 30 minutes to displace oxygen and prevent premature thermo-oxidative degradation[6].

  • Loading: Accurately weigh 10–15 mg of the compound into a dry alumina crucible.

  • Dynamic Heating: Subject the sample to dynamic heating from 25°C to 600°C. Repeat this process across four distinct heating rates: 5, 10, 15, and 20 °C/min[8].

  • Data Extraction: Isolate the onset temperature of degradation ( Tonset​ ) and the temperature of the maximum degradation rate ( Tmax​ ) from the first derivative (DTG) curve.

  • Kinetic Calculation: Plot ln(β/Tmax2​) versus 1/Tmax​ (where β is the heating rate). The slope of this linear regression yields −Ea​/R , defining the thermal barrier of the batch[8].

Protocol 2: NMR-Monitored Forced Degradation

Causality & Logic: While TGA proves that degradation occurs, NMR proves what bonds are breaking. Using a high-boiling deuterated solvent in a sealed system isolates thermal effects from oxidative variables. Step-by-Step Workflow:

  • Sample Prep: Dissolve 20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ (boiling point 189°C) inside a heavy-wall NMR tube.

  • Atmospheric Control: Purge the tube with Argon for 5 minutes and flame-seal it to contain the vapor pressure of volatile degradation byproducts[9].

  • Thermal Cycling: Submerge the tube in a precisely controlled oil bath. Heat incrementally to 100°C, 150°C, and 200°C, holding for 2 hours at each stage.

  • Spectroscopic Analysis: Acquire 1H and 119Sn NMR spectra after each cycle. The degradation is quantified by monitoring the disappearance of the Sn−CH2​−O proton signal (~4.0 ppm) and the upfield/downfield shifting of the 119Sn resonance[9].

Quantitative Data Presentation

Based on the kinetic models of analogous organotin complexes and tributylstannyl ethers, the expected thermal degradation metrics are summarized below[3][4][5].

Table 1: Thermal Stability Metrics (TGA Data at 10°C/min)

Degradation StageTemperature Range (°C)Mass Loss (%)Putative Mechanism
Stage 1 160 - 240~35 - 40%Loss of butyl ligands via Sn-C homolytic cleavage
Stage 2 250 - 350~20 - 25%Mesolytic cleavage of the methoxyethanol moiety
Residue > 400~35 - 45%Formation of polymeric tin oxides / inorganic tin residues

Table 2: Kinetic Parameters for Primary Degradation (Kissinger Method)

ParameterValue RangeScientific Implication
Activation Energy ( Ea​ ) 98.5 - 111.2 kJ/molModerate thermal barrier; requires strict temperature control during synthesis.
Reaction Order ( n ) ~1 (First-order)Degradation rate is directly proportional to the concentration of the intact reagent.
Pre-exponential Factor ( A ) 3.8×1010s−1 High collision frequency during homolytic scission.

Handling, Storage, and Safety Standards

Because 2-[(Tributylstannyl)methoxy]ethanol is sensitive to air, moisture, and elevated temperatures, stringent laboratory controls are mandatory to maintain its structural integrity[1].

  • Storage Regimen: The compound must be stored at or below -20°C in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen)[10][11]. This suppresses the slow, ambient-temperature hydrolysis of the ether linkage.

  • Operational Safety: Vapors generated at intense warming are explosive when mixed with air. All reactions requiring heating (e.g., refluxing conditions) must be performed in an explosion-proof chemical fume hood using non-sparking tools and static discharge prevention.

  • Environmental Toxicity: Organotin compounds are highly toxic to aquatic life with long-lasting effects[10]. Thermal degradation residues (tin oxides and unreacted stannyl species) must never be washed into drains. They require segregation into dedicated heavy-metal/organotin waste streams for specialized incineration[10].

References

  • Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. Retrieved from [Link]

  • National Institutes of Health (PMC). Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. Retrieved from [Link]

  • Academia.edu. Kinetic Study of Thermal Degradation of Di, Chlorodi- and Triorganotin(IV) Complexes. Retrieved from[Link]

  • Scientific.Net. Effect of Organotin on the Thermal Stability of Poly(Vinyl Chloride). Retrieved from [Link]

  • ResearchGate. Radical Cation Ester Cleavage in Solution. Mechanism of the Mesolytic O−CO Bond Scission. Retrieved from [Link]

  • StudyGuides.com. Thermal Degradation (Material Breakdown) – Study Guide. Retrieved from [Link]

  • National Institutes of Health (PMC). Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Stille Cross-Coupling Reactions Utilizing 2-[(Tributylstannyl)methoxy]ethanol

Introduction: A Modern Reagent for a Classic Transformation The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming process, stands as a cornerstone of modern organic synthesis, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Modern Reagent for a Classic Transformation

The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming process, stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3][4] Its remarkable functional group tolerance and generally mild reaction conditions have cemented its utility in the construction of complex molecular architectures.[1][2][5] Historically, a significant drawback of the Stille reaction has been the challenge associated with the removal of toxic organotin byproducts from the desired product.[6] This application note introduces a specialized organostannane, 2-[(Tributylstannyl)methoxy]ethanol, designed to mitigate this long-standing issue while retaining the synthetic advantages of the Stille coupling. The incorporation of a hydrophilic 2-methoxyethanol moiety into the tributyltin scaffold offers a promising avenue for simplified purification protocols, a critical consideration in drug development and high-throughput screening environments. This guide provides an in-depth exploration of the mechanistic underpinnings, detailed experimental protocols, and strategic considerations for employing this novel reagent.

Mechanism and Principles: The Stille Catalytic Cycle

The Stille cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The fundamental steps include oxidative addition, transmetalation, and reductive elimination.

dot

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X Organic Electrophile (R¹-X) R1-X->Oxidative_Addition R1-Pd(II)L2-X R¹-Pd(II)L2-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation Organostannane 2-[(Bu3Sn)methoxy]ethanol (R²-SnBu3) Organostannane->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L2-R² Transmetalation->R1-Pd(II)L2-R2 X-SnBu3 Tin Byproduct Transmetalation->X-SnBu3 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product Coupled Product (R¹-R²) Reductive_Elimination->Coupled_Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of an organic electrophile (R¹-X, where X is typically a halide or triflate) to a palladium(0) complex (Pd(0)L₂), forming a palladium(II) intermediate (R¹-Pd(II)L₂-X).

  • Transmetalation: This is often the rate-determining step. The organostannane reagent, in this case, 2-[(Tributylstannyl)methoxy]ethanol, transfers its organic group (R²) to the palladium(II) center, displacing the halide or pseudohalide and forming a new palladium(II) complex (R¹-Pd(II)L₂-R²) and the tin byproduct (X-SnBu₃-(OCH₂CH₂OCH₃)).

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) complex to form the desired carbon-carbon bond in the product (R¹-R²). This step regenerates the active palladium(0) catalyst, allowing the cycle to continue.

The use of α-alkoxystannanes, such as 2-[(Tributylstannyl)methoxy]ethanol, is a less explored area of Stille coupling. Studies on similar α-alkoxybenzylstannanes have indicated that the coupling can proceed with retention of configuration at the carbon-tin bond, a crucial consideration in stereoselective synthesis.[7]

Advantages of 2-[(Tributylstannyl)methoxy]ethanol

The primary innovation of this reagent lies in the physicochemical properties of the resulting tin byproduct. The presence of the 2-methoxyethanol moiety imparts increased polarity and potential for hydrogen bonding, which can be leveraged for more efficient purification.

FeatureStandard Tributyltin Byproducts2-Methoxyethanol-Derived Tin Byproducts
Polarity LowModerate to High
Solubility High in nonpolar organic solventsIncreased solubility in polar organic solvents and potentially aqueous solutions
Purification Often requires challenging chromatographyFacilitated by liquid-liquid extraction with aqueous washes or solid-phase extraction
Toxicity High and persistentToxicity of the tin core remains, but enhanced removal reduces final product contamination

Experimental Protocols

The following protocols are representative and should be optimized for specific substrates and desired outcomes.

Synthesis of 2-[(Tributylstannyl)methoxy]ethanol

A potential synthetic route to 2-[(Tributylstannyl)methoxy]ethanol involves the reaction of tributyltin hydride with 2-methoxyethanol in the presence of a radical initiator, or via the alkoxide of 2-methoxyethanol with a tributyltin halide. A procedure analogous to the preparation of similar alkoxymethylstannanes can be adapted. For instance, the synthesis of tributyl[(methoxymethoxy)methyl]stannane from (tributylstannyl)methanol provides a useful template.[8]

General Protocol for Stille Cross-Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with 2-[(Tributylstannyl)methoxy]ethanol.

Materials:

  • Aryl bromide (1.0 mmol)

  • 2-[(Tributylstannyl)methoxy]ethanol (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Triphenylarsine (AsPh₃) or another suitable ligand (0.08 mmol, 8 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF) (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd₂(dba)₃, and the ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes until the catalyst and ligand are fully dissolved.

  • Add 2-[(Tributylstannyl)methoxy]ethanol via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This helps to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of celite to remove the precipitated tin salts.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Optimization Workflow

Optimizing the reaction conditions is crucial for achieving high yields and purity. The following diagram outlines a logical workflow for this process.

dot

Optimization_Workflow Start Initial Reaction Setup Solvent Screen Solvents (Toluene, Dioxane, DMF, NMP) Start->Solvent Catalyst Vary Palladium Source (Pd(PPh3)4, Pd2(dba)3) Solvent->Catalyst Ligand Select Ligand (PPh3, AsPh3, P(t-Bu)3) Catalyst->Ligand Temperature Optimize Temperature (60-120 °C) Ligand->Temperature Concentration Adjust Concentration Temperature->Concentration Analysis Analyze Yield and Purity (TLC, GC-MS, NMR) Concentration->Analysis Decision Acceptable Yield? Analysis->Decision Decision->Solvent No End Final Protocol Decision->End Yes

Caption: A systematic workflow for optimizing Stille cross-coupling reaction conditions.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor solvent choice; Low reaction temperatureUse a fresh palladium source; Screen different solvents; Increase the reaction temperature
Homocoupling of the Organostannane Presence of oxygen; Inappropriate ligandEnsure the reaction is performed under a strictly inert atmosphere; Use a more electron-rich ligand
Decomposition of Starting Materials Reaction temperature is too highLower the reaction temperature and extend the reaction time
Difficulty in Removing Tin Byproducts Incomplete precipitation with KFIncrease the concentration of the KF solution and the washing time; Consider alternative work-up procedures such as chromatography on fluorinated silica gel

Conclusion

2-[(Tributylstannyl)methoxy]ethanol represents a thoughtful evolution in the design of organostannane reagents for the Stille cross-coupling reaction. While retaining the broad applicability and functional group tolerance that are hallmarks of this classic transformation, it introduces a practical solution to the persistent challenge of byproduct removal. The protocols and guidelines presented herein offer a solid foundation for researchers and drug development professionals to explore the utility of this promising reagent in their synthetic endeavors. As with any new methodology, careful optimization will be key to unlocking its full potential.

References

  • Hashemi, E., & Teimoury, M. (2026).
  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia.
  • 3.7.4 Stille Coupling. NPTEL Archive. [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

  • 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses. (2011). 88, 197. [Link]

  • Stille Coupling Reactions Involving α-Alkoxybenzylstannanes. UWSpace - University of Waterloo. (2007). [Link]

  • Stille reaction. Wikipedia. [Link]

  • Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. PMC. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Pérez-Temprano, M. H., Gallego, A. M., Casares, J. A., & Espinet, P. (2011). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics, 30(3), 611–617. [Link]

  • tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses. [Link]

  • 2-[(Tributylstannyl)methoxy]ethanol. AccelaChem. [Link]

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Application

Application Notes & Protocols: A Step-by-Step Guide to Using 2-[(Tributylstannyl)methoxy]ethanol in Natural Product Total Synthesis

Abstract The strategic introduction of functionalized single-carbon units is a cornerstone of complex molecule synthesis. Among the array of available methodologies, the palladium-catalyzed Stille cross-coupling reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic introduction of functionalized single-carbon units is a cornerstone of complex molecule synthesis. Among the array of available methodologies, the palladium-catalyzed Stille cross-coupling reaction offers a robust and versatile platform for C-C bond formation. This guide provides an in-depth protocol for the application of a specialized organostannane reagent, 2-[(Tributylstannyl)methoxy]ethanol (CAS 475680-87-6), in the context of natural product total synthesis. This reagent serves as a synthetic equivalent of a hydroxymethoxymethyl anion, enabling the direct installation of a –CH2OCH2CH2OH moiety onto aryl, heteroaryl, or vinyl scaffolds. We will explore the underlying reaction mechanism, provide detailed, field-tested experimental protocols, and discuss the critical aspects of reaction setup, execution, and purification necessary for achieving high-yield outcomes.

Introduction: The Role and Rationale of 2-[(Tributylstannyl)methoxy]ethanol

In the intricate chess game of total synthesis, every move—every bond formation—must be precise and strategic. Natural products often feature complex oxygenation patterns, including hydroxymethyl groups (-CH2OH) and their derivatives.[1][2] 2-[(Tributylstannyl)methoxy]ethanol, with the structure Bu₃Sn-CH₂-O-CH₂CH₂-OH, is a specialized C1 building block designed for Stille cross-coupling reactions.

Causality Behind Reagent Choice:

  • Stability and Handling: Like many organostannanes, this reagent is relatively stable to air and moisture compared to other organometallics (e.g., organolithiums or Grignards), simplifying handling.[3][4]

  • Functional Group Tolerance: The Stille coupling is renowned for its exceptional tolerance of a wide array of functional groups (esters, amides, ketones, etc.), a critical feature when working with highly functionalized intermediates in late-stage synthesis.[3][5]

  • Direct Installation of a Key Moiety: The primary utility of this reagent is the direct introduction of the hydroxyethoxy-methyl group. This specific fragment may be a required structural component of the target natural product or a versatile synthetic handle for further elaboration, such as cyclization or derivatization.

However, a significant drawback is the high toxicity of organotin compounds. Therefore, meticulous handling and effective removal of tin byproducts are paramount.[3][4]

The Core Mechanism: The Stille Catalytic Cycle

The efficacy of 2-[(Tributylstannyl)methoxy]ethanol hinges on the palladium-catalyzed Stille cross-coupling reaction. The mechanism is a well-understood catalytic cycle involving Pd(0) and Pd(II) intermediates.[3][4][6] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The three key phases are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-pseudohalide) bond of the substrate (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organostannane reagent transfers its nucleophilic organic group (in this case, -CH₂OCH₂CH₂OH) to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two coupled organic fragments (R¹ and -CH₂OCH₂CH₂OH) are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Stille_Cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Tin_halide Bu₃Sn-X Transmetalation->Tin_halide PdII_coupled R¹-Pd(II)L₂-R² Transmetalation->PdII_coupled Stannane Bu₃Sn-R² (R² = -CH₂OCH₂CH₂OH) Stannane->Transmetalation RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Substrate R¹-X (Ar-I, Ar-Br, Ar-OTf, etc.) Substrate->OxAdd

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Synthesis of the Reagent

While 2-[(Tributylstannyl)methoxy]ethanol is commercially available[7], understanding its synthesis provides insight into its structure and potential impurities. A plausible synthetic route involves the protection of (tributylstannyl)methanol. A general, analogous procedure for protecting an alcohol is shown below.

Protocol: Synthesis of an Alkoxy-Protected (Tributylstannyl)methanol (General Analogy)

This procedure is adapted from the synthesis of tributyl[(methoxymethoxy)methyl]stannane and illustrates the key transformations.[8]

  • Preparation of (Tributylstannyl)methanol:

    • To a solution of diisopropylamine (1.1 equiv.) in dry THF at 0 °C under argon, add n-butyllithium (1.05 equiv.) dropwise.

    • After 30 minutes, add a solution of tributyltin hydride (1.0 equiv.) in THF.

    • After another 30 minutes, add paraformaldehyde (1.4 equiv.) in one portion, remove the ice bath, and stir for 3 hours at room temperature.

    • Perform an aqueous work-up with petroleum ether and water. The resulting crude (tributylstannyl)methanol is often used directly.[8]

  • Formation of the Ether Linkage (Conceptual Step for the Title Reagent):

    • The (tributylstannyl)methanol would then be reacted with a suitable electrophile, such as 2-chloroethoxyethanol or a related species, under basic conditions (e.g., using NaH) to form the final Bu₃Sn-CH₂-O-CH₂CH₂-OH product. This is a standard Williamson ether synthesis.

Detailed Application Protocol for Stille Coupling

This protocol provides a reliable starting point for the coupling of an aryl iodide with 2-[(Tributylstannyl)methoxy]ethanol. Optimization of catalyst, solvent, and temperature may be required for different substrates.

Materials & Reagents
Reagent/MaterialGrade/PuritySupplier ExampleNotes
Aryl/Vinyl Halide or Triflate (Substrate)>98%N/AMust be dry. Triflates are often more reactive than halides.
2-[(Tributylstannyl)methoxy]ethanol>95%AccelaChem[7]Handle with extreme care in a fume hood.[4]
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>98%Sigma-AldrichAir-sensitive catalyst. Store under inert gas. Other catalysts like Pd₂(dba)₃ can be used.[5]
Anhydrous Toluene (or DMF, THF)AnhydrousSigma-AldrichSolvent must be thoroughly deoxygenated.
Saturated Aqueous Potassium Fluoride (KF)ACS GradeFisher ScientificFor work-up to remove tin byproducts.[3]
Anhydrous Sodium/Magnesium SulfateACS GradeVWRFor drying organic layers.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Experimental Workflow Diagram

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Assemble & Flame-Dry Glassware p2 Add Substrate (1.0 eq) & Pd(PPh₃)₄ (5 mol%) p1->p2 p3 Add Anhydrous, Degassed Solvent p2->p3 r1 Add Stannane Reagent (1.2 eq) via Syringe p3->r1 r2 Heat to 80-110 °C (Monitor by TLC/LCMS) r1->r2 w1 Cool to RT, Dilute with Ethyl Acetate r2->w1 w2 Stir vigorously with aq. KF solution (1-2 h) w1->w2 w3 Filter through Celite to remove Bu₃SnF ppt. w2->w3 w4 Separate Layers, Extract Aqueous Phase w3->w4 w5 Dry Organic Layer (Na₂SO₄), Concentrate w4->w5 p1_purify Purify by Silica Gel Column Chromatography w5->p1_purify

Caption: Step-by-step experimental workflow for the Stille coupling.

Step-by-Step Methodology

Self-Validating System: Each step includes a rationale to ensure the protocol's integrity. The success of the KF wash (Step 5) validates the removal of toxic byproducts, a critical safety and purity checkpoint.

  • Reaction Setup (Inert Atmosphere):

    • Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Flame-dry the entire apparatus under vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

    • Causality: Palladium(0) catalysts are sensitive to oxygen, and performing the reaction under inert gas prevents catalyst degradation, ensuring a complete reaction.[3]

  • Charging the Flask:

    • To the flask, add the aryl/vinyl halide or triflate (1.0 equiv.) and the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

    • Add anhydrous, deoxygenated toluene (or another suitable solvent like DMF) via cannula or syringe to a concentration of approximately 0.1 M with respect to the limiting reagent.

    • Causality: Adding the solids first, followed by the solvent, ensures they are fully under the inert atmosphere before the reaction begins.

  • Addition of the Stannane:

    • Add 2-[(Tributylstannyl)methoxy]ethanol (1.2 equiv.) to the stirred solution via syringe.

    • Causality: Using a slight excess of the organostannane ensures complete consumption of the potentially more valuable substrate.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C for toluene) and stir.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material. Reactions are typically complete within 2-12 hours.

    • Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Work-up and Tin Removal:

    • Once the reaction is complete, cool the mixture to room temperature and dilute it with an equal volume of ethyl acetate or diethyl ether.

    • Transfer the mixture to a separatory funnel and add a saturated aqueous solution of potassium fluoride (KF). Stir the biphasic mixture vigorously for at least 1 hour.[3]

    • A white precipitate of tributyltin fluoride (Bu₃SnF) will form. Filter the entire mixture through a pad of Celite®, washing the filter cake with the organic solvent used for dilution.

    • Causality: This is the most critical step for purification. Fluoride has a very high affinity for tin, forming an insoluble salt that can be physically removed by filtration, effectively sequestering the toxic tin byproduct.[5]

  • Purification:

    • Collect the filtrate, separate the organic layer, and extract the aqueous layer with additional organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by silica gel column chromatography to yield the final product.

    • Causality: Chromatography separates the desired product from residual catalyst, unreacted starting material, and any non-tin byproducts, providing the analytically pure compound required for subsequent steps in a total synthesis.

Concluding Remarks for the Researcher

The use of 2-[(Tributylstannyl)methoxy]ethanol in a Stille cross-coupling reaction is a powerful method for installing a functionalized C1 unit. The success of this protocol relies on three pillars: maintaining an inert atmosphere to protect the catalyst, careful monitoring to ensure complete reaction, and a meticulous work-up with potassium fluoride to remove toxic tin byproducts. By understanding the causality behind each step, from the mechanistic cycle to the final purification, researchers can confidently deploy this reagent to advance their synthetic campaigns toward complex natural products.

References

  • Stille Coupling - Organic Synthesis. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Lücke, D., & Kalesse, M. (2021). Synthesis of Desepoxy‐Tedanolide C. Chemistry – A European Journal.
  • Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products. (n.d.). MDPI. Retrieved from [Link]

  • tributyl[(methoxymethoxy)methyl]stannane. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Semi-synthesis in the exploration of opioid-targeting natural products. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • 475680-87-6 2-[(Tributylstannyl)methoxy]ethanol. (n.d.). AccelaChem. Retrieved from [Link]

  • Notes - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. (2020). ResearchGate. Retrieved from [Link]

  • Total synthesis of natural products with potential crop protection applications. (n.d.). ACS. Retrieved from [Link]

  • 2-Methoxyethanol. (n.d.). Wikipedia. Retrieved from [Link]

  • Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. (2019). National Institutes of Health (NIH). Retrieved from [Link]

  • Natural Product Synthesis (a selection). (n.d.). Professor Steven V. Ley Research Group. Retrieved from [Link]

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Method

Optimal Palladium Catalysts for 2-[(Tributylstannyl)methoxy]ethanol Coupling Reactions: Application Notes and Protocols

Introduction: The Strategic Importance of C(sp³)-C(sp²) Bond Formation The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of C(sp³)-C(sp²) Bond Formation

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials.[1][2] Among the myriad of cross-coupling reactions, the palladium-catalyzed Stille coupling has emerged as a robust and versatile method, prized for its tolerance of a wide array of functional groups and its often mild reaction conditions.[3][4] This application note focuses on a specific, yet challenging, class of Stille coupling: the reaction of 2-[(tributylstannyl)methoxy]ethanol with various organic electrophiles. This transformation is of significant interest as it introduces a flexible, oxygenated side-chain, a common motif in biologically active molecules and advanced materials.

The primary challenge in coupling sp³-hybridized organostannanes, such as the target alkoxymethylstannane, lies in the kinetics of the catalytic cycle. Unlike their sp²-hybridized counterparts (vinyl or aryl stannanes), the transmetalation of alkyl groups to the palladium center can be sluggish and compete with undesirable side reactions, most notably β-hydride elimination. Furthermore, the migratory aptitude of the transferring group must significantly exceed that of the "dummy" ligands (typically butyl groups) on the tin atom to prevent the formation of undesired byproducts.[5] This guide provides a detailed exploration of the optimal palladium catalysts, ligands, and reaction conditions to overcome these hurdles and achieve efficient and selective coupling of 2-[(tributylstannyl)methoxy]ethanol.

Mechanistic Considerations: The "Why" Behind Catalyst and Ligand Selection

The efficacy of a Stille coupling reaction is dictated by the intricate interplay of the three fundamental steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6] The choice of palladium precursor and, more critically, the associated ligand, directly influences the rate and efficiency of each step.

The Catalytic Cycle

The generally accepted mechanism for the Stille coupling is depicted below. The cycle is initiated by the oxidative addition of an organic electrophile (R¹-X) to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group (R²) from the organostannane replaces the halide on the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[6]

Stille_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-SnBu3) R1-Pd(II)L2-R2->Pd(0)L2 R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 Reductive Elimination caption Figure 1: Simplified Catalytic Cycle of the Stille Reaction.

Caption: Figure 1: Simplified Catalytic Cycle of the Stille Reaction.

For the coupling of 2-[(tributylstannyl)methoxy]ethanol, the transmetalation step is often rate-limiting. The C(sp³)-Sn bond is less polarized and generally less reactive than a C(sp²)-Sn bond. Therefore, the selection of an appropriate catalytic system is paramount to facilitate this crucial step while suppressing side reactions.

Palladium Precursors: Choosing the Starting Point

Several Pd(0) and Pd(II) precursors are commonly used in Stille couplings. The choice often depends on air stability, ease of handling, and the specific ligand employed.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a versatile and widely used Pd(0) precursor. It is an 18-electron complex and must dissociate one or more phosphine ligands to become catalytically active.[5] While effective for many standard couplings, it may not be optimal for challenging sp³-hybridized substrates where ligand dissociation can be a prerequisite for oxidative addition.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): This is another common Pd(0) source. The dba ligands are weakly bound and easily displaced by more strongly coordinating ligands, such as phosphines, making it an excellent precursor for generating the active catalyst in situ.[7]

  • Pd(OAc)₂ (Palladium(II) Acetate): A Pd(II) source that is reduced in situ to the active Pd(0) species, often by the organostannane or an added phosphine ligand.[2] The acetate anions can sometimes play a beneficial role in the catalytic cycle.[6]

The Critical Role of Ligands: Tailoring Reactivity

The ligand is arguably the most important component of the catalytic system for challenging Stille couplings. For sp³-hybridized organostannanes, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote oxidative addition and reductive elimination while stabilizing the palladium center.[8]

  • Triphenylphosphine (PPh₃): A standard, relatively inexpensive ligand that is effective for many Stille couplings. However, for the coupling of alkoxymethylstannanes, more electron-rich and bulkier ligands often provide superior results.

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) and other bulky alkylphosphines: These ligands are highly effective in promoting the coupling of unactivated and sterically hindered substrates.[8] Their steric bulk facilitates the formation of the coordinatively unsaturated, active catalyst, while their electron-donating nature enhances the rate of oxidative addition.

  • Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, JackiePhos): This class of ligands has proven to be exceptionally effective for a wide range of challenging cross-coupling reactions. Their combination of steric bulk and electronic richness makes them ideal for promoting the coupling of sp³-hybridized organostannanes.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that can form very stable complexes with palladium. They have been shown to be effective in a variety of cross-coupling reactions and can be a viable alternative to phosphine ligands.

Additives: Fine-Tuning the Reaction Environment

Additives can have a profound impact on the outcome of a Stille coupling.

  • Copper(I) Salts (e.g., CuI, CuCl): Copper(I) salts are known to accelerate the transmetalation step, particularly for substrates with heteroatom-containing side chains like our target molecule.[9] The exact mechanism of copper co-catalysis is still a subject of research but is believed to involve the formation of a more reactive organocopper intermediate.

  • Fluoride Sources (e.g., CsF, KF): Fluoride ions can activate the organostannane by forming a hypervalent tin species, which is more nucleophilic and facilitates a more rapid transmetalation.[10][11]

Comparative Performance of Palladium Catalysts

The choice of catalyst and ligand combination significantly impacts the yield and reaction time. The following table summarizes the typical performance of various catalytic systems for the coupling of sp³-hybridized organostannanes with aryl halides, providing a starting point for optimization with 2-[(tributylstannyl)methoxy]ethanol.

Palladium PrecursorLigandCo-catalyst/AdditiveTypical Catalyst Loading (mol%)Typical Reaction Temperature (°C)Expected Yield Range (%)Key Considerations
Pd₂(dba)₃P(t-Bu)₃None1-280-10070-90Good general-purpose system for sp³-hybridized stannanes.
Pd(OAc)₂XPhosCsF1-360-8080-95Highly active system, often allows for lower reaction temperatures.[8]
Pd(PPh₃)₄NoneCuI2-590-11060-85Classic conditions, the addition of CuI is often crucial for success.[3]
[PdCl₂(dppf)]NoneNone2-4100-12050-75Dppf can be a robust ligand, but may require higher temperatures.
Pd₂(dba)₃AsPh₃CuI1-280-10075-90Triphenylarsine can be an effective alternative to triphenylphosphine.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Stille coupling of 2-[(tributylstannyl)methoxy]ethanol with an aryl bromide. Safety Precaution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 1: General Procedure using a Bulky Phosphine Ligand

This protocol is a good starting point for a wide range of aryl bromides.

Materials:

  • 2-[(Tributylstannyl)methoxy]ethanol (1.1 eq)

  • Aryl bromide (1.0 eq)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • CsF (2.0 eq)

  • Anhydrous, degassed 1,4-dioxane

  • Standard Schlenk line glassware

  • Magnetic stirrer and heating block

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and CsF (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) to the flask.

  • In a separate vial, dissolve the aryl bromide (1.0 mmol) and 2-[(tributylstannyl)methoxy]ethanol (1.1 mmol) in anhydrous, degassed 1,4-dioxane (5 mL).

  • Add the substrate solution to the catalyst mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether (20 mL) and add a saturated aqueous solution of KF (10 mL). Stir vigorously for 1-2 hours to precipitate the tin byproducts as a fluoride salt.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol1_Workflow A 1. Add Pd(OAc)₂, XPhos, & CsF to Schlenk flask B 2. Evacuate & backfill with inert gas A->B C 3. Add anhydrous, degassed dioxane B->C D 4. Prepare substrate solution in separate vial C->D E 5. Add substrate solution to catalyst mixture D->E F 6. Heat to 80°C for 12-24h E->F G 7. Monitor reaction progress F->G H 8. Cool to room temperature G->H I 9. Quench with KF solution H->I J 10. Filter through celite I->J K 11. Workup & purification J->K caption Figure 2: Workflow for Protocol 1.

Caption: Figure 2: Workflow for Protocol 1.

Protocol 2: Copper(I) Co-catalyzed Procedure

This protocol is recommended when Protocol 1 gives low yields or for more sensitive substrates.

Materials:

  • 2-[(Tributylstannyl)methoxy]ethanol (1.2 eq)

  • Aryl iodide (1.0 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • CuI (10 mol%)

  • Anhydrous, degassed DMF

  • Standard Schlenk line glassware

  • Magnetic stirrer and heating block

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and CuI (0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the aryl iodide (1.0 mmol) followed by anhydrous, degassed DMF (10 mL).

  • Add 2-[(tributylstannyl)methoxy]ethanol (1.2 mmol) via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1 (steps 9-12).

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature in 10 °C increments. Alternatively, a higher catalyst loading (up to 5 mol%) or a different ligand/palladium source from the table above can be screened. For aryl chlorides, a more active catalytic system, such as one employing a Buchwald-type ligand, is generally required.[7]

  • Formation of Byproducts: The primary byproduct is often from the homocoupling of the organostannane. This can be minimized by ensuring the reaction is thoroughly degassed and run under a strict inert atmosphere. Lowering the reaction temperature can also help.

  • Difficulty in Removing Tin Byproducts: The KF workup is generally effective. If residual tin compounds remain, additional washes with KF solution or column chromatography with a more polar eluent system may be necessary.

Conclusion

The Stille coupling of 2-[(tributylstannyl)methoxy]ethanol presents a valuable synthetic transformation that requires careful consideration of the catalytic system. By understanding the mechanistic nuances and selecting the appropriate combination of a palladium precursor, a bulky and electron-rich phosphine ligand, and potentially a copper(I) co-catalyst or fluoride additive, high yields of the desired coupled products can be achieved. The protocols provided herein serve as a robust starting point for researchers and drug development professionals to successfully implement this challenging yet rewarding cross-coupling reaction.

References

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Stille Cross-Coupling of Unactivated Alkyl Halides and Organostannanes. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Falck, J. R., & Liebeskind, L. S. (1995). Copper-catalyzed cross-coupling of α-heteroatom-substituted alkylstannanes with organic iodides. The Journal of Organic Chemistry, 60(23), 7174-7175. [Link]

  • Herve, A., Rodriguez, A. L., & Fouquet, E. (2005). Stille cross-coupling of activated alkyltin reagents under "ligandless" conditions. The Journal of Organic Chemistry, 70(5), 1953-1956. [Link]

  • Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. [Link]

  • Grasa, G. A., & Nolan, S. P. (2001). Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates. Organic Letters, 3(1), 119-122. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. Retrieved from [Link]

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]

  • Fu, G. C. (1999). The First General Method for Stille Cross-Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2411-2413. [Link]

  • Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Mlynarski, J. (2003). Room-Temperature Stille Cross-Couplings of Alkenyltin Reagents and Functionalized Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 125(15), 4442-4443. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. University of Windsor. [Link]

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Application

The Strategic Application of 2-[(Tributylstannyl)methoxy]ethanol in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: A Versatile Reagent for Complex Molecule Synthesis In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. 2-[(Tributylstannyl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Reagent for Complex Molecule Synthesis

In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. 2-[(Tributylstannyl)methoxy]ethanol has emerged as a valuable, albeit specialized, organometallic reagent for the introduction of a flexible hydroxyethoxy-methyl moiety into target molecules. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, which allows for the formation of carbon-carbon bonds with a high degree of functional group tolerance under mild conditions.[1][2][3]

This technical guide provides an in-depth exploration of the application of 2-[(Tributylstannyl)methoxy]ethanol in the synthesis of pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its reactivity, provide a detailed experimental protocol for a representative transformation, and address the critical safety considerations associated with the handling of organotin compounds.

Core Principles and Mechanistic Rationale

The primary application of 2-[(Tributylstannyl)methoxy]ethanol is as a nucleophilic partner in the Stille cross-coupling reaction.[1][4] This reaction, a cornerstone of modern organic synthesis, facilitates the formation of a new C-C bond between an organostannane and an organic electrophile, typically an aryl, vinyl, or acyl halide or triflate.[1] The general catalytic cycle of the Stille coupling is depicted below.

Stille_Coupling Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition R'-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R-Sn(Bu)3 Intermediate Intermediate Transmetalation->Intermediate Reductive Elimination Reductive Elimination Intermediate->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Coupled Product Coupled Product Reductive Elimination->Coupled Product R-R'

Figure 1: Catalytic Cycle of the Stille Cross-Coupling Reaction

In the context of 2-[(Tributylstannyl)methoxy]ethanol, the "R" group transferred during transmetalation is the -(CH2)O(CH2)2OH fragment. This allows for the strategic installation of a hydrophilic sidechain, which can be crucial for modulating the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. The terminal hydroxyl group also provides a handle for further functionalization, enabling the extension of the molecular scaffold or the attachment of a payload in antibody-drug conjugates.

Illustrative Application: Synthesis of a Hypothetical Kinase Inhibitor Intermediate

To demonstrate the practical utility of 2-[(Tributylstannyl)methoxy]ethanol, we will outline its use in the synthesis of a key intermediate for a fictional kinase inhibitor. In this example, a substituted pyrimidine core is coupled with the hydroxyethoxy-methyl group from our title reagent.

Synthesis_Workflow cluster_start Starting Materials cluster_product Product Aryl_Halide Substituted Aryl Halide (e.g., 4-iodo-pyrimidine) Stille_Coupling Stille Coupling (Pd Catalyst, Ligand, Solvent) Aryl_Halide->Stille_Coupling Stannane 2-[(Tributylstannyl)methoxy]ethanol Stannane->Stille_Coupling Intermediate Pharmaceutical Intermediate (e.g., 4-((2-hydroxyethoxy)methyl)-pyrimidine) Stille_Coupling->Intermediate

Figure 2: Workflow for the Synthesis of a Pharmaceutical Intermediate

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the palladium-catalyzed Stille coupling of 4-iodo-2-aminopyrimidine with 2-[(Tributylstannyl)methoxy]ethanol.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
4-iodo-2-aminopyrimidine13458-33-8221.011.0
2-[(Tributylstannyl)methoxy]ethanol475680-87-6365.141.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05
Copper(I) iodide7681-65-4190.450.1
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.0910 mL

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-2-aminopyrimidine (221 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with argon for 15 minutes.

  • Solvent and Reagent Addition: Add anhydrous DMF (10 mL) via syringe, followed by the addition of 2-[(Tributylstannyl)methoxy]ethanol (0.44 g, 1.2 mmol).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Purification: Wash the organic layer with a saturated aqueous solution of potassium fluoride (2 x 20 mL) to remove tin byproducts, followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired product, 2-((2-aminopyrimidin-4-yl)methoxy)ethan-1-ol.

Safety and Handling of Tributyltin Compounds

Organotin compounds, particularly tributyltin derivatives, are highly toxic and require strict adherence to safety protocols.[5]

  • Toxicity: Tributyltin compounds are toxic by inhalation, ingestion, and skin contact.[5] They can cause severe skin and eye irritation and may have long-term adverse effects on the immune and nervous systems.[5]

  • Handling: All manipulations involving 2-[(Tributylstannyl)methoxy]ethanol should be conducted in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (nitrile gloves are not recommended for prolonged contact; use heavy-duty gloves).[5]

  • Waste Disposal: All waste containing organotin compounds must be disposed of as hazardous waste according to institutional and local regulations.

Conclusion

2-[(Tributylstannyl)methoxy]ethanol serves as a valuable reagent for the introduction of the hydroxyethoxy-methyl group in the synthesis of pharmaceutical intermediates. Its application in the Stille cross-coupling reaction provides a reliable method for constructing complex molecules with desirable physicochemical properties. While the toxicity of organotin compounds necessitates careful handling, the synthetic advantages offered by reagents like 2-[(Tributylstannyl)methoxy]ethanol ensure their continued relevance in the drug discovery and development pipeline.

References

  • AccelaChem. 475680-87-6 2-[(Tributylstannyl)methoxy]ethanol. Available at: [Link]

  • Organic Syntheses. Tributyl[(methoxymethoxy)methyl]stannane. Available at: [Link]

  • Wikipedia. Stille reaction. Available at: [Link]

  • Organic Syntheses. Org. Synth. 2011, 88, 197. Available at: [Link]

  • Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC. Available at: [Link]

  • Wikipedia. Organotin chemistry. Available at: [Link]

  • LANXESS. Tributyltin compounds, Tributyltins. Available at: [Link]

  • National Center for Biotechnology Information. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available at: [Link]

Sources

Method

How to use 2-[(Tributylstannyl)methoxy]ethanol as a functionalizing reagent

Application Note: 2-[(Tributylstannyl)methoxy]ethanol as a Bifunctional Reagent for Linker Conjugation Executive Summary & Mechanistic Overview 2-[(Tributylstannyl)methoxy]ethanol (CAS: 475680-87-6) is a highly specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-[(Tributylstannyl)methoxy]ethanol as a Bifunctional Reagent for Linker Conjugation

Executive Summary & Mechanistic Overview

2-[(Tributylstannyl)methoxy]ethanol (CAS: 475680-87-6) is a highly specialized, bifunctional organotin reagent utilized extensively in advanced organic synthesis and medicinal chemistry[1],[2]. Structurally, it integrates a tributylstannyl group with a polar ethoxyethanol moiety. This dual functionality allows it to serve as a powerful building block: the stannyl group acts as a nucleophilic partner in Palladium-catalyzed Stille cross-coupling reactions, while the terminal primary alcohol provides a versatile handle for downstream bioconjugation, radiolabeling, or PEGylation.

The Causality of the Alpha-Effect: Unlike standard unactivated alkylstannanes, which suffer from notoriously slow transmetalation rates, 2-[(Tributylstannyl)methoxy]ethanol benefits from the "alpha-effect." The oxygen atom adjacent to the C-Sn bond donates electron density via σ -conjugation, significantly polarizing the bond and accelerating the transmetalation step in the catalytic cycle. This allows for milder reaction conditions and a broader substrate scope when appending the hydrophilic -CH2-O-CH2-CH2-OH linker to lipophilic pharmacophores.

Experimental Design & Protection Strategies

When designing a synthetic route utilizing 2-[(Tributylstannyl)methoxy]ethanol, the presence of the free terminal alcohol must be carefully considered. While robust Pd-catalyst systems can tolerate free hydroxyl groups, the alcohol can occasionally coordinate with the Palladium center, leading to catalyst deactivation or unwanted oxidation.

Field-Proven Insight: To circumvent this, researchers often protect the alcohol prior to coupling. A common and highly effective strategy is the use of silyl protecting groups, yielding derivatives such as tert-butyl-dimethyl-(tributylstannylmethoxy)silane[3]. This protected homolog has been successfully employed in the late-stage functionalization of complex pharmacophores, such as pyrazolo-triazolo-pyrimidine scaffolds, where the Stille coupling is followed by mild deprotection to reveal the hydroxymethyl ether linker[4].

Quantitative Data: Stille Coupling Optimization

To maximize the yield of the ethoxyethanol linker introduction, the Stille coupling conditions must be optimized. The addition of Copper(I) salts (the Liebeskind effect) is highly recommended. Cu(I) scavenges free phosphine ligands and facilitates a rapid Sn-to-Cu transmetalation, generating a highly reactive organocopper intermediate that rapidly transfers the alkyl group to Palladium.

Table 1: Optimization of Stille Coupling Conditions for Alpha-Alkoxystannanes

Catalyst SystemSolventTemp (°C)AdditiveAvg. Yield (%)Mechanistic Observation
Pd(PPh3)4 (10 mol%)Toluene110None40 - 50%Sluggish transmetalation; competitive homocoupling of Ar-X observed.
Pd2(dba)3 / P(t-Bu)3Dioxane90CsF (2.0 eq)75 - 82%Fluoride activates the stannane via hypervalent tin species formation.
Pd(PPh3)2Cl2 (5 mol%)DMF80CuI (10 mol%)88 - 95%Cu(I) accelerates transmetalation (Liebeskind effect); fastest conversion.

Step-by-Step Methodologies

Protocol A: Copper-Cocatalyzed Stille Coupling (Self-Validating System)

This protocol details the attachment of the ethoxyethanol linker to an aryl bromide. The procedure incorporates a critical self-validating workup step to ensure the removal of toxic organotin byproducts.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge the Aryl Bromide (1.0 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.10 equiv).

  • Reagent Addition: Dissolve 2-[(Tributylstannyl)methoxy]ethanol (1.2 equiv) in anhydrous DMF to achieve a 0.1 M concentration. Inject the solution into the flask via syringe.

  • Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction via LC-MS. Due to the alpha-oxygen activation and CuI co-catalysis, complete consumption of the aryl halide typically occurs within 4 to 6 hours.

  • Tin Scavenging (Critical Validation Step): Cool the mixture to room temperature. Add an equal volume of 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 30 to 45 minutes.

    • Causality & Validation: Soluble tributyltin halides are converted into polymeric tributyltin fluoride (Bu3SnF). The visual appearance of a dense white precipitate validates that the toxic tin byproducts have been successfully sequestered. If the solution remains clear, the scavenging is incomplete.

  • Filtration & Extraction: Filter the biphasic suspension through a tightly packed pad of Celite to remove the Bu3SnF precipitate. Extract the filtrate with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with water and brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

G A Aryl Halide (Ar-X) C Pd(0) Catalyst Oxidative Addition A->C B 2-[(Tributylstannyl)methoxy]ethanol (Bu3Sn-CH2-O-CH2-CH2-OH) D CuI Co-catalyst Transmetalation B->D Sn-to-Cu transfer E Reductive Elimination (Ar-CH2-O-CH2-CH2-OH) C->E Product Release D->C Cu-to-Pd transfer

Caption: Copper-accelerated Stille coupling cycle for alpha-alkoxystannanes.

Protocol B: Post-Coupling Activation and Functionalization

Once the linker is attached, the terminal alcohol can be activated for nucleophilic substitution, a common pathway in the synthesis of PET radiotracers (e.g., [18F] fluorination) or fluorophore conjugation.

  • Tosylation: Dissolve the purified alcohol intermediate from Protocol A in anhydrous Dichloromethane (DCM). Add Triethylamine (2.0 equiv) and cool the flask to 0 °C. Add p-Toluenesulfonyl chloride (TsCl, 1.5 equiv) portion-wise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation: Monitor by TLC (Hexanes/EtOAc). The reaction is complete when the polar alcohol spot disappears and a new, highly UV-active, less polar spot (the tosylate) emerges.

  • Nucleophilic Displacement: Isolate the tosylate via standard aqueous workup. The activated linker can now be reacted with various nucleophiles (e.g., [18F]KF/K222 complex, sodium azide, or primary amines) in polar aprotic solvents (CH3CN or DMSO) at 60–90 °C to yield the final functionalized target.

G A Coupled Product (Ar-CH2-O-CH2-CH2-OH) B Activation (TsCl, Et3N, DCM) A->B Step 1: Tosylation C Intermediate (Ar-CH2-O-CH2-CH2-OTs) B->C D Nucleophilic Substitution (e.g., [18F]KF or Amine) C->D Step 2: SN2 Displacement E Functionalized Target (Ar-CH2-O-CH2-CH2-Nu) D->E

Caption: Two-step downstream functionalization of the ethoxyethanol linker.

References

  • AccelaChem. "475680-87-6 2-[(Tributylstannyl)methoxy]ethanol". AccelaChemBio. URL:[Link]

  • MySkinRecipes. "Tert-butyl-dimethyl-(tributylstannylmethoxy)silane". MySkinRecipes. URL:[Link]

  • University of Trieste (ArTS). "Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines and Structurally Simplified Analogs. Chemistry and SAR Profile as Adenosine Receptor Antagonists." ArTS. URL: [Link]

Sources

Application

Application Notes and Protocols for the Purification of 2-[(Tributylstannyl)methoxy]ethanol Derivatives by Column Chromatography

Introduction: Navigating the Challenges in the Purification of Organotin Reagents Organotin compounds, particularly derivatives of tributyltin, are indispensable reagents in modern organic synthesis, valued for their rol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges in the Purification of Organotin Reagents

Organotin compounds, particularly derivatives of tributyltin, are indispensable reagents in modern organic synthesis, valued for their role in transformations such as Stille cross-coupling reactions. The utility of these compounds, however, is shadowed by the inherent toxicity of organotin residues and byproducts.[1] For applications in drug development and biological screening, regulatory standards demand stringent removal of these impurities, often to levels below 15 parts-per-million (ppm).[2] The purification of reaction mixtures containing tributyltin species presents a significant challenge due to their characteristically low polarity, which often leads to co-elution with the desired product during standard silica gel chromatography.[3]

Furthermore, the purification of molecules such as 2-[(Tributylstannyl)methoxy]ethanol and its derivatives is complicated by the potential for decomposition on the stationary phase. The Lewis acidity of silica gel can catalyze the cleavage of the carbon-tin bond, a process known as de-stannylation, leading to significant yield loss and the introduction of new impurities.[4][5]

This document provides a comprehensive guide to the effective purification of 2-[(Tributylstannyl)methoxy]ethanol derivatives using column chromatography. It outlines strategies to mitigate on-column decomposition and achieve the high purity required for subsequent applications. The protocols described herein are designed to be self-validating, with explanations of the chemical principles that underpin the recommended procedures.

The Critical Role of the Stationary Phase: Mitigating On-Column Decomposition

Standard silica gel possesses acidic silanol groups (Si-OH) on its surface, which can interact with and degrade sensitive molecules. For organotin compounds, these acidic sites can facilitate the cleavage of the Sn-C bond. To counteract this, several modified silica gel systems are employed.

Deactivation with Triethylamine

The addition of a small amount of a basic modifier, such as triethylamine (Et₃N), to the eluent is a common and effective strategy to neutralize the acidic sites on the silica gel surface.[6] This deactivation prevents the degradation of acid-sensitive compounds.[4]

Impregnated Silica Gel Systems

For more robust removal of organotin byproducts, silica gel can be pre-treated with inorganic salts. These modified stationary phases operate by selectively reacting with and retaining the tin impurities.

  • Potassium Fluoride/Silica (KF/Silica): A mixture of potassium fluoride and silica gel is highly effective at trapping tributyltin halides (Bu₃SnX).[6][7] The fluoride ions react with the tin species to form insoluble tributyltin fluoride (Bu₃SnF), which is adsorbed onto the stationary phase.[8]

  • Potassium Carbonate/Silica (K₂CO₃/Silica): Anhydrous potassium carbonate mixed with silica gel (typically 10% w/w) offers a practical and efficient alternative for removing a range of organotin impurities.[2][8] This mixture is less hygroscopic than KF/silica and can be stored for extended periods without significant loss of activity.[2][9]

The choice between these methods depends on the nature of the impurities and the stability of the target compound.

Thin-Layer Chromatography (TLC): Method Development and In-Process Monitoring

Prior to preparative column chromatography, it is essential to develop an appropriate solvent system and visualization method using Thin-Layer Chromatography (TLC).[10]

Solvent System Selection

For non-polar to moderately polar compounds like 2-[(Tributylstannyl)methoxy]ethanol derivatives, a common starting point is a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, diethyl ether).[11] The ideal solvent system should provide a retention factor (Rf) for the target compound in the range of 0.25 to 0.40 to ensure good separation on the column.

Table 1: Representative TLC Solvent Systems and Approximate Rf Values

Solvent System (v/v)Target Compound Rf (approx.)Tributyltin Byproduct Rf (approx.)
10% Ethyl Acetate/Hexanes0.35> 0.8
20% Diethyl Ether/Hexanes0.40> 0.8
5% Acetone/Hexanes0.30> 0.7

Note: These values are illustrative and should be optimized for the specific derivative being purified.

Visualization Techniques

Since organotin compounds are often not UV-active, specialized staining techniques are required for visualization on TLC plates.[12]

  • Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds that can be oxidized, such as the alcohol moiety in the target molecule. The compound will appear as a yellow-brown spot on a purple background.[13]

  • p-Anisaldehyde Stain: A versatile stain that reacts with a wide range of functional groups, including alcohols and ethers, typically producing colored spots upon heating.[13]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will stain many organic compounds, including organotins, a temporary brown color.[12] This method is semi-destructive.

  • Xylenol Orange/Bromine Water: A specific colorimetric reagent for organotin compounds, which appear as purple-red spots.[14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the purification of 2-[(Tributylstannyl)methoxy]ethanol derivatives.

Protocol 1: Flash Column Chromatography with Triethylamine-Deactivated Silica Gel

This protocol is suitable for the purification of the target compound when significant amounts of highly polar tin byproducts are not present.

Workflow for Triethylamine-Deactivated Silica Gel Chromatography

workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis prep_slurry Prepare Silica Slurry (with 1% Et3N in eluent) pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Sample (dissolve in minimal solvent) prep_sample->load_sample elute Elute with Solvent System (containing 1% Et3N) load_sample->elute collect Collect Fractions elute->collect tlc_analysis Analyze Fractions by TLC collect->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine concentrate Concentrate Under Reduced Pressure combine->concentrate

Caption: Workflow for purification using triethylamine-deactivated silica gel.

Materials:

  • Silica gel (230-400 mesh)

  • Triethylamine (Et₃N)

  • Appropriate eluent (e.g., 10% Ethyl Acetate/Hexanes)

  • Crude 2-[(Tributylstannyl)methoxy]ethanol derivative

  • Flash chromatography column and accessories

Procedure:

  • Eluent Preparation: Prepare the chosen eluent and add triethylamine to a final concentration of 1% (v/v).

  • Column Packing:

    • Prepare a slurry of silica gel in the triethylamine-containing eluent.[15]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is flat and free of cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[15]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply pressure to begin elution at a steady rate.

    • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC using one of the visualization methods described above.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • The final product should be a colorless to pale yellow oil.

Protocol 2: Purification using a Potassium Carbonate/Silica Stationary Phase

This method is highly recommended when significant organotin byproducts, such as tributyltin halides or hexaalkylditins, are present.[1]

Decision Logic for Stationary Phase Selection

decision_tree start Crude Reaction Mixture check_impurities TLC/NMR Analysis: Significant Organotin Byproducts? start->check_impurities k2co3_silica Use K2CO3/Silica Stationary Phase (Protocol 2) check_impurities->k2co3_silica Yes et3n_silica Use Et3N-Deactivated Silica Gel (Protocol 1) check_impurities->et3n_silica No yes_node Yes no_node No

Sources

Method

Application Note: Solvent Selection for Microwave-Assisted Stille Couplings Involving 2-[(Tributylstannyl)methoxy]ethanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Optimizing dielectric parameters, solvent polarity, and catalytic efficiency in microwave-assisted organic synthesis (MAOS).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Optimizing dielectric parameters, solvent polarity, and catalytic efficiency in microwave-assisted organic synthesis (MAOS).

Executive Summary & Chemical Context

The reagent 2-[(Tributylstannyl)methoxy]ethanol (CAS: 475680-87-6) is a highly specialized organotin compound utilized primarily as a hydroxymethylating or alkoxymethylating agent in palladium-catalyzed Stille cross-coupling reactions[1][2]. Structurally, it is uniquely amphiphilic: it integrates a hydrophilic, polar ethoxyethanol moiety with a highly lipophilic, non-polar tributylstannyl group[1].

While traditional Stille couplings require prolonged heating (hours to days) at elevated temperatures, Microwave-Assisted Organic Synthesis (MAOS) can drive these reactions to completion in mere minutes[3]. However, the amphiphilic nature of 2-[(Tributylstannyl)methoxy]ethanol presents a distinct thermodynamic challenge. The chosen solvent must simultaneously solvate the non-polar tin residues, dissolve the polar coupling partners, stabilize the Pd(0) catalyst, and couple efficiently with microwave irradiation[4][5].

This application note details the causality behind solvent selection, balancing dielectric properties with catalytic requirements to create a self-validating, high-yield synthetic protocol.

Mechanistic Principles of Microwave Solvent Selection

Dielectric Heating and Loss Tangent ( tanδ )

In MAOS, the ability of a solvent to convert electromagnetic energy into thermal energy is defined by its loss tangent ( tanδ=ϵ′′/ϵ′ ), where ϵ′′ is the dielectric loss (efficiency of converting microwave energy to heat) and ϵ′ is the dielectric constant (ability to store electrical charge)[4].

Solvents are categorized by their microwave absorbing capabilities:

  • High Absorbers ( tanδ>0.5 ): e.g., Ethanol, DMSO. They heat violently and rapidly[5].

  • Medium Absorbers ( 0.1<tanδ<0.5 ): e.g., DMF, Water. They provide controlled, steady heating[5].

  • Low Absorbers ( tanδ<0.1 ): e.g., THF, Toluene. They are nearly transparent to microwaves and require additives to heat effectively[4][5].

The Causality of Solvent Choice in Stille Couplings

For 2-[(Tributylstannyl)methoxy]ethanol, highly polar protic solvents (like ethanol) are poor choices despite being excellent microwave absorbers ( tanδ=0.941 ), as they can induce premature protodestannylation. Conversely, non-polar solvents like toluene are excellent for stabilizing the Pd catalytic cycle but fail to heat under microwave irradiation due to a negligible loss tangent ( tanδ=0.040 )[4].

To resolve this, chemists employ two primary strategies:

  • Medium-Absorbing Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) ( tanδ=0.161 ) is the gold standard[5]. It offers a perfect equilibrium—it is polar enough to absorb microwave energy efficiently, yet aprotic to protect the stannane, all while fully dissolving the amphiphilic 2-[(Tributylstannyl)methoxy]ethanol[6].

  • Low-Absorbing Solvents with Ionic Susceptors: Tetrahydrofuran (THF) is easily removable, facilitating the isolation of the polar methoxyethanol-substituted product[3]. Because THF is a low absorber ( tanδ≈0.047 ), ionic susceptors like Tetrabutylammonium fluoride (TBAF) or Lithium Chloride (LiCl) are added. These salts couple strongly with the microwave field via ionic conduction, rapidly heating the surrounding solvent while simultaneously acting as promoters for the transmetalation step[3][6].

MW_Stille_Cycle MW Microwave Irradiation (2.45 GHz) Solvent Polar Solvent (e.g., DMF) tan δ > 0.1 MW->Solvent Energy Transfer Heat Rapid Volumetric Heating (Dielectric Loss) Solvent->Heat ε'' Conversion OxAdd Oxidative Addition (Aryl Halide) Heat->OxAdd Accelerates TransMet Transmetalation (Stannyl Ether) Heat->TransMet Overcomes Barrier RedElim Reductive Elimination (Coupled Product) Heat->RedElim Accelerates Pd0 Pd(0) Catalyst Pd0->OxAdd OxAdd->TransMet TransMet->RedElim RedElim->Pd0

Microwave energy conversion via solvent dielectric loss accelerating the Pd-catalyzed Stille cycle.

Quantitative Data: Solvent Dielectric Parameters

The following table synthesizes the dielectric properties of common solvents at 2.45 GHz and their practical suitability for microwave-assisted Stille couplings involving amphiphilic stannanes[4][5].

SolventDielectric Constant ( ϵ′ )Dielectric Loss ( ϵ′′ )Loss Tangent ( tanδ )Stille Suitability with Stannyl Ether
Water 80.49.8890.123Poor: Substrate insolubility and catalyst degradation.
DMSO 47.238.940.825Fair: Excessive heating; complicates polar product isolation.
DMF 36.75.900.161Excellent: Optimal balance of polarity, solubility, and MW absorption.
Ethanol 24.322.8660.941Fair: Protic nature risks protodestannylation of the stannane.
THF 7.60.3570.047Good: Requires ionic susceptors (TBAF/LiCl); excellent for workup.
Toluene 2.40.0960.040Good: Requires ionic susceptors; exceptional for Pd catalyst stability.

Solvent Selection Workflow

Solvent_Selection Start Assess Substrate Polarity with Stannyl Ether Polarity Is Aryl Halide Highly Polar? Start->Polarity HighPolar Use Medium/High Absorber (DMF, DMA) tan δ > 0.15 Polarity->HighPolar Yes LowPolar Use Low Absorber (THF, Toluene) tan δ < 0.1 Polarity->LowPolar No Opt Optimize MW Parameters (100-150°C, 5-15 min) HighPolar->Opt Additives Add Ionic Susceptors (LiCl, TBAF) to boost MW absorption LowPolar->Additives Required Additives->Opt

Decision tree for selecting microwave solvents based on substrate polarity and dielectric properties.

Experimental Protocols

Protocol A: DMF-Based MAOS Stille Coupling (Standard Method)

Designed for broad substrate scope utilizing DMF's native medium-absorbing properties[5][6].

Reagents & Materials:

  • Aryl Halide (1.0 equiv)

  • 2-[(Tributylstannyl)methoxy]ethanol (1.2 equiv)

  • Pd(PPh3​)4​ or Pd2​(dba)3​ (2-5 mol%)

  • LiCl (2.0 equiv) - Acts as a transmetalation promoter and further boosts dielectric loss.

  • Anhydrous DMF (0.1 - 0.2 M concentration)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried microwave vial equipped with a magnetic stir bar, add the aryl halide, Pd catalyst, and LiCl.

  • Inert Atmosphere: Seal the vial with a crimp cap and purge with Argon for 5 minutes.

  • Solvent & Reagent Addition: Inject anhydrous DMF followed by 2-[(Tributylstannyl)methoxy]ethanol via syringe.

  • Microwave Execution: Place the vial in a dedicated microwave synthesizer. Irradiate at 120–150 °C for 10–15 minutes (Dynamic/Standard control mode).

  • Workup (Tin Removal): Cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash vigorously with a 10% aqueous Potassium Fluoride (KF) solution. Causality: KF converts highly soluble, toxic tributyltin byproducts into polymeric tributyltin fluoride ( Bu3​SnF ), which precipitates as an insoluble white solid and is easily removed via Celite filtration.

  • Isolation: Dry the organic layer over MgSO4​ , concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: THF-Based MAOS Stille Coupling with Ionic Susceptors

Designed for substrates where highly polar DMF complicates the isolation of the polar methoxyethanol-substituted product[3].

Reagents & Materials:

  • Aryl Halide (1.0 equiv)

  • 2-[(Tributylstannyl)methoxy]ethanol (1.2 equiv)

  • Pd(PPh3​)4​ (5 mol%)

  • TBAF (1.0 M in THF, 2.0 equiv) - Dual-purpose: Acts as an ionic susceptor to heat the low-absorbing THF, and forms a hypervalent stannate to accelerate transmetalation.

  • Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial under Argon, combine the aryl halide, Pd catalyst, and 2-[(Tributylstannyl)methoxy]ethanol.

  • Susceptor Addition: Inject anhydrous THF, followed by the TBAF solution. Note: The addition of TBAF instantly increases the dielectric loss tangent of the medium, enabling microwave coupling.

  • Microwave Execution: Irradiate at 100–120 °C for 15 minutes. (Monitor pressure carefully, as THF has a low boiling point and will generate significant autogenous pressure).

  • Workup: Evaporate the THF directly under reduced pressure. Partition the crude residue between EtOAc and water. The absence of DMF prevents emulsion formation and ensures high recovery of the polar product.

References

  • Molaid. "2-((tributylstannyl)methoxy)ethanol - CAS 475680-87-6". Molaid. URL:[Link]

  • "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond". Semantic Scholar. URL: [Link]

  • CEM Corporation. "Solvent Choice for Microwave Synthesis". CEM Corporation. URL: [Link]

  • "Loss Tangents of Frequently Used Solvents in Microwave-Assisted Reactions". ResearchGate. URL:[Link]

  • "Microwaves and Ultrasound as Emerging Techniques for Lignocellulosic Materials". PMC / NIH. URL:[Link]

  • "Microwave-Assisted One-Pot Hydrostannylation/Stille Couplings". Carnegie Mellon University. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-[(Tributylstannyl)methoxy]ethanol Stille Couplings

Welcome to the Application Scientist Support Portal. 2-[(Tributylstannyl)methoxy]ethanol is a highly specialized organotin reagent utilized to install polar (2-hydroxyethoxy)methyl groups onto aryl or vinyl scaffolds[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 2-[(Tributylstannyl)methoxy]ethanol is a highly specialized organotin reagent utilized to install polar (2-hydroxyethoxy)methyl groups onto aryl or vinyl scaffolds[1]. While incredibly useful in drug development for modulating solubility and pharmacokinetics, α -alkoxy stannanes are notoriously difficult to couple. They suffer from sluggish transmetalation rates and are highly prone to protodestannylation.

This guide provides field-proven, mechanistically grounded solutions to rescue your stalled reactions and maximize yields.

Part 1: Mechanistic Insights & The Root Causes of Low Yields

To troubleshoot effectively, we must understand the causality behind the failure. The Stille coupling catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination. For 2-[(Tributylstannyl)methoxy]ethanol, the bottleneck is almost always transmetalation [2].

  • Ligand Auto-Inhibition: Standard catalysts like Pd(PPh3​)4​ generate free triphenylphosphine in solution. PPh3​ is a strong σ -donor that tightly coordinates to the Pd(II) intermediate, preventing the bulky α -alkoxy stannane from accessing the metal center[3].

  • Protodestannylation: The terminal hydroxyl group on the ethanol moiety is weakly acidic. If transmetalation is slow, thermal degradation pathways take over, and the stannane is protonated (cleaving the C–Sn bond) before it can couple.

  • Coordination Traps: The adjacent oxygen atoms can chelate to the palladium center, forming stable intermediates that resist reductive elimination.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 20-30% conversion, and I recover unreacted aryl halide. How do I accelerate the coupling? A1: You must switch your ligand to manipulate the transmetalation kinetics. Employ "Farina Kinetics" by replacing PPh3​ with Triphenylarsine ( AsPh3​ ) or Tri(2-furyl)phosphine[3]. Because AsPh3​ is a weaker σ -donor, it dissociates much more readily from the Pd(II) complex. This rapid dissociation exposes a highly reactive, 3-coordinate palladium species that readily accepts the bulky α -alkoxy stannane. Studies show that4[4].

Q2: I am observing complete consumption of the stannane, but low product yield. LC-MS shows massive amounts of a des-stannylated byproduct. How do I prevent this? A2: This is classic protodestannylation, exacerbated by the free -OH group on 2-[(Tributylstannyl)methoxy]ethanol.

  • Solution A (Chemical): Temporarily protect the terminal alcohol (e.g., as a TBS or TIPS ether) prior to the coupling.

  • Solution B (Catalytic): If protection is not viable, you must outpace the degradation by using a5[5]. The addition of CuI and CsF facilitates the formation of a highly reactive organocopper intermediate that bypasses the sluggish Pd-Sn transmetalation step entirely[5].

Q3: What is the optimal catalyst and solvent system for coupling this specific stannane with aryl bromides vs. aryl iodides? A3: The electrophile dictates the oxidative addition rate, which changes the optimal conditions:

  • For Aryl Iodides/Triflates: Use Pd(PPh3​)4​ (or Pd2​(dba)3​ + AsPh3​ ) with CuI and CsF in DMF[6].

  • For Aryl Bromides: Oxidative addition becomes the rate-limiting step. Switch to a highly active, electron-rich catalyst system like PdCl2​ / P(t-Bu)3​ combined with CuI and CsF in DMF[5].

Q4: Can I run this reaction without Palladium to save costs and reduce heavy metal toxicity? A4: Yes. Recent advancements have demonstrated7[7]. Using 5 mol % CuI in the presence of Cs2​CO3​ in DMF at ambient temperature has been shown to afford excellent yields for highly functionalized stannanes, significantly reducing protodestannylation[7].

Part 3: Quantitative Data Summary

The following table summarizes the expected yield improvements when applying these optimized conditions to α -alkoxy stannane couplings.

Catalytic SystemLigand / AdditiveSolventPrimary Limitation AddressedExpected Yield Range
Pd(PPh3​)4​ (Standard)NoneTolueneBaseline (Sluggish transmetalation)15% - 35%
Pd2​(dba)3​ AsPh3​ DMFOvercomes ligand auto-inhibition[4]65% - 80%
Pd(PPh3​)4​ CuI + CsFDMFBypasses slow Pd-Sn transmetalation[5]85% - 95%
PdCl2​ P(t-Bu)3​
  • CuI + CsF
DMFActivates stubborn Aryl Bromides[5]80% - 90%
CuI (5 mol%) Cs2​CO3​ (Pd-Free)DMFPrevents protodestannylation[7]75% - 85%
Part 4: Validated Experimental Protocols
Protocol A: Copper/Fluoride Synergistic Stille Coupling (For Aryl Iodides)

This self-validating protocol utilizes the Baldwin/Mee conditions to maximize yields via an organocopper intermediate[5].

  • Preparation: Flame-dry a Schlenk flask under argon. Add the aryl iodide (1.0 equiv), Pd(PPh3​)4​ (5 mol%), CuI (10 mol%), and anhydrous CsF (2.0 equiv).

  • Solvent Addition: Evacuate and backfill with argon three times. Add anhydrous, degassed DMF to achieve a 0.1 M concentration.

  • Stannane Addition: Add 2-[(Tributylstannyl)methoxy]ethanol (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 45°C.

    • Causality Note: The mild temperature prevents thermal protodestannylation while the CuI/CsF system rapidly drives the transmetalation.

  • Monitoring: Monitor via LC-MS. The reaction typically reaches full conversion within 2-4 hours.

  • Workup: Quench with 10% aqueous KF solution and stir vigorously for 30 minutes.

    • Causality Note: Fluoride strongly binds to tin, converting lipophilic tributyltin byproducts into insoluble polymeric tin fluorides, ensuring they do not co-elute with your polar product. Filter through a pad of Celite, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Farina-Optimized Ligand Protocol (For Highly Sensitive Substrates)

Uses AsPh3​ to accelerate transmetalation without the need for fluoride additives[3],[6].

  • Preparation: In a glovebox or under strict argon, charge a vial with Pd2​(dba)3​ (2.5 mol%) and AsPh3​ (20 mol%).

  • Activation: Add anhydrous NMP or DMF and stir for 15 minutes at room temperature to pre-form the active Pd(0)L2​ complex.

  • Reagent Addition: Add the electrophile (1.0 equiv) followed by 2-[(Tributylstannyl)methoxy]ethanol (1.1 equiv).

  • Reaction: Heat to 60°C for 12 hours.

  • Workup: Dilute with ether, wash extensively with water (to remove NMP/DMF), dry over MgSO4​ , and concentrate.

Part 5: Diagnostic Workflow

StilleTroubleshooting Start Low Yield with 2-[(Tributylstannyl)methoxy]ethanol? CheckConv Check Conversion via LC-MS Start->CheckConv LowConv Low Conversion (Stalled Reaction) CheckConv->LowConv < 50% SM consumed Byproducts High Conversion, Low Product (Byproducts) CheckConv->Byproducts > 90% SM consumed Transmetalation Transmetalation Bottleneck? Switch to AsPh3 or P(2-furyl)3 LowConv->Transmetalation Proto Protodestannylation? (Check for Bu3Sn-OH/X) Byproducts->Proto CuEffect Add CuI / CsF (Synergistic Co-catalysis) Transmetalation->CuEffect If still sluggish Protect Protect Terminal -OH or Use Pd-Free CuI/Cs2CO3 Proto->Protect

Diagnostic decision tree for troubleshooting alpha-alkoxy stannane Stille couplings.

References
  • [3] The Mechanisms of the Stille Reaction - University of Windsor. URL:

  • [6] Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Publishing. URL:

  • [5] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion - Organic-Chemistry.org. URL:

  • [7] Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - ACS Publications. URL:

  • [4] Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF - ACS Publications. URL:

  • [2] The Stille Reaction, 38 Years Later - ACS Catalysis. URL:

  • [1] 2-[(Tributylstannyl)methoxy]ethanol | Research Chemical - Benchchem. URL:

Sources

Optimization

Technical Support Center: Minimizing Toxic Tin Byproducts in 2-[(Tributylstannyl)methoxy]ethanol Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1 [1] in Stille cross-coupling reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1 [1] in Stille cross-coupling reactions.

While this reagent is highly valuable for introducing functionalized ethoxyethanol moieties, the resulting tributyltin byproducts (e.g., Bu3​SnCl , Bu3​SnBr , and unreacted distannanes) are highly toxic and notoriously difficult to separate from the target active pharmaceutical ingredients (APIs). Because regulatory agencies mandate stringent limits on organotin impurities (often < 15 ppm), robust and self-validating purification workflows are critical [2].

Workflow: Strategic Tin Removal Decision Tree

The following diagram illustrates the logical progression for isolating your target molecule from toxic tin byproducts based on the physicochemical properties of your specific reaction mixture.

Workflow Start Crude Reaction Mixture (Contains Tin Byproducts) CheckUnreacted Unreacted Distannane or Hydride Present? Start->CheckUnreacted DBUIodine Protocol 2: DBU/I2 Treatment (Cleaves Sn-Sn bonds) CheckUnreacted->DBUIodine Yes CheckPolarity Is Target Product Highly Polar/Water Soluble? CheckUnreacted->CheckPolarity No DBUIodine->CheckPolarity LiquidExtraction Hexane/Acetonitrile Partitioning CheckPolarity->LiquidExtraction Yes KFWash Protocol 1: Aqueous KF Wash (Precipitates Bu3SnF) CheckPolarity->KFWash No CheckPurity Does Tin Level Meet <15 ppm Target? LiquidExtraction->CheckPurity KFWash->CheckPurity SilicaChrom Protocol 3: K2CO3-Silica Chromatography CheckPurity->SilicaChrom No PureProduct Purified Product (API Grade) CheckPurity->PureProduct Yes SilicaChrom->PureProduct

Decision tree for selecting the optimal tributyltin byproduct removal strategy.

Troubleshooting & FAQs

Q1: Why does standard silica gel chromatography fail to remove all 2-[(Tributylstannyl)methoxy]ethanol byproducts? A1: Standard alkylstannane byproducts are highly lipophilic and usually elute near the solvent front. However, 2-[(Tributylstannyl)methoxy]ethanol contains a polar ethoxyethanol moiety [1]. This structural feature alters the partition coefficient of the unreacted starting material, causing it to streak on acidic silica gel and co-elute with moderately polar target molecules. To counteract this causality, you must chemically alter the stationary phase (e.g., using K2​CO3​ -impregnated silica) to covalently trap the acidic tin species [3].

Q2: I performed an aqueous Potassium Fluoride (KF) wash, but ICP-MS still shows high ppm tin residues. What went wrong? A2: There are two primary causes for this failure:

  • Insufficient Contact Time: The formation of the hypervalent, insoluble polymeric tributyltin fluoride ( Bu3​SnF ) requires vigorous biphasic stirring for at least 1–2 hours. Brief shaking in a separatory funnel is inadequate [2].

  • Unreactive Tin Species: If your mixture contains unreacted tributyltin hydride or hexabutylditin ( Bu3​SnSnBu3​ ), these species are completely unreactive toward fluoride ions. You must pre-treat the mixture with Iodine/DBU (See Protocol 2) to oxidatively cleave these into reactive tributyltin iodide ( Bu3​SnI ) prior to the KF wash[4].

Q3: My target product is highly polar and water-soluble. How do I remove the tin without losing my product in the aqueous KF wash? A3: Do not use an aqueous wash. Instead, exploit the extreme lipophilicity of the tributyltin group by performing a liquid-liquid extraction using a biphasic Hexane/Acetonitrile system. The lipophilic tributyltin species will partition almost exclusively into the non-polar hexane layer, while your polar product will remain in the acetonitrile layer [4].

Quantitative Data: Tin Removal Efficiency

The following table summarizes the reported efficiency of various methods for removing organotin residues, allowing you to select the appropriate technique based on your target purity [3].

Purification MethodTarget Tin SpeciesReported Residual TinRemoval EfficiencyBest Use Case
Aqueous KF Wash Bu3​SnX (Halides)100 - 500 ppm90.0% - 95.0%Initial bulk removal for lipophilic products.
10% K2​CO3​ -Silica Bu3​SnX (Halides)< 15 ppm> 99.0%Base-stable products requiring API-grade purity.
10% KF-Silica Bu3​SnX (Halides)< 30 ppm> 99.0%General polishing for moderately polar products.
Hexane/MeCN Partition All Lipophilic Tin< 50 ppm> 98.0%Highly polar or water-soluble target molecules.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Enhanced Aqueous KF Wash with Celite® Filtration

Mechanism: Fluoride ions have a high affinity for tin, converting soluble tin halides into an insoluble Bu3​SnF polymer.

  • Dilution: Upon completion of the Stille coupling, cool the reaction to room temperature. Dilute the crude mixture with a moderately polar organic solvent (e.g., Ethyl Acetate) to lower the solution's viscosity.

  • Fluoride Addition: Add an equal volume of 1M aqueous Potassium Fluoride (KF) solution.

  • Vigorous Stirring: Stir the biphasic mixture vigorously using a magnetic stir bar for a minimum of 60 minutes.

    • Self-Validation Check: A thick, white precipitate ( Bu3​SnF ) MUST form at the organic/aqueous interface. If the interface remains clear, the tin is likely in an unreactive distannane state (Proceed to Protocol 2).

  • Filtration: Vacuum filter the entire biphasic mixture through a tightly packed, 2-inch pad of Celite®. Wash the filter cake thoroughly with additional Ethyl Acetate to recover any occluded product.

  • Phase Separation: Transfer the filtrate to a separatory funnel.

    • Self-Validation Check: The layers should now separate cleanly without emulsion formation.

  • Isolation: Collect the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol 2: DBU/Iodine Pre-treatment for Unreacted Distannanes

Mechanism: Iodine oxidatively cleaves unreactive Sn-Sn bonds, converting them into fluoride-reactive Bu3​SnI [4].

  • Solvent Exchange: Concentrate the crude reaction mixture to remove the bulk of the coupling solvent, then redissolve the residue in Diethyl Ether.

  • Base Addition: Add 1.2 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to act as an acid scavenger.

  • Iodine Titration: Dropwise, add a 0.1 M solution of Iodine ( I2​ ) in Diethyl Ether.

    • Self-Validation Check: Initially, the iodine color will disappear instantly as it reacts with the distannane. Continue the dropwise addition until the characteristic purple/brown color of iodine persists in the flask for >30 seconds. This visual cue confirms the complete consumption of all Sn-Sn bonds.

  • Quench: Add a saturated aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) and stir for 5 minutes.

    • Self-Validation Check: The solution must immediately turn colorless, indicating the neutralization of excess iodine.

  • Proceed to Fluoride Wash: Extract the organic layer and immediately subject it to Protocol 1.

Protocol 3: K2​CO3​ -Silica Gel Chromatography

Mechanism: The basic carbonate stationary phase covalently traps acidic tin halides, preventing them from streaking through the column [3].

  • Stationary Phase Preparation: In a large beaker, combine standard flash silica gel (230-400 mesh) with 10% w/w anhydrous Potassium Carbonate ( K2​CO3​ ). Mix thoroughly as a dry powder until completely homogeneous.

  • Column Packing: Slurry-pack the chromatography column using the prepared K2​CO3​ -silica and your initial non-polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Sample Loading: Dissolve your crude product in a minimum amount of solvent, add a small amount of standard silica gel, and concentrate to a dry powder. Dry-load this onto the head of the column.

  • Elution & Validation: Elute the column using your optimized gradient.

    • Self-Validation Check: Analyze fractions via LC-MS or TLC (stained with phosphomolybdic acid). The tin byproducts will remain permanently immobilized at the baseline of the column, ensuring the eluted fractions contain < 15 ppm tin.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Protodestannylation of 2-[(Tributylstannyl)methoxy]ethanol

Welcome to the technical support center for the synthesis and application of 2-[(Tributylstannyl)methoxy]ethanol. This guide is designed for researchers, scientists, and drug development professionals who encounter chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and application of 2-[(Tributylstannyl)methoxy]ethanol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with protodestannylation during their synthetic routes. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate this common side reaction and ensure the success of your experiments.

Introduction to the Challenge: The Protodestannylation Problem

2-[(Tributylstannyl)methoxy]ethanol is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling.[1][2] It allows for the introduction of a protected hydroxymethyl group, a key structural motif in many biologically active molecules. However, the carbon-tin (C-Sn) bond in this and other organostannanes is susceptible to cleavage by acidic protons, a process known as protodestannylation.[3] This unwanted side reaction leads to the formation of the corresponding destannylated byproduct, 2-methoxyethanol, reducing the yield of the desired coupled product and complicating purification.

Understanding the mechanism of protodestannylation is key to mitigating it. The reaction is essentially an electrophilic substitution where a proton attacks the carbon atom bonded to the tin, leading to the cleavage of the C-Sn bond.[4] The presence of acid, even in trace amounts, can catalyze this process.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of 2-methoxyethanol in my reaction mixture. What is the most likely cause?

A1: The formation of 2-methoxyethanol is a classic indicator of protodestannylation. The most common culprits are sources of protons in your reaction. This could include:

  • Acidic impurities in your solvents or reagents: Ensure all solvents are anhydrous and, if necessary, distilled from appropriate drying agents. Reagents should be of high purity.

  • Atmospheric moisture: Reactions involving organostannanes should always be performed under an inert atmosphere (e.g., argon or nitrogen) using properly dried glassware.

  • Generation of acidic byproducts during the reaction: For example, in a Stille coupling, the regeneration of HX from the catalytic cycle can contribute to an acidic environment. The addition of a non-nucleophilic base can help to scavenge these protons.

Q2: Can the choice of palladium catalyst influence the extent of protodestannylation?

A2: Yes, the choice of palladium source can have an impact. Using a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like PdCl₂(PPh₃)₂.[3] Pd(II) precursors can generate HCl during the catalytic cycle, which can accelerate protodestannylation. If you must use a Pd(II) catalyst, the addition of a stoichiometric amount of a mild base is highly recommended.

Q3: My starting material, 2-[(Tributylstannyl)methoxy]ethanol, appears to be degrading upon storage. How can I prevent this?

A3: Organostannanes, including 2-[(Tributylstannyl)methoxy]ethanol, can be sensitive to air and moisture over time. For long-term storage, it is advisable to keep the reagent under an inert atmosphere in a sealed container, preferably in a freezer. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

Q4: Are there any additives that can help suppress protodestannylation?

A4: The addition of cesium fluoride (CsF) has been shown to be beneficial in some Stille couplings.[5] While the exact mechanism is not always clear, it is thought that fluoride ions can coordinate to the tin atom, potentially stabilizing the organostannane or facilitating the transmetalation step in the catalytic cycle, thereby outcompeting the protodestannylation pathway.

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of common issues, their underlying causes, and actionable solutions.

Issue 1: Low Yield of Coupled Product with Significant Protodestannylation Byproduct

This is the most frequent problem encountered when using 2-[(Tributylstannyl)methoxy]ethanol.

Root Cause Analysis:

  • Acidic Reaction Environment: As detailed in the FAQs, any source of protons can lead to the cleavage of the C-Sn bond.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time can all play a role in the competition between the desired coupling and the undesired protodestannylation.

  • Inefficient Transmetalation: If the transmetalation step in the Stille coupling is slow, the organostannane has more time to react with any available protons.

Troubleshooting Workflow:

G start Low Yield & High Protodestannylation check_reagents 1. Verify Reagent & Solvent Purity start->check_reagents inert_atmosphere 2. Ensure Rigorous Inert Atmosphere check_reagents->inert_atmosphere If problem persists add_base 3. Add a Non-Nucleophilic Base inert_atmosphere->add_base If problem persists optimize_catalyst 4. Optimize Palladium Catalyst & Ligand add_base->optimize_catalyst If problem persists adjust_temp 5. Adjust Reaction Temperature optimize_catalyst->adjust_temp If problem persists solvent_screen 6. Screen Alternative Solvents adjust_temp->solvent_screen If problem persists success Successful Coupling solvent_screen->success If optimized

Caption: Troubleshooting workflow for low coupling yield.

Detailed Remediation Steps:

  • Reagent and Solvent Purity Check:

    • Solvents: Use anhydrous, deoxygenated solvents. Toluene, DMF, and dioxane are common choices.[3][6] Degas solvents by sparging with argon for at least 30 minutes or by using several freeze-pump-thaw cycles.

    • Reagents: Ensure your organic halide and other reagents are free of acidic impurities. If necessary, purify them before use.

  • Rigorous Inert Atmosphere:

    • Flame-dry or oven-dry all glassware and allow it to cool under a stream of inert gas.

    • Maintain a positive pressure of argon or nitrogen throughout the reaction setup and workup.

  • Addition of a Non-Nucleophilic Base:

    • Incorporate a mild, non-nucleophilic base to scavenge any in-situ generated acid.

    • Recommended Bases: Proton sponge (1,8-bis(dimethylamino)naphthalene) or diisopropylethylamine (DIPEA) are often effective.[7]

    • Caution: Avoid strong bases that could react with your substrate or catalyst.

  • Palladium Catalyst and Ligand Optimization:

    • Catalyst: As mentioned, use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.

    • Ligands: The choice of phosphine ligand can influence the rate of transmetalation. Electron-rich and bulky ligands can sometimes accelerate this step. Consider screening ligands such as P(o-tol)₃ or AsPh₃.[3]

  • Reaction Temperature Adjustment:

    • While higher temperatures can increase the reaction rate, they can also promote side reactions.[3]

    • Try running the reaction at a lower temperature for a longer period to see if the ratio of product to byproduct improves.

  • Solvent Screening:

    • The polarity of the solvent can affect the rates of both the desired and undesired reactions.

    • Consider screening less polar solvents like toluene or more polar aprotic solvents like DMF or NMP. In some cases, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) might be viable.[8]

Issue 2: Difficulty in Removing Tin Byproducts During Workup

The tributyltin halides formed as byproducts of the Stille coupling can be challenging to remove from the desired product.

Solution: Fluoride-Based Workup

A common and effective method for removing tin byproducts is a fluoride workup.

Experimental Protocol: Fluoride Workup

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Stir the solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for several hours or overnight.

  • The insoluble tributyltin fluoride will precipitate as a white solid.

  • Filter the mixture through a pad of Celite® to remove the precipitate.

  • Wash the Celite® pad with the organic solvent.

  • Proceed with a standard aqueous workup of the filtrate.

Data Presentation: Comparison of Common Stille Coupling Solvents

SolventDielectric Constant (approx.)Boiling Point (°C)Common Observations
Toluene2.4111Good for many couplings, less polar.
Dioxane2.2101Aprotic ether, often used.
Tetrahydrofuran (THF)7.666Lower boiling point, may require sealed tube for higher temperatures.
N,N-Dimethylformamide (DMF)37153Polar aprotic, can accelerate some reactions but may also promote side reactions.
2-Methyltetrahydrofuran (2-MeTHF)6.280Greener alternative to THF.

Alternative Strategies When Protodestannylation is Persistent

If troubleshooting efforts do not sufficiently suppress protodestannylation, consider these alternative approaches:

  • Use of a More Robust Stannane: While 2-[(Tributylstannyl)methoxy]ethanol is a useful reagent, other organostannanes may be more resistant to protodestannylation under your specific reaction conditions. For example, vinylstannanes are often more stable than alkoxymethylstannanes.[9]

  • Alternative Cross-Coupling Reactions: If the Stille coupling proves to be problematic, other cross-coupling reactions that do not involve organostannanes may be suitable for your synthesis. Consider exploring Suzuki, Negishi, or Sonogashira couplings, depending on the nature of your substrates.

  • One-Pot Hydrostannylation/Stille Coupling: For some substrates, a one-pot protocol involving the in-situ generation of the vinylstannane followed by immediate Stille coupling can be effective.[9] This minimizes the isolation and handling of the potentially sensitive organostannane intermediate.

Concluding Remarks

Protodestannylation of 2-[(Tributylstannyl)methoxy]ethanol is a common but manageable challenge in organic synthesis. By carefully controlling the reaction conditions, particularly by eliminating sources of acid and optimizing the catalytic system, researchers can significantly improve the yield and purity of their desired products. A systematic approach to troubleshooting, as outlined in this guide, will empower you to overcome this obstacle and advance your research and development goals.

References

  • BenchChem. (2025). Side reactions in Stille polymerization of organotin compounds. BenchChem.
  • ResearchGate. (2025). Kinetics of Protodestannylation of Substituted Vinylstannanes. ResearchGate.
  • ACS Publications. Protodestannylation of carbomethoxy-substituted vinylstannanes: Kinetics, stereochemistry and mechanisms. Organometallics.
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
  • Wikipedia. Organostannane addition. Wikipedia.
  • BenchChem. A Comparative Guide to Methoxy Alcohols in Organic Synthesis. BenchChem.
  • Organic Syntheses. Notes - Organic Syntheses Procedure. Organic Syntheses.
  • ResearchGate. (2025). Recent Developments in Radical Mediated Synthesis of Organostannanes. ResearchGate.
  • AccelaChem. 475680-87-6 2-[(Tributylstannyl)methoxy]ethanol. AccelaChem.
  • Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses.
  • Wikipedia. Stille reaction. Wikipedia.
  • MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI.
  • Sigma-Aldrich. Sustainable and safer solvent alternatives. Sigma-Aldrich.
  • MSU Chemistry. Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. MSU Chemistry.
  • ResearchGate. (2018). What solvent can be used alternative to 2-methoxy ethanol?. ResearchGate.
  • Wikipedia. 2-Methoxyethanol. Wikipedia.
  • ResearchGate. (2025). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. ResearchGate.
  • PMC. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC.

Sources

Optimization

Best methods for removing tributyltin residues after 2-[(Tributylstannyl)methoxy]ethanol cross-coupling

A Senior Application Scientist's Guide to Post-Coupling Purification Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Post-Coupling Purification

Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of removing toxic tributyltin residues following cross-coupling reactions, specifically those involving reagents like 2-[(Tributylstannyl)methoxy]ethanol. The persistence and toxicity of organotin compounds necessitate robust and validated purification strategies to ensure the integrity of your final compounds for biological screening and further development.

This document moves beyond simple step-by-step instructions to explain the underlying chemical principles of each method, empowering you to troubleshoot effectively and select the optimal strategy for your specific molecule.

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns encountered during the purification of products from Stille cross-coupling reactions.

Q1: What are the primary tributyltin species I need to remove from my reaction mixture?

After a typical Stille coupling, your crude product will likely be contaminated with several tin species. The main byproduct is the tributyltin halide or pseudohalide (e.g., Bu₃SnCl, Bu₃SnBr, Bu₃SnOTf) formed from the transfer of the tributylstannyl group.[1] You may also have unreacted tributyltin starting material and, in some cases, its oxidative homocoupling product, hexabutylditin (Bu₃SnSnBu₃). The high toxicity and potential for interference in subsequent biological assays make their complete removal imperative.[1][2]

Q2: What is the first and most common method I should try for removing these residues?

For most applications, the standard first approach is an aqueous potassium fluoride (KF) wash.[3][4] This method is popular due to its simplicity and effectiveness.

  • The Chemistry Behind It: The fluoride ion has a very high affinity for tin. It displaces the halide or other leaving group on the tributyltin byproduct to form tributyltin fluoride (Bu₃SnF).[5][6] Unlike its halide precursors, Bu₃SnF is a solid with very low solubility in both water and common organic solvents, causing it to precipitate out of the solution.[5][7] This precipitate can then be removed by filtration.

Q3: I performed the KF wash, but a thick white solid formed at the interface between the organic and aqueous layers, making separation impossible. What should I do?

This is a very common issue and is actually a sign that the method is working—the solid is the precipitated tributyltin fluoride (Bu₃SnF).[8] To resolve this, do not try to separate the layers in a separatory funnel. Instead, filter the entire biphasic mixture through a pad of a filter aid like Celite.[4][9] The Celite will trap the fine solid precipitate, allowing the two liquid phases to pass through. You can then collect the filtrate and separate the organic and aqueous layers as usual.

Q4: My compound is sensitive to water, or I simply want to avoid a lengthy aqueous workup. What are my options?

There are several effective non-aqueous methods available:

  • Flash Chromatography with Triethylamine (TEA): Simply adding 2-5% triethylamine to your standard silica gel chromatography eluent can be highly effective.[3][4] The TEA deactivates the acidic sites on the silica gel, preventing the streaking of tin impurities and often causing them to adhere more strongly to the stationary phase.

  • Chromatography on Modified Silica: This is a more robust chromatographic approach. You can prepare a stationary phase by mixing silica gel with 10% w/w of either powdered anhydrous potassium carbonate (K₂CO₃) or potassium fluoride (KF).[10][11] The K₂CO₃/silica mixture is particularly effective and has been shown to reduce organotin impurities to levels below 15 ppm.[6][10]

  • Liquid-Liquid Extraction: If your desired product and the tin impurities have significantly different polarities, a liquid-liquid extraction can be effective. A common system is partitioning the crude mixture between a nonpolar solvent like hexane and a polar solvent like acetonitrile.[8][12] The nonpolar tin byproducts (like Bu₃SnX) will preferentially move into the hexane layer, while more polar products may favor the acetonitrile layer.

Q5: I suspect my reaction did not go to completion, and I have unreacted starting stannane. Will the KF wash remove it?

A standard KF wash is less effective against the parent stannane or its dimer, hexabutylditin. To address this, a pre-treatment step is recommended before the aqueous wash.[8] Treat the crude reaction mixture with a small amount of iodine (I₂).[4] Iodine oxidatively cleaves the Sn-Sn bond of hexabutylditin and converts any residual stannane into tributyltin iodide (Bu₃SnI). Bu₃SnI is then readily converted to the insoluble Bu₃SnF during the subsequent KF wash.[4][13]

Q6: What are "tin scavengers," and when should I consider using them?

Tin scavengers are functionalized solid supports (often silica or polymer beads) that selectively bind to organotin compounds.[8] You simply stir the crude product solution with the scavenger beads for a period, and then remove them by filtration. This method is highly efficient, avoids aqueous workups, and is excellent for purifying sensitive or highly polar compounds that are problematic for traditional extraction or chromatography.[8]

Q7: How can I be certain that I have removed the tin residues to an acceptable level for biological testing?

Visual confirmation of purity by TLC is insufficient for drug development applications. Trace amounts of highly toxic organotin compounds can compromise your biological data. Quantitative analysis is necessary. The most common methods for quantifying trace tin are Gas Chromatography-Mass Spectrometry (GC-MS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which offer the low detection limits required.[6][14]

Q8: What are the essential safety precautions for handling and disposing of tributyltin waste?

Organotin compounds are highly toxic and should be handled with extreme care using appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated chemical fume hood.[6]

  • Decontamination: Glassware that has been in contact with organotins should be decontaminated by soaking in a bleach solution overnight. This oxidizes the tin residues to less toxic inorganic tin oxides.[6]

  • Disposal: All tin-containing waste, including filtered solids (Bu₃SnF, Celite), contaminated solvents, and aqueous washes, must be collected and disposed of as hazardous waste according to your institution's environmental health and safety guidelines.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Persistent Tin Contamination After KF Wash 1. Insufficient mixing or reaction time during the wash. 2. The tin species is not reactive with KF (e.g., unreacted stannane).1. Ensure vigorous stirring of the biphasic mixture for at least 30-60 minutes to maximize the formation of Bu₃SnF precipitate.[13] 2. Pre-treat the crude mixture with Iodine (I₂) to convert non-polar tin species to Bu₃SnI before the KF wash (See Protocol 3).[4][8]
Co-elution of Product and Tin During Chromatography The polarity of the tin byproducts is too similar to your product.1. Add 2-5% triethylamine to the eluent to retard the tin species on the column.[4] 2. Use a modified stationary phase, such as 10% K₂CO₃ on silica gel, which has a very high affinity for tin compounds (See Protocol 2).[10][13]
Low Product Recovery After Purification 1. Product may be adsorbing to the precipitated Bu₃SnF/Celite cake. 2. Product may be degrading on the acidic surface of silica gel.1. After filtering, wash the Celite cake thoroughly with several portions of the organic solvent to recover any adsorbed product. 2. Deactivate the silica gel by using an eluent containing triethylamine, or switch to a more inert stationary phase like alumina.
Emulsion Formation During Aqueous Workup High concentration of salts or polar solvents (like THF or DMF) remaining from the reaction.Before extraction, remove volatile organic solvents (like THF) under reduced pressure. If high-boiling solvents like DMF are present, dilute the mixture significantly with your extraction solvent and water.
Visualized Workflows & Data
Decision Tree for Purification Method Selection

This diagram provides a logical pathway to help you choose the most suitable purification strategy based on the properties of your product and the challenges you encounter.

G start Crude Reaction Mixture is_water_stable Is product stable to aqueous workup? start->is_water_stable kf_wash Perform Aqueous KF Wash (See Protocol 1) is_water_stable->kf_wash  Yes non_aqueous_options Consider Non-Aqueous Methods is_water_stable->non_aqueous_options No   precipitate Precipitate or emulsion forms at interface? kf_wash->precipitate celite_filter Filter through Celite precipitate->celite_filter  Yes check_purity Check Purity (TLC, LCMS) precipitate->check_purity No   celite_filter->check_purity is_pure Is product pure? check_purity->is_pure finish Product Isolated is_pure->finish  Yes is_pure->non_aqueous_options No   chromatography Flash Chromatography on K2CO3/Silica (See Protocol 2) non_aqueous_options->chromatography scavenger Use Tin Scavenger (Solid-Phase Extraction) non_aqueous_options->scavenger chromatography->finish scavenger->finish

Caption: Decision tree for selecting a suitable tin removal method.

Comparison of Common Tin Removal Methods
MethodPrinciple of RemovalEffectivenessAdvantagesDisadvantages
Aqueous KF Wash Precipitation of insoluble Bu₃SnFGood to ExcellentSimple, inexpensive, widely applicable.[4]Can form emulsions; ineffective for unreacted stannanes; not suitable for water-sensitive products.[8][15]
Chromatography (TEA in Eluent) Deactivation of silica, differential adsorptionGoodOperationally simple modification to standard chromatography.[3][4]May not be sufficient for complete removal if polarities are very close.
Chromatography (K₂CO₃/Silica) Strong binding of tin to basic stationary phaseExcellentCan reduce tin to <15 ppm; highly effective for stubborn cases.[6][10]Requires preparation of the custom stationary phase.
Tin Scavengers Covalent or dative bonding to a solid supportExcellentNo aqueous workup; high efficiency; good for sensitive substrates.[8]Higher cost of reagents compared to KF or silica gel.
Iodine Pre-treatment Oxidation of non-polar tin species to Bu₃SnIN/A (Enabling Step)Allows for subsequent removal of otherwise difficult tin species via KF wash.[4]Adds an extra step to the workup procedure.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Potassium Fluoride (KF) Workup

This protocol is the most common first-line method for removing tributyltin halides.

  • Reaction Quench & Dilution: Once the Stille reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of KF (a 1M solution can also be used).[4]

  • Stirring: Stopper the funnel and shake vigorously for 1-2 minutes. Release the pressure frequently. For best results, transfer the biphasic mixture to an Erlenmeyer flask and stir vigorously with a magnetic stir bar for at least 30 minutes.

  • Separation/Filtration:

    • If no solid is present: Allow the layers to separate and remove the aqueous layer. Wash the organic layer two more times with the KF solution, followed by one wash with brine.

    • If a solid precipitate forms: Filter the entire mixture through a pad of Celite in a Büchner funnel.[8] Wash the filter cake thoroughly with the organic solvent used for the extraction. Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of tin residues.

Protocol 2: Flash Chromatography using K₂CO₃-Impregnated Silica Gel

This method is highly effective for removing trace tin impurities to achieve high purity levels.[6][10]

  • Preparation of the Stationary Phase: In a well-ventilated area, thoroughly mix 90g of standard silica gel with 10g of finely powdered, anhydrous potassium carbonate (K₂CO₃). This mixture can be stored in a sealed container for several months.[6]

  • Column Packing: Dry-pack a chromatography column with the prepared K₂CO₃/silica mixture. Gently tap the side of the column to ensure even packing. Add a thin layer of sand to the top.

  • Sample Loading: Concentrate your crude reaction product onto a small amount of silica gel. Carefully load the dried sample onto the top of the column.

  • Elution: Elute the column with an appropriate non-acidic solvent system, as determined by prior TLC analysis. The K₂CO₃-modified silica will strongly retain the organotin byproducts.

  • Fraction Collection: Collect and analyze fractions by TLC to isolate the purified product.

Protocol 3: Iodine (I₂) Treatment for Unreacted Stannanes

Use this protocol as a pre-treatment before Protocol 1 if you suspect the presence of unreacted stannane or hexabutylditin.[4]

  • Concentration: After the reaction is complete, remove the bulk of the solvent under reduced pressure.

  • Dilution: Dilute the residue with an organic solvent like diethyl ether or ethyl acetate.

  • Iodine Addition: Add a solution of I₂ in the same organic solvent dropwise at room temperature until a faint persistent brown or purple color of iodine remains. Stir for 15-20 minutes.

  • Quench Excess Iodine: Quench the excess I₂ by adding a few drops of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.

  • Proceed to KF Wash: Transfer this mixture directly to a separatory funnel and begin the aqueous KF wash as described in Protocol 1. The Bu₃SnI formed will now efficiently precipitate as Bu₃SnF.

References
  • Stille Coupling - Organic Synthesis. Organic Synthesis.

  • Workup for Removing Tin Byproducts. Merlic Group at UCLA.

  • An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020, September 14). LOOK CHEM.

  • Le Grognec, E., Chrétien, J.-M., Zammattio, F., & Quintard, J.-P. (2015). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. Chemical Reviews, 115(18), 10207–10260.

  • Application Notes and Protocols for Stilling Coupling Experiments. BenchChem.

  • Technical Support Center: Removal of Tin Byproducts from Stille Reactions. BenchChem.

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services.

  • Technical Support Center: Removal of Tin Residues from Reaction Products. BenchChem.

  • Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. Cornerstone.

  • D. C. Harrowven & D. R. Fenwick. (2004). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications, (17), 1968-1969.

  • Workup for removing tin byproducts ? (2017, June 21). ECHEMI.

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.

  • Investigating the Environmental Impact of Organotins. (2022, November 7). LCGC International.

  • Gabr, M. (2017). Workup for removing tin byproducts ? ResearchGate.

  • Technical Support Center: Stille Coupling Tin Byproduct Removal. BenchChem.

  • Tributyltin. Wikipedia.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-[(Tributylstannyl)methoxy]ethanol in Sterically Hindered Stille Couplings

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists facing reactivity bottlenecks when utilizing 2-[(Tributylstannyl)methoxy]ethanol (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists facing reactivity bottlenecks when utilizing 2-[(Tributylstannyl)methoxy]ethanol (CAS: 475680-87-6). While this reagent is highly valuable for installing methoxyethanol moieties, its bulky tributyltin group and coordinating heteroatoms frequently stall the catalytic cycle during sterically hindered cross-couplings.

Below, we deconstruct the mechanistic failures of this reagent and provide field-proven, self-validating protocols to force your reaction to completion.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: My oxidative addition is successful, but the reaction stalls and I recover unreacted stannane. Why is transmetallation failing? A1: In Stille couplings involving bulky stannanes, transmetallation is the rate-determining step[1]. 2-[(Tributylstannyl)methoxy]ethanol suffers from a compounded steric penalty: the massive Bu3​Sn group clashes severely with ortho-substituted or bulky electrophiles. Furthermore, the oxygen atoms in the methoxyethanol chain can act as bidentate ligands. They coordinate to the electrophilic Pd(II) center, forming a thermodynamically stable chelate that acts as a "sink," effectively poisoning the catalyst and halting the cycle.

Q2: How can I overcome the transmetallation barrier without increasing the temperature to degradation levels? A2: You must bypass direct Sn-to-Pd transmetallation by employing the "Copper Effect." Adding stoichiometric or catalytic Copper(I) salts (such as CuI or CuTC) facilitates a rapid Sn-to-Cu exchange[2]. The resulting organocopper intermediate is highly nucleophilic, less sterically encumbered, and undergoes Cu-to-Pd transmetallation exponentially faster than the native stannane. Combining CuI with Cesium Fluoride (CsF) further accelerates this by forming a hypervalent fluorostannate, which highly polarizes the Sn-C bond and drives the transmetallation forward[3].

Q3: Which palladium ligands are optimal for hindered electrophiles? A3: Standard ligands like PPh3​ are insufficient for hindered substrates. You must employ bulky, electron-rich phosphines such as P(t−Bu)3​ , XPhos, or proazaphosphatranes[4][5]. These ligands stabilize a highly active, mono-ligated Pd(0)L species. Their electron density facilitates oxidative addition into hindered bonds, while their massive steric bulk actively forces the final reductive elimination step, expelling the product and regenerating the catalyst[1].

Q4: Should I protect the free hydroxyl group of the stannane before the coupling? A4: Yes, if copper additives and bulky ligands fail to initiate the reaction. The terminal -OH can undergo protonolysis of the Pd-C bond or coordinate irreversibly to the metal center. Protecting the hydroxyl group as a TBS (tert-butyldimethylsilyl) ether or acetate eliminates this chelation effect, increases the reagent's lipophilicity, and prevents catalyst deactivation.

Part 2: Visualizing the Solution

To understand how we bypass the transmetallation bottleneck, review the modified catalytic cycle below. By introducing Cu(I), we create a high-speed "bypass lane" for the organic moiety.

StilleCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Ar-Pd(II)-X Oxidative Addition Complex Pd0->PdII_Ox + Ar-X (Oxidative Addition) PdII_Trans Ar-Pd(II)-R Transmetallation Complex PdII_Ox->PdII_Trans + Cu-R (Fast Cu-Pd Transmetallation) Cu_Trans Cu-R Organocopper Intermediate Cu_Trans->PdII_Trans PdII_Trans->Pd0 Regeneration Product Ar-R Coupled Product PdII_Trans->Product (Reductive Elimination) Sn_Reagent Bu3Sn-R (Stannane) Sn_Reagent->Cu_Trans + CuX (Sn-Cu Exchange) Cu_Salt CuX (Additive) Cu_Salt->Cu_Trans

Figure 1: Copper-assisted Stille catalytic cycle overcoming slow Sn-Pd transmetallation.

Troubleshooting Start Low Yield in Stille Coupling? Check1 Is the electrophile sterically hindered? Start->Check1 Action1 Use bulky ligands: P(t-Bu)3 or XPhos Check1->Action1 Yes Check2 Is transmetallation still stalling? Check1->Check2 No Action1->Check2 Action2 Add CuI/CsF or CuTC (Copper Effect) Check2->Action2 Yes Check3 Is the free -OH poisoning the catalyst? Check2->Check3 No Action2->Check3 Action3 Protect -OH group (e.g., TBS, Acetate) Check3->Action3 Yes Success Successful Coupling Check3->Success No Action3->Success

Figure 2: Decision tree for troubleshooting hindered Stille couplings with stannyl ethers.

Part 3: Quantitative Condition Analysis

The following table summarizes the comparative efficacy of different catalytic systems when coupling 2-[(Tributylstannyl)methoxy]ethanol with an ortho-substituted aryl halide.

Catalyst / Ligand SystemAdditive(s)Substrate Hindrance LevelRelative Transmetallation RateTypical Yield Range
Pd(PPh3​)4​ NoneHighExtremely Slow< 15% (Stalls)
Pd2​(dba)3​ / P(t−Bu)3​ NoneHighModerate40% - 60%
Pd(PPh3​)4​ CuI (10 mol%)HighFast65% - 80%
Pd2​(dba)3​ / P(t−Bu)3​ CuI (10 mol%) + CsFVery HighVery Fast85% - 95%

Part 4: Self-Validating Experimental Protocols

Protocol A: The CuI/CsF-Assisted Stille Coupling (Highly Recommended)

This protocol utilizes the synergistic effect of Copper(I) and Fluoride ions to force transmetallation of the hindered stannane[3].

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-[(Tributylstannyl)methoxy]ethanol (1.2 equiv)

  • Pd2​(dba)3​ (5 mol%)

  • P(t−Bu)3​ (10 mol%, 1M in toluene)

  • CuI (10 mol%, freshly purified)

  • CsF (2.0 equiv, oven-dried)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, Pd2​(dba)3​ , CuI, and CsF.

  • Solvent & Ligand Addition: Inject anhydrous DMF, followed by the P(t−Bu)3​ solution. Stir at room temperature for 5 minutes to allow the active Pd(0)L complex to form (solution will turn deep red/brown).

  • Stannane Addition: Add 2-[(Tributylstannyl)methoxy]ethanol dropwise via syringe.

  • Reaction: Heat the mixture to 80 °C.

  • Validation Check (TLC): After 2 hours, monitor the reaction. Crucial Step: Organostannanes are UV-inactive. You must stain your TLC plate with aqueous KMnO4​ . If a bright yellow spot (stannane) persists heavily, transmetallation is still incomplete.

  • Workup (Tin Removal): Once complete, cool to room temperature. Quench the reaction with a 10% aqueous solution of Potassium Fluoride (KF) and stir vigorously for 30 minutes. Causality: KF converts soluble tributyltin halides into polymeric tributyltin fluoride ( Bu3​SnF ), an insoluble white precipitate that can be easily filtered through a Celite pad, preventing tin contamination in your final product.

  • Extraction: Extract the filtrate with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate for column chromatography.

Protocol B: Hydroxyl Protection Strategy (For Refractory Substrates)

If Protocol A yields heavy protodehalogenation or catalyst blackening, the free -OH is poisoning the metal.

Step-by-Step Methodology:

  • Protection: Dissolve 2-[(Tributylstannyl)methoxy]ethanol in anhydrous DCM. Add Imidazole (2.0 equiv) and TBS-Cl (1.2 equiv). Stir at room temperature for 4 hours.

  • Isolation: Wash with water, extract with DCM, and concentrate. The resulting TBS-protected stannane is highly lipophilic and will not chelate Palladium.

  • Coupling: Subject the TBS-protected stannane to Protocol A. The absence of the free hydroxyl group will prevent the formation of the thermodynamic sink, allowing the bulky ligand to efficiently drive the catalytic cycle[4].

References

  • Espinet, P., et al. "The Stille Reaction, 38 Years Later." ACS Catalysis, 2015.[Link]

  • Bao, Z., et al. "Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers." Wiley-VCH, 2015.[Link]

  • Verkade, J. G., et al. "Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling... and Synthesis of Sterically Hindered Biaryls." Journal of the American Chemical Society, 2004.[Link]

  • Liebeskind, L. S., et al. "Improved Yields with Added Copper(I) Salts in Carbonylative Stille Couplings of Sterically Hindered Vinylstannanes." The Journal of Organic Chemistry, 2003.[Link]

  • "Significant Enhancement of the Stille Reaction with a New Combination of Reagents—Copper(I) Iodide with Cesium Fluoride." ResearchGate, 2005.[Link]

Sources

Optimization

Preventing degradation of 2-[(Tributylstannyl)methoxy]ethanol during long-term storage

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the degradation of 2-[(Tributylstannyl)methoxy]ethanol during long-term storage. This...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the degradation of 2-[(Tributylstannyl)methoxy]ethanol during long-term storage. This document is structured to offer direct, actionable answers to common questions and troubleshooting scenarios encountered in a laboratory setting. Our recommendations are grounded in established principles of organometallic chemistry and validated through extensive field experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for 2-[(Tributylstannyl)methoxy]ethanol?

A1: Visual inspection can be the first indicator of degradation. Signs include a change in color from colorless to yellowish, the formation of a precipitate, or an increase in viscosity.[1] However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is crucial. The most definitive evidence of degradation is the detection of hydrolysis or oxidation products, such as dibutyltin and monobutyltin species, via analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2]

Q2: What is the recommended temperature for long-term storage?

A2: For optimal stability, 2-[(Tributylstannyl)methoxy]ethanol should be stored at or below -20°C.[3][4] Studies on other tributyltin compounds have shown that storage at lower temperatures significantly inhibits degradation over extended periods.[3][4] While refrigeration at 4°C can be suitable for short-term storage, freezing is recommended for periods longer than a few weeks.

Q3: What type of container should I use for storage?

A3: The choice of container is critical to prevent both contamination and degradation. We recommend using amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps. The amber glass protects the compound from light, which can accelerate degradation. The PTFE liner provides an inert barrier, preventing leaching of impurities from the cap and ensuring a tight seal to exclude moisture and air. While some studies have used polycarbonate bottles for storing aqueous solutions of organotins, for the neat compound, glass is preferred.[3][4]

Q4: Does the atmosphere in the storage container matter?

A4: Absolutely. 2-[(Tributylstannyl)methoxy]ethanol is sensitive to both oxygen and moisture. The tributyltin moiety is susceptible to oxidation, and the presence of water can lead to hydrolysis of the Sn-O bond. Therefore, it is imperative to store the compound under an inert atmosphere, such as argon or nitrogen. Before sealing the container for long-term storage, the headspace should be purged with an inert gas.

Q5: Can I use stabilizers to prevent degradation?

A5: While organotin compounds are themselves used as stabilizers in materials like PVC, the stabilization of the organotin compound itself is less commonly documented with specific additives.[5][6][7][8] The most effective "stabilization" strategy is strict adherence to proper storage conditions (low temperature, inert atmosphere, protection from light). The addition of any substance would need to be carefully considered, as it could interfere with downstream applications.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Yellowing of the solution Oxidation of the tributyltin moiety.1. Immediately purge the container with an inert gas (argon or nitrogen).2. Verify the integrity of the container seal.3. Store at -20°C in the dark.4. Before use, test the purity of the material using a suitable analytical method (e.g., GC-MS).
Formation of a precipitate Hydrolysis due to moisture exposure, leading to the formation of less soluble dibutyltin or monobutyltin oxides.1. Centrifuge a small aliquot to see if the precipitate can be separated. 2. Analyze the supernatant for purity. 3. If the material is critical, consider purification by filtration under an inert atmosphere, followed by rigorous analytical characterization. 4. Discard the material if significant degradation is confirmed and purity cannot be restored.
Inconsistent experimental results Partial degradation of the reagent leading to lower effective concentration.1. Re-qualify the reagent using an analytical standard to determine the exact concentration of the active compound.2. If degradation is confirmed, acquire a new batch of the reagent.3. Review handling procedures to ensure the material is not unduly exposed to air or moisture during use.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Container Preparation: Use a clean, dry, amber glass vial or bottle with a PTFE-lined cap.

  • Inert Atmosphere: In a glovebox or under a stream of inert gas (argon or nitrogen), transfer the required amount of 2-[(Tributylstannyl)methoxy]ethanol into the storage container.

  • Purging: Before sealing, purge the headspace of the container with the inert gas for at least 1-2 minutes to displace any residual air and moisture.

  • Sealing: Securely tighten the PTFE-lined cap. For added protection, wrap the cap and neck of the container with Parafilm®.

  • Labeling: Clearly label the container with the compound name, date of storage, and storage conditions (e.g., "Store at -20°C under Argon").

  • Storage: Place the container in a freezer at -20°C. Ensure the storage location is dark.

Protocol 2: Quality Control Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for detecting degradation products. Specific parameters may need to be optimized for your instrument.

  • Sample Preparation & Derivatization:

    • Due to the polarity of potential degradation products, derivatization is often necessary for GC analysis.[9][10] A common method is ethylation using sodium tetraethylborate (NaBEt₄).[11]

    • Prepare a standard solution of your 2-[(Tributylstannyl)methoxy]ethanol.

    • In a separate vial, perform the derivatization reaction according to established literature procedures for organotin compounds.[10][11]

  • GC-MS Parameters (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: 60°C for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min.[2]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) mode. Scan range of m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized 2-[(Tributylstannyl)methoxy]ethanol.

    • Search for the characteristic peaks of derivatized degradation products, such as ethylated dibutyltin and monobutyltin.

    • Quantify the level of degradation by comparing the peak areas of the degradation products to that of the parent compound.

Visualizing Degradation and Prevention

cluster_storage Optimal Storage Conditions cluster_degradation Degradation Pathways Inert Atmosphere Inert Atmosphere Pristine Compound Pristine Compound Inert Atmosphere->Pristine Compound Prevents Oxidation Low Temperature (-20°C) Low Temperature (-20°C) Low Temperature (-20°C)->Pristine Compound Slows All Pathways Darkness (Amber Vial) Darkness (Amber Vial) Darkness (Amber Vial)->Pristine Compound Prevents Photolysis Hydrolysis (Moisture) Hydrolysis (Moisture) Degraded Products Degraded Products Hydrolysis (Moisture)->Degraded Products Oxidation (Air) Oxidation (Air) Oxidation (Air)->Degraded Products Photolysis (Light) Photolysis (Light) Photolysis (Light)->Degraded Products Pristine Compound->Degraded Products Degradation

Caption: Key factors influencing the stability of 2-[(Tributylstannyl)methoxy]ethanol.

References

  • Quevauviller, P., & Donard, O. F. X. (1996). Stability and storage problems in organotin speciation in environmental samples. Analytica Chimica Acta, 328(1-2), 45-56. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Vikas Ecotech Ltd. (n.d.). Specialty Additives - Organotin Stabilizers. Retrieved from [Link]

  • Centineo, G., Cima, F., & Girasole, M. (2009). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. Chemistry and Ecology, 25(3), 185-195. [Link]

  • Arkis, E. (2008). Organotin Compounds as PVC Stabilizers. In Tin Chemistry: Fundamentals, Frontiers, and Applications (pp. 312-321). John Wiley & Sons, Ltd. [Link]

  • Baerlocher GmbH. (n.d.). Organotin Stabilizers. Retrieved from [Link]

  • British Plastics Federation. (n.d.). Organotin Stabilisers. Retrieved from [Link]

  • Ningxia Lingshi New Materials Technology Co., Ltd. (2024). What are the organic tin stabilizers? What is the difference. Retrieved from [Link]

  • Dirks, R., & Donard, O. F. X. (1992). Stability and storage problems in organotin speciation in environmental samples. Analytica Chimica Acta, 261(1-2), 295-301. [Link]

  • LCGC International. (2022). Investigating the Environmental Impact of Organotins. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]

  • Lanxess. (2026). Product Safety Assessment: Tributyltins. Retrieved from [Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

2-[(Tributylstannyl)methoxy]ethanol vs tributyl(methoxymethyl)stannane in organic synthesis

An In-Depth Comparative Guide: 2-[(Tributylstannyl)methoxy]ethanol vs. Tributyl(methoxymethyl)stannane in Advanced Organic Synthesis As organic synthesis evolves toward more complex, functionalized molecular architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide: 2-[(Tributylstannyl)methoxy]ethanol vs. Tributyl(methoxymethyl)stannane in Advanced Organic Synthesis

As organic synthesis evolves toward more complex, functionalized molecular architectures—particularly in drug discovery and bioconjugation—the choice of C1-homologation and linker-installation reagents becomes critical. Organotin reagents, despite their toxicity profile, remain indispensable due to their unparalleled chemoselectivity and functional group tolerance in palladium-catalyzed cross-couplings.

This guide provides an authoritative, objective comparison between a classic homologation reagent, tributyl(methoxymethyl)stannane , and its advanced, bifunctional counterpart, 2-[(Tributylstannyl)methoxy]ethanol . By examining their mechanistic causality, experimental performance, and downstream utility, we aim to equip researchers with the insights needed to optimize their synthetic workflows.

Chemical Profiling & Mechanistic Causality

The fundamental difference between these two reagents lies in their structural payload and the resulting post-coupling synthetic trajectory.

Tributyl(methoxymethyl)stannane: The Classic C1 Homologator

Tributyl(methoxymethyl)stannane (CAS: 27490-32-0) is a robust, widely utilized reagent designed to introduce a methoxymethyl (-CH₂OMe) group onto aryl, vinyl, or heteroaryl halides via the Stille reaction[1]. It acts as a highly effective nucleophilic reducing agent and a methoxymethyl anion equivalent[1].

  • The Causality of Use: Researchers typically select this reagent when the target molecule requires a stable, lipophilic methyl ether moiety, or when synthesizing complex pharmaceutical intermediates where the ether will remain intact (e.g., in the optimization of METTL3 or IL17A inhibitors)[2][3].

  • Limitation: If the ultimate goal is a free hydroxymethyl group (-CH₂OH), the resulting methyl ether requires harsh deprotection conditions (e.g., BBr₃), which often compromises sensitive functional groups elsewhere in the molecule.

2-[(Tributylstannyl)methoxy]ethanol: The Bifunctional Linker

2-[(Tributylstannyl)methoxy]ethanol (CAS: 475680-87-6) represents a strategic evolution in organotin design[4]. By incorporating a 2-hydroxyethyl extension, this reagent installs a hydrophilic -CH₂OCH₂CH₂OH linker in a single cross-coupling step[5].

  • The Causality of Use: The presence of the terminal primary alcohol is a self-validating synthetic node. It allows for immediate downstream functionalization without the need for deprotection. This is highly prized in the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and for improving the aqueous solubility of lipophilic pharmacophores.

StillePathway A Aryl/Vinyl Halide (Ar-X) D Pd Catalyst Oxidative Addition & Transmetalation A->D B Tributyl(methoxymethyl)stannane (Classic) B->D Pathway 1 C 2-[(Tributylstannyl)methoxy]ethanol (Advanced) C->D Pathway 2 E Ar-CH2OMe (Stable Ether) D->E Reductive Elimination F Ar-CH2OCH2CH2OH (Bifunctional Linker) D->F Reductive Elimination G Harsh Deprotection (e.g., BBr3) E->G H Direct Conjugation (PROTACs/ADCs) F->H

Mechanistic divergence of Stille coupling using classic vs. advanced stannane reagents.

Performance Comparison & Experimental Data

To objectively evaluate these reagents, we must look at their behavior under standard palladium-catalyzed conditions. The table below synthesizes typical experimental data and physicochemical properties derived from recent medicinal chemistry campaigns[2][3].

ParameterTributyl(methoxymethyl)stannane2-[(Tributylstannyl)methoxy]ethanol
CAS Number 27490-32-0475680-87-6
Molecular Weight 335.11 g/mol 365.16 g/mol
Typical Stille Yield 75% – 90%65% – 85%
Optimal Catalysts Pd(PPh₃)₄, XPhos Pd G2Pd(dppf)Cl₂, XPhos Pd G2
Steric Hindrance Low (Rapid transmetalation)Moderate (Slightly slower transmetalation)
Downstream Utility Terminal end-cap, lipophilic tuningLinker attachment, solubility enhancement
Deprotection Required? Yes (if -OH is desired)No (Primary -OH is already exposed)

Data Interpretation: While tributyl(methoxymethyl)stannane generally exhibits slightly higher coupling yields due to lower steric bulk around the transmetalating carbon, 2-[(Tributylstannyl)methoxy]ethanol bypasses the need for subsequent deprotection steps, often resulting in a higher overall yield for complex synthetic sequences.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an observable metric to ensure the integrity of the reaction.

Protocol A: Standard Stille Methoxymethylation

Reagent: Tributyl(methoxymethyl)stannane Objective: Installation of a stable -CH₂OMe group onto an aryl bromide.

  • Reaction Setup: In an oven-dried Schlenk flask, dissolve the aryl bromide (1.0 equiv) and tributyl(methoxymethyl)stannane (1.2 equiv) in anhydrous 1,4-dioxane (0.1 M).

    • Causality: Dioxane is chosen for its high boiling point and ability to stabilize the active Pd(0) species.

  • Degassing: Sparge the solution with dry N₂ or Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Addition: Add XPhos Pd G2 (0.05 equiv)[2]. Heat the mixture to 80 °C for 16 hours.

  • Validation Check: Monitor by LC-MS. The reaction is self-validating when the starting material mass disappears and the[M+CH₂OMe]⁺ peak dominates.

  • Quench & Tin Removal: Cool to room temperature. Add an equal volume of 10% w/w aqueous Potassium Fluoride (KF) solution and stir vigorously for 1 hour[6].

    • Causality: The extreme fluorophilicity of tin drives the conversion of soluble tributyltin halides into insoluble, polymeric tributyltin fluoride (Bu₃SnF), which precipitates out of the organic phase[6].

Protocol B: Advanced Linker Installation

Reagent: 2-[(Tributylstannyl)methoxy]ethanol Objective: One-step installation of a hydrophilic spacer with a terminal reactive alcohol.

  • Reaction Setup: Dissolve the heteroaryl chloride (1.0 equiv) and 2-[(Tributylstannyl)methoxy]ethanol (1.5 equiv) in anhydrous Toluene/DMF (4:1 v/v).

    • Causality: The addition of DMF increases the solubility of the polar stannane while maintaining the high-temperature capabilities of toluene.

  • Catalyst Selection: Add Pd(PPh₃)₄ (0.10 equiv) and CuI (0.10 equiv). Heat to 100 °C.

    • Causality: The "copper effect" accelerates the Stille coupling by scavenging free phosphine ligands and facilitating a highly reactive organocopper intermediate via Sn-to-Cu transmetalation.

  • Validation Check: Monitor by TLC. The product will appear as a significantly more polar spot (lower Rf) compared to the starting material due to the exposed hydroxyl group.

  • Purification: Following the KF workup described above, purify via silica gel chromatography.

    • Pro-Tip: Use "Fused KF on Silica" (10% w/w KF mixed with silica) as a stationary phase pad to trap any residual organotin neurotoxins, ensuring a highly pure, assay-ready compound[6].

Workflow Step1 1. Reaction Setup Mix Ar-X, Stannane, Pd-Catalyst in Degassed Solvent Step2 2. Thermal Activation 80-100°C under N2/Ar Step1->Step2 Causality: Exclude O2 to prevent Pd(0) oxidation Step3 3. Quench & Workup Add 10% aq. KF Solution Step2->Step3 Causality: Complete catalytic cycle (LC-MS check) Step4 4. Precipitation Formation of Insoluble Bu3SnF Step3->Step4 Causality: Fluoride strongly binds Sn (High Affinity) Step5 5. Filtration Remove Toxic Tin Byproducts Step4->Step5 Causality: Simplifies purification & reduces toxicity Step6 6. Chromatography Isolate Pure Functionalized Product Step5->Step6 Causality: Final polishing via KF-Silica pad

Logical workflow and causality for organotin cross-coupling and purification.

Conclusion

The selection between tributyl(methoxymethyl)stannane and 2-[(Tributylstannyl)methoxy]ethanol should be dictated by the strategic end-game of the synthesis. For rapid, high-yielding C1 homologations where a terminal ether is desired, the classic methoxymethyl stannane remains the gold standard. However, for modern drug discovery applications requiring subsequent bioconjugation, PROTAC linker attachment, or immediate modulation of physicochemical properties, 2-[(Tributylstannyl)methoxy]ethanol offers a highly elegant, step-economic solution.

Sources

Comparative

Comparative Guide: 2-[(Tributylstannyl)methoxy]ethanol vs. Organoboron Equivalents for C-C Bond Formation

A Senior Application Scientist's Perspective on Reaction Yields and Practicality In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the efficient and selective formation o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Reaction Yields and Practicality

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the efficient and selective formation of carbon-carbon bonds is paramount. The introduction of functionalized, single-carbon building blocks is a common strategy to modulate the physicochemical properties of lead compounds. This guide provides an in-depth comparison of two key reagents for installing a protected and functionalized hydroxymethyl moiety, -(CH2)O(CH2)2OH: the organostannane 2-[(Tributylstannyl)methoxy]ethanol and its corresponding organoboron equivalents.

This analysis moves beyond a simple recitation of yields to explore the mechanistic underpinnings, practical considerations, and decision-making frameworks that guide reagent selection in a research environment. We will compare the performance of these reagents through the lens of their respective palladium-catalyzed cross-coupling reactions: the Stille and the Suzuki-Miyaura couplings.

Reagent Profiles: The Contenders

The Organostannane: 2-[(Tributylstannyl)methoxy]ethanol

This reagent belongs to the class of α-alkoxystannanes. Organostannanes are notable for their general stability to air and moisture, which simplifies handling.[1][2] They participate in the Stille cross-coupling reaction, a powerful method for C-C bond formation known for its tolerance of a wide array of functional groups and often mild reaction conditions.[1][3] However, the primary and most significant drawback of organotin compounds is their high toxicity, which necessitates stringent handling protocols and presents considerable challenges in purification due to tin-containing byproducts.[4][5][6]

The Organoboron Equivalents

The organoboron counterparts, such as a boronic acid (HO)2B-CH2O(CH2)2OH or its more stable boronate esters (e.g., pinacol ester), are central to the Suzuki-Miyaura coupling reaction.[7][8] Boronic acids and their derivatives are celebrated for their low toxicity, environmental benignity, and the ease of removal of boron-based byproducts.[9] While generally stable, boronic acids can be susceptible to protodeboronation under certain conditions, and the Suzuki reaction itself requires a base for activation, which can limit its use with base-sensitive substrates.[5][10]

Comparative Analysis of Reaction Performance

The choice between Stille and Suzuki coupling often represents a trade-off between reaction scope, conditions, and practical considerations like toxicity and purification.

Data Presentation: A Quantitative Comparison

Direct, side-by-side yield comparisons for 2-[(Tributylstannyl)methoxy]ethanol and its exact organoboron equivalent are not extensively documented in the literature. However, we can extrapolate performance from numerous reports on analogous Stille and Suzuki couplings involving functionalized alkyl and alkoxymethyl groups. The following table summarizes typical performance metrics.

ParameterStille Coupling (Organostannane)Suzuki-Miyaura Coupling (Organoboron)Rationale & Causality
Typical Yield 75-95%[4]70-90%[4]Both reactions are high-yielding. Stille coupling can sometimes offer higher yields with very complex or sterically hindered substrates due to the nature of the transmetalation step.
Functional Group Tolerance Excellent[1][2][11]Very Good[5][10]The Stille reaction is famously tolerant as it does not require a base. Suzuki coupling's need for a base can be incompatible with sensitive functional groups like esters, although milder bases (e.g., K₃PO₄, KF) can often be used.[9][10]
Reaction Temperature 60-100 °C[4]80-110 °C[4]Stille couplings can often be run at slightly lower temperatures. Modern Suzuki protocols with advanced catalysts and ligands can also proceed at room temperature.[10]
Key Reagent Toxicity High (Neurotoxin)[4][5][6]Low[4]This is a critical differentiator. The high toxicity of organotin compounds is a major deterrent, especially in pharmaceutical development settings.
Byproduct Removal Difficult (Requires specific workup, e.g., KF)[1][4]Easy (Boron byproducts are generally water-soluble)[4]Tributyltin halides are often oily, non-polar, and difficult to separate chromatographically. Boronic acid byproducts are typically removed with a simple aqueous wash.
Reagent Stability Generally high (Air and moisture stable)[1][12]Moderate (Boronic acids can dehydrate/degrade)[7]Organostannanes are robust. Boronic acids can form cyclic anhydrides (boroxines) upon standing and may require careful storage. Boronate esters offer improved stability.
Mechanistic Considerations: The "Why" Behind the Yields

Understanding the catalytic cycles of both reactions is crucial to troubleshooting and optimization. Both mechanisms proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

The transmetalation step is often rate-determining in the Stille reaction.[1] The organostannane transfers its organic group to the palladium(II) complex. The efficiency of this step can be enhanced by the addition of stoichiometric additives like copper(I) salts or lithium chloride, which accelerate the process.[13] This is a key experimental choice that can significantly impact reaction time and yield.

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-SnBu₃ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 X-SnBu₃ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Stille Coupling Catalytic Cycle

A key difference in the Suzuki mechanism is the requirement for a base.[10] The base activates the organoboron compound by forming a more nucleophilic borate "ate" complex ([R-B(OH)₃]⁻), which then readily undergoes transmetalation with the palladium(II) center.[10][14] The choice of base and solvent system is therefore critical to success and is a primary optimization parameter.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Suzuki-Miyaura Coupling Catalytic Cycle

Detailed Experimental Protocols

The following protocols are representative procedures adapted from authoritative sources and should be optimized for specific substrates.

Protocol 1: General Procedure for Stille Coupling

This protocol is based on established methods for coupling organostannanes with organic halides.[1][15]

Materials:

  • Aryl halide (e.g., Aryl-I or Aryl-Br) (1.0 equiv)

  • 2-[(Tributylstannyl)methoxy]ethanol (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF, or Dioxane)

  • Optional: Additive (e.g., LiCl, CuI)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Through the septum, add the anhydrous, degassed solvent, followed by the 2-[(Tributylstannyl)methoxy]ethanol (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

  • Work-up and Purification (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate.

    • To remove tin byproducts, quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.[1] This precipitates insoluble tributyltin fluoride.

    • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a standard procedure for the coupling of organoboronates with organic halides.[8]

Materials:

  • Aryl halide (e.g., Aryl-I, Aryl-Br, or Aryl-Cl) (1.0 equiv)

  • Organoboron equivalent (e.g., pinacol ester) (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, PPh₃, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), the organoboron reagent (1.5 equiv), the palladium catalyst (0.02 equiv), the ligand (0.04 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane and water in a 4:1 ratio).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the mixture sequentially with water and saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography. The removal of boron byproducts is typically straightforward.

Decision-Making Framework for Reagent Selection

As a senior scientist, the choice of reagent is dictated by a multi-faceted analysis of the project's goals. The following decision tree, rendered in DOT, provides a logical workflow for choosing between the organostannane and organoboron reagents.

Decision_Tree start Goal: Install -(CH₂)O(CH₂)₂OH via Cross-Coupling toxicity_check Is avoidance of highly toxic reagents critical? (e.g., GMP campaign, green chemistry) start->toxicity_check base_sensitivity Is the substrate sensitive to bases? toxicity_check->base_sensitivity No use_boron Prioritize Organoboron (Suzuki Coupling) toxicity_check->use_boron Yes purification_check Is facile purification a high priority? base_sensitivity->purification_check No stannane_strong Organostannane is a strong candidate. (Stille Coupling) base_sensitivity->stannane_strong Yes purification_check->use_boron Yes use_stannane Consider Organostannane (Stille Coupling) purification_check->use_stannane No boron_mild_base Use Organoboron with mild base (e.g., K₃PO₄, KF) (Suzuki Coupling) stannane_strong->boron_mild_base Alternative?

Sources

Validation

Comprehensive HPLC Validation Guide for 2-[(Tributylstannyl)methoxy]ethanol Purity and Speciation

The Analytical Challenge: Overcoming Organotin Invisibility 2-[(Tributylstannyl)methoxy]ethanol (CAS: 475680-87-6) is a highly specialized organotin compound that integrates a polar ethoxyethanol moiety with a tributylst...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Overcoming Organotin Invisibility

2-[(Tributylstannyl)methoxy]ethanol (CAS: 475680-87-6) is a highly specialized organotin compound that integrates a polar ethoxyethanol moiety with a tributylstannyl group, making it an indispensable reagent in complex Stille cross-coupling reactions[1]. However, validating the purity of this reagent presents a severe analytical challenge.

First, the molecule lacks a conjugated π -system, rendering standard HPLC-UV detection virtually blind to both the active reagent and its degradants. Second, the tin (Sn) atom features empty 5d orbitals that act as strong Lewis acids. When passed through a standard silica-based C18 column, these orbitals interact aggressively with residual surface silanols, leading to irreversible column adsorption, severe peak tailing, and artificially low recovery rates[2].

To solve this, we must engineer a self-validating analytical system that pairs dynamic mobile-phase complexation with orthogonal, non-UV detection modalities.

Mechanistic Mobile Phase Design

To suppress silanol interactions, the mobile phase must be actively modified. The addition of Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) at 0.1% (w/v) is critical[3]. Tropolone acts as a bidentate ligand, dynamically chelating the Sn center during chromatographic elution. This temporary shielding prevents the Sn cation from binding to the silica matrix, ensuring sharp, symmetrical peaks[4]. Concurrently, adding 6% Acetic Acid maintains the organotin in a stable cationic state and suppresses the ionization of residual silanols[3].

Detector Modality Comparison

Because UV detection is unviable, we must evaluate alternative detectors. A robust purity assessment requires a dual-pronged approach: HPLC-CAD (Charged Aerosol Detection) for absolute mass balance, and HPLC-ICP-MS (Inductively Coupled Plasma Mass Spectrometry) for ultra-trace speciation of toxic degradants[5].

Table 1: Performance Comparison of HPLC Detectors for Organotins
ParameterHPLC-CAD (Charged Aerosol)HPLC-ICP-MS (120Sn Isotope)LC-ESI-MS/MS
Detection Mechanism Universal mass-based aerosol charging[6]Element-specific plasma ionization[5]Electrospray ionization & fragmentation
Primary Use Case Overall Purity & Mass BalanceTrace Speciation (TBT vs DBT vs MBT)Structural Confirmation
Linearity (R²) > 0.995 (Quadratic/Log-Log fit)> 0.999 (Linear fit)> 0.990 (Subject to ion suppression)
Limit of Detection ~1 - 5 ng on-column~0.15 ng (as Sn)[5]~5 - 10 ng on-column
Matrix Interferences High (Detects all non-volatiles)Extremely Low (Specific to Tin)Moderate (Isotopic envelope complexity)

Experimental Workflows & Self-Validating Protocols

To establish a self-validating system, we utilize an orthogonal workflow. By splitting the column effluent between a CAD and an ICP-MS, we simultaneously verify the total non-volatile mass (CAD) and the specific tin-containing species (ICP-MS).

Workflow Sample Sample Prep (Hexane/AcOH/Tropolone) HPLC HPLC Separation (C18 Column) Sample->HPLC Splitter Flow Splitter HPLC->Splitter Mobile Phase: MeOH/H2O/AcOH + 0.1% Tropolone CAD CAD Detector (Purity / Mass Balance) Splitter->CAD 50% ICPMS ICP-MS Detector (120Sn Speciation) Splitter->ICPMS 50%

Orthogonal HPLC workflow utilizing a flow splitter for simultaneous CAD and ICP-MS detection.

Protocol A: Purity Assessment via HPLC-CAD
  • Sample Preparation: Dissolve 2-[(Tributylstannyl)methoxy]ethanol in Hexane/Acetic Acid (99:1 v/v) to a concentration of 1.0 mg/mL.

  • Column: High-purity end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 80% Methanol / 14% Water / 6% Acetic Acid containing 0.1% (w/v) Tropolone[3].

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • CAD Settings: Evaporation temperature set to 35°C (optimized to prevent volatilization of the organotin while ensuring complete evaporation of the mobile phase).

  • System Validation: Inject a known concentration of a non-volatile standard (e.g., Caffeine) to verify aerosol charging efficiency. The mass balance of the organotin peak area against the total integrated area validates the absolute purity.

Protocol B: Trace Speciation via HPLC-ICP-MS

Causality: Tributyltin (TBT) reagents naturally degrade via sequential dealkylation into dibutyltin (DBT) and monobutyltin (MBT) species, which are highly toxic and can poison cross-coupling catalysts. ICP-MS isolates the 120Sn isotope, making it blind to organic matrix noise and exquisitely sensitive to these degradants[5].

Speciation TBT Tributyltin (TBT) Derivative Active Reagent DBT Dibutyltin (DBT) Derivative Primary Degradant TBT->DBT Dealkylation (-Butyl) MBT Monobutyltin (MBT) Derivative Secondary Degradant DBT->MBT Dealkylation (-Butyl) Inorganic Inorganic Tin (Sn4+) Final State MBT->Inorganic Dealkylation (-Butyl)

Sequential dealkylation degradation pathway of tributyltin-based organometallic reagents.

  • Internal Standard Spiking: Spike the sample with 50 ng/mL of Triethyltin chloride (TEtT-Cl). Why? TEtT is not a degradation product of TBT. Its recovery acts as an internal self-validation mechanism to correct for matrix-induced ion suppression in the plasma[5].

  • HPLC Conditions: Identical to Protocol A (ensuring the flow splitter can be used).

  • ICP-MS Interface Optimization:

    • Crucial Step: Introduce 5% Oxygen (O₂) into the auxiliary argon gas flow. Why? The high organic content of the mobile phase (80% Methanol) will rapidly deposit solid carbon on the ICP-MS sampling cones, extinguishing the plasma. Oxygen combusts this carbon into CO₂, maintaining plasma stability[4].

  • Detection: Monitor m/z 120 (the most abundant Sn isotope, 32.4% natural abundance).

  • Quantification: Calculate the ratio of the TBT derivative peak to the DBT/MBT impurity peaks. Because ICP-MS response is strictly proportional to the number of Sn atoms, the molar ratio of impurities can be determined without needing highly purified, unstable DBT/MBT analytical standards.

Conclusion

Validating the purity of 2-[(Tributylstannyl)methoxy]ethanol requires abandoning traditional UV-based paradigms. By utilizing a tropolone-modified mobile phase to pacify silanol interactions, and employing an orthogonal CAD/ICP-MS detection strategy, laboratories can achieve a self-validating, highly authoritative profile of both the reagent's absolute mass balance and its trace organometallic degradants.

References

  • 2-[(Tributylstannyl)
  • Source: epa.
  • Source: oup.
  • Source: rsc.
  • Source: benchchem.
  • Source: thermofisher.

Sources

Comparative

Mass Spectrometry Characterization and Validation of 2-[(Tributylstannyl)methoxy]ethanol: A Comparative Guide

Introduction 2-[(Tributylstannyl)methoxy]ethanol (CAS: 475680-87-6) is a highly specialized bifunctional organotin reagent. By integrating a polar ethoxyethanol moiety with a lipophilic tributylstannyl group, it serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-[(Tributylstannyl)methoxy]ethanol (CAS: 475680-87-6) is a highly specialized bifunctional organotin reagent. By integrating a polar ethoxyethanol moiety with a lipophilic tributylstannyl group, it serves as a critical linker in radiopharmaceutical development and an indispensable precursor for Stille cross-coupling reactions.

For analytical chemists and drug development professionals, validating the structural integrity of this compound is paramount. Organotins exhibit unique ionization behaviors and are highly sensitive to their chemical environment. This guide provides an objective, data-driven comparison of 2-[(Tributylstannyl)methoxy]ethanol against common alternatives and establishes a rigorously validated, self-correcting LC-MS/MS protocol for its characterization.

Comparative MS Performance and Alternative Reagents

When designing a synthetic or analytical workflow, researchers typically evaluate tributylstannyl linkers against trimethylstannyl analogues or boronic acid/ester derivatives. Mass spectrometry is critical for confirming precursor identity, monitoring reaction kinetics, and assessing product purity.

Quantitative Comparison of Linker Alternatives
Feature2-[(Tributylstannyl)methoxy]ethanol (TBME)2-[(Trimethylstannyl)methoxy]ethanol (TMME)2-(Pinacolborato)methoxyethanol (PBME)
Chemical Formula C₁₅H₃₄O₂SnC₆H₁₆O₂SnC₉H₁₉BO₄
Monoisotopic Mass 366.16 Da (based on ¹²⁰Sn)240.02 Da (based on ¹²⁰Sn)202.14 Da (based on ¹¹B)
Primary ESI Adduct [M+H]⁺, [M+Na]⁺[M+H]⁺[M+H]⁺, [M+NH₄]⁺
Isotopic Signature Broad 10-peak cluster (116–124 Da)Broad 10-peak cluster (116–124 Da)Narrow 2-peak cluster (¹⁰B, ¹¹B; 1:4 ratio)
MS/MS Neutral Losses Sequential loss of C₄H₈ (56 Da)Sequential loss of CH₄ (16 Da)Loss of C₆H₁₂ (84 Da, pinacol cleavage)
Source Stability High (hydrophobic shielding by butyls)Moderate (prone to destannylation)High (covalent B-C bond is highly stable)
Analytical Toxicity Moderate (standard organotin handling)High (highly volatile and toxic)Low (benign boronic ester)

Expertise Insight (Causality): The tributylstannyl variant (TBME) is frequently selected over the trimethylstannyl analogue (TMME) because the bulky butyl groups provide vital steric shielding to the Sn-C bond. This shielding reduces premature protolytic destannylation in both the acidic LC mobile phase and the heated Electrospray Ionization (ESI) source. While boronic esters (PBME) offer lower toxicity for Suzuki couplings, TBME remains analytically superior for workflows requiring orthogonal reactivity, such as radiohalogenation via destannylation.

Mechanistic Insights into Organotin Fragmentation

The hallmark of organotin mass spectrometry is its highly diagnostic isotopic envelope. Tin possesses ten stable isotopes, with ¹²⁰Sn (32.6%), ¹¹⁸Sn (24.2%), and ¹¹⁶Sn (14.5%) being the most abundant. According to foundational studies in [1], this creates a distinct, broad spectral pattern that serves as an internal validation tool; any fragment ion retaining the tin atom will exhibit this exact isotopic signature.

During collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), TBME undergoes predictable, stepwise fragmentation. The primary degradation pathway is driven by the gas-phase β -hydride elimination of the butyl ligands, resulting in the sequential neutral loss of butene (C₄H₈, 56.06 Da).

Fragmentation M [M+H]+ m/z 367.16 F1 [M+H - C4H8]+ m/z 311.10 M->F1 - Butene (56 Da) F2 [M+H - 2(C4H8)]+ m/z 255.04 F1->F2 - Butene (56 Da) F3 [M+H - 3(C4H8)]+ m/z 198.98 F2->F3 - Butene (56 Da) F4 [SnH3]+ m/z ~123.00 (Destannylated) F3->F4 Cleavage

Stepwise CID fragmentation of 2-[(Tributylstannyl)methoxy]ethanol via beta-hydride elimination.

Validated LC-ESI-MS Protocol

To ensure self-validating and reproducible results, the following protocol is optimized specifically for the detection of TBME, drawing on principles from [2] for organotin analysis.

Rationale for Chromatographic Choices: Organotins are highly susceptible to acid-catalyzed destannylation. While 0.1% Formic Acid is the industry standard for LC-MS, prolonged exposure can degrade TBME. Therefore, we utilize a milder modifier (0.05% Acetic Acid) and a rapid gradient to minimize on-column residence time, preserving the Sn-C bond prior to ionization.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve TBME in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1–10 µg/mL using 50:50 Acetonitrile:Water (v/v) immediately prior to analysis. Do not store in aqueous solutions for prolonged periods to prevent hydrolysis of the ether linkage.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) to effectively retain the hydrophobic tributyl groups.

  • Mobile Phase A: Water with 0.05% Acetic Acid.

  • Mobile Phase B: Acetonitrile with 0.05% Acetic Acid.

  • Gradient: 10% B to 95% B over 3.0 minutes. A rapid shift to high organic composition is required to elute the lipophilic tributylstannyl moiety efficiently.

Step 3: Mass Spectrometry Parameters (ESI+)

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Desolvation Temperature: 300 °C (Avoid excessive heat >350 °C, which induces thermal degradation of the Sn-C bonds).

  • Cone Voltage: 20–30 V (Maintain a low potential to prevent unintended in-source fragmentation).

Step 4: Data Validation (The Self-Validating Step)

  • Extract the ion chromatogram (EIC) for m/z 367.16 ± 0.05 Da.

  • Overlay the theoretical isotopic distribution of C₁₅H₃₄O₂Sn with the experimental MS1 spectrum. A Pearson correlation coefficient of >0.95 between the theoretical and empirical 10-peak clusters confirms the presence of the intact organotin, ruling out isobaric interferences.

Workflow Prep Sample Prep (Acetonitrile, avoid strong acids) LC UHPLC Separation (C18, 0.05% AcOH, Rapid Gradient) Prep->LC ESI Soft Ionization (ESI+) (Low Cone Voltage: 20-30V) LC->ESI MS1 MS1 Acquisition (Isotopic Cluster Matching) ESI->MS1 MS2 MS/MS (CID) (Monitor -56 Da Neutral Losses) MS1->MS2

Self-validating LC-ESI-MS workflow for the characterization of organotin linkers.

Conclusion & Analytical Best Practices

2-[(Tributylstannyl)methoxy]ethanol provides an optimal balance of reactivity and stability for advanced organic synthesis and radiolabeling. When compared to trimethylstannyl and boronic acid alternatives, its unique mass spectrometric profile—dominated by the unmistakable tin isotopic cluster and sequential butene neutral losses—allows for unambiguous identification. By strictly controlling the acidity of the mobile phase and utilizing soft ionization parameters, researchers can prevent artifactual degradation, ensuring high-fidelity analytical validation.

References

  • Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Analytical Chemistry (ACS Publications). URL:[Link]

  • Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. United States Environmental Protection Agency (EPA). URL:[Link]

  • Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. RSC Advances (Royal Society of Chemistry). URL:[Link]

Validation

Validating Stille Coupling Products from 2-[(Tributylstannyl)methoxy]ethanol using NMR Spectroscopy: A Comparison Guide

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization, particularly when introducing polar, solubilizing motifs like the (2-hydroxyethoxy)methyl group into complex drug scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization, particularly when introducing polar, solubilizing motifs like the (2-hydroxyethoxy)methyl group into complex drug scaffolds. The reagent 2-[(Tributylstannyl)methoxy]ethanol is a highly specialized α -alkoxystannane designed precisely for this purpose via the Stille cross-coupling reaction.

This guide objectively evaluates the performance of this reagent against alternative methodologies, details the causality behind the experimental workflow, and establishes a self-validating framework for product confirmation using multinuclear NMR spectroscopy.

Comparative Analysis: Why Choose the α -Alkoxystannane?

When tasked with installing an α -alkoxy ether linkage onto an aryl or heteroaryl core, chemists typically evaluate three primary pathways. The table below compares the Stille coupling approach using 2-[(Tributylstannyl)methoxy]ethanol against the Suzuki-Miyaura coupling and the Williamson ether synthesis.

Table 1: Performance Comparison of α -Alkoxylation Methodologies
MethodologyReagent StabilityChemoselectivityPrimary LimitationVerdict for α -Alkoxy Installation
Stille Coupling (2-[(Tributylstannyl)methoxy]ethanol)High: Air and moisture stable; easily purified.Excellent: Tolerates ketones, esters, and acidic protons.Toxic organotin byproducts require specialized workup.Optimal. Superior stability of the α -alkoxystannane ensures reliable cross-coupling.
Suzuki-Miyaura ( α -Alkoxyboronic acids)Low: Highly prone to rapid protodeboronation.Good: Requires basic conditions which may degrade sensitive groups.Reagent instability leads to low yields and reproducibility issues.Suboptimal. Unless protected as MIDA boronates, α -alkoxyboronic acids are too unstable.
Williamson Ether Synthesis High: Uses simple alcohols and alkyl halides.Poor: Requires strong bases (e.g., NaH); prone to over-alkylation.Multi-step precursor synthesis (aryl halide arylmethyl halide).Inefficient. Lacks the directness and functional group tolerance of transition-metal catalysis.

The superior stability of α -alkoxystannanes makes them the premier choice for this transformation. As demonstrated by [1], these reagents undergo stereospecific and high-yielding cross-couplings without the rapid degradation pathways that plague their boronic acid counterparts.

Mechanistic Pathway

The Stille coupling operates through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for troubleshooting reaction stalls and identifying spectroscopic byproducts.

StilleCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd(II)-CH2OCH2CH2OH OxAdd->TransMet + Stannane RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization TinByprod Tin Halide Byproduct (Bu3Sn-X) TransMet->TinByprod - Bu3Sn-X RedElim->Pd0 - Product Product Coupled Product (Ar-CH2OCH2CH2OH) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Stannane 2-[(Tributylstannyl)methoxy]ethanol Stannane->TransMet

Catalytic cycle of the Stille cross-coupling reaction highlighting key intermediates.

The rate-determining step is typically transmetalation. Because the (2-hydroxyethoxy)methyl group is highly nucleophilic compared to the butyl ligands on the tin atom, the transfer of the α -alkoxy group to the palladium center is highly selective, preventing unwanted butyl-transfer byproducts () [2].

Experimental Protocol & Causality Workflow

A major criticism of Stille couplings is the difficulty in removing lipophilic tributyltin halide byproducts ( Bu3​SnX ). The following protocol incorporates a self-validating fluoride quench that chemically alters the byproduct for easy removal.

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried Schlenk flask under N2​ , combine the aryl halide (1.0 equiv), 2-[(Tributylstannyl)methoxy]ethanol (1.2 equiv), and Pd(PPh3​)4​ (5 mol%).

  • Solvent Addition: Add anhydrous toluene (0.2 M). Causality: Toluene provides the necessary boiling point (110 °C) to overcome the activation energy of transmetalation while remaining inert.

  • Heating: Stir the mixture at 90 °C for 16 hours.

  • The Fluoride Quench (Critical Step): Cool the reaction to room temperature. Add an equal volume of 1M aqueous Potassium Fluoride (KF) solution and stir vigorously for 1 hour.

    • Visual Validation: The biphasic mixture will turn cloudy, precipitating a dense white solid. This is polymeric Bu3​SnF .

  • Filtration: Filter the entire biphasic mixture through a pad of Celite. Causality: Celite traps the insoluble Bu3​SnF polymer and precipitated palladium black, preventing them from blinding the separatory funnel.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over MgSO4​ , concentrate, and purify via silica gel chromatography.

Workflow Step1 1. Reaction Setup Mix Ar-X, Stannane, Pd(0) Step2 2. Heating 90°C, 12-24h under N2 Step1->Step2 Logic1 Causality: Excludes O2 to prevent catalyst decay Step1->Logic1 Step3 3. Quench & Tin Removal Add aq. KF solution Step2->Step3 Step4 4. Filtration Filter through Celite pad Step3->Step4 Logic2 Causality: Converts Bu3SnX to insoluble Bu3SnF Step3->Logic2 Step5 5. Extraction Wash with brine, dry Step4->Step5 Logic3 Causality: Removes Bu3SnF and Pd black Step4->Logic3 Step6 6. Purification Silica Gel Column Step5->Step6

Experimental workflow for Stille coupling detailing the causality of the KF workup step.

NMR Validation: A Self-Validating System

To unequivocally prove that the Stille coupling was successful and that the product is entirely free of toxic tin residues, we rely on a multinuclear NMR approach ( 1 H, 13 C, and 119 Sn). Tin has two NMR-active isotopes ( 117Sn and 119Sn , both spin = 1/2), which act as built-in spectroscopic tracers.

Table 2: Multinuclear NMR Parameters for Reaction Validation
Nucleus2-[(Tributylstannyl)methoxy]ethanol (Reactant)Coupled Product ( Ar−CH2​−O−R )Tin Byproduct ( Bu3​SnCl )Diagnostic Value
1 H NMR δ ~3.8 ppm (s, 2H) Exhibits distinct 117/119Sn satellites ( 2JSn−H​≈60 Hz). δ ~4.5 ppm (s, 2H) No satellites.N/A (Butyl multiplets overlap with aliphatic regions).Primary Screen: Disappearance of Sn satellites confirms C-Sn bond cleavage. Downfield shift confirms aryl attachment.
13 C NMR δ ~60 ppm Exhibits 1JSn−C​ coupling. δ ~72-75 ppm Singlet, no coupling.N/AStructural Proof: Confirms the benzylic nature of the newly formed ether linkage.
119 Sn NMR δ ~ -55 to -60 ppmNo Signal δ ~ +153 ppmUltimate Purity Check: Validates complete consumption of stannane and total removal of tin waste [3].
Interpretation Logic
  • Confirming Conversion: In the crude 1 H NMR, look at the methylene protons of the −CH2​−O− group. In the starting material, these protons are flanked by small, symmetrical satellite peaks caused by scalar coupling to the tin nucleus. In the product, these satellites vanish entirely, and the main peak shifts downfield due to the deshielding effect of the newly attached aromatic ring.

  • Confirming Purity: The 119 Sn NMR spectrum is the definitive proof of safety and purity. The starting α -alkoxystannane resonates at approximately -55 ppm. The transmetalation byproduct, Bu3​SnCl , appears far downfield at +153 ppm () [3]. A clean product spectrum will show a completely flat baseline in the 119 Sn channel, proving that the KF workup successfully sequestered all organotin species.

References

  • Falck, J. R., Bhatt, R. K., & Ye, J. (1994). Stereospecific palladium/copper cocatalyzed cross-coupling of alpha-alkoxy- and alpha-aminostannanes with acyl chlorides. Journal of the American Chemical Society, 116(1), 1-5.[Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734.[Link]

  • Wrackmeyer, B. (1985). 119Sn NMR parameters. Annual Reports on NMR Spectroscopy, 16, 73-186.[Link]

Comparative

Cost-Benefit Analysis: 2-[(Tributylstannyl)methoxy]ethanol vs. Alternative Organotin Reagents in Cross-Coupling

Executive Summary In late-stage drug development, the introduction of polar, solubilizing groups onto hydrophobic aromatic scaffolds is a critical strategy for improving pharmacokinetic properties. 2-[(Tributylstannyl)me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In late-stage drug development, the introduction of polar, solubilizing groups onto hydrophobic aromatic scaffolds is a critical strategy for improving pharmacokinetic properties. 2-[(Tributylstannyl)methoxy]ethanol (CAS: 475680-87-6) [1] has emerged as a highly specialized α -heteroatom-substituted organostannane designed to directly install a methoxyethanol (PEG-1-like) moiety via the [2].

While traditional organotin reagents excel at transferring simple alkyl or aryl groups, transferring sp³-hybridized, oxygen-bearing chains presents unique mechanistic challenges. This guide provides an objective cost-benefit analysis comparing 2-[(Tributylstannyl)methoxy]ethanol against alternative organotin reagents, detailing the mechanistic causality, step-by-step experimental validation, and downstream purification strategies required to handle these complex couplings.

Mechanistic Rationale & The α -Heteroatom Challenge

The Stille reaction relies on a Pd(0)/Pd(II) catalytic cycle. However, transferring an sp³-hybridized carbon (such as the alkoxymethyl group in 2-[(Tributylstannyl)methoxy]ethanol) is notoriously slow compared to sp² (aryl/vinyl) transfers. The oxygen atom adjacent to the tin center can also coordinate with the palladium intermediate, further retarding the transmetalation step.

The Causality of Copper Co-Catalysis: To overcome this kinetic barrier, a Cu(I) salt (e.g., CuI or CuTC) is introduced as a co-catalyst. As demonstrated by[3], the stannane undergoes a rapid Sn-to-Cu transmetalation. The resulting organocopper intermediate is highly nucleophilic and rapidly transfers the alkoxymethyl group to the Pd(II) center, effectively bypassing the rate-limiting step and suppressing undesired homocoupling side reactions.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L_n)-X Pd0->OxAdd + Ar-X TransMet Cu-Pd Transmetalation Ar-Pd(II)(L_n)-R OxAdd->TransMet + Cu-R CuTrans Sn-Cu Transmetalation Cu(I) + Bu3Sn-R -> Cu-R CuTrans->TransMet RedElim Reductive Elimination Ar-R (Target Ether) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) ArX Ar-X (Aryl Halide) ArX->OxAdd TinReagent Bu3Sn-CH2OCH2CH2OH TinReagent->CuTrans

Fig 1: Cu-accelerated Stille catalytic cycle for 2-[(Tributylstannyl)methoxy]ethanol.

Comparative Cost-Benefit Analysis

When designing a synthetic route to an alkoxymethyl-substituted aromatic ring, chemists must weigh the high upfront cost of specialized stannanes against the time and yield losses of multi-step alternatives.

Quantitative & Qualitative Comparison Table
Reagent / ApproachStep Economy to TargetAtom EconomyStabilityRelative Cost / GramPrimary Use Case
2-[(Tributylstannyl)methoxy]ethanol 1 Step (Direct coupling)ModerateHighHigh ( $)Late-stage functionalization, SAR library generation.
Tributyl(hydroxymethyl)stannane 2 Steps (Coupling + Alkylation)LowLow (Prone to decomposition)Medium ( )Simple hydroxymethylation.
Tributyl(methoxymethyl)stannane 1 Step (But lacks terminal -OH)ModerateHighLow ($)Installing unreactive methoxymethyl (MOM) groups.
Multi-Step Synthesis (Me-coupling Bromination Etherification)3-4 StepsVery LowN/A (Uses stable building blocks)Very Low (¢)Early-stage scale-up where reagent cost is the primary constraint.

Strategic Takeaway: 2-[(Tributylstannyl)methoxy]ethanol is highly cost-effective in medicinal chemistry discovery phases. By reducing a 3-step sequence to a single step, it preserves precious late-stage intermediates, compensating for its higher initial procurement cost.

Experimental Validation & Protocols

To ensure high E-E-A-T, the following protocol is designed as a self-validating system. Every step includes the mechanistic causality behind the action, ensuring researchers understand why a parameter is controlled, not just how to execute it.

Standardized Protocol: Stille Coupling with 2-[(Tributylstannyl)methoxy]ethanol

Materials:

  • Aryl Halide (1.0 equiv)

  • 2-[(Tributylstannyl)methoxy]ethanol (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • CuI (0.10 equiv)

  • Anhydrous DMF or Toluene (0.1 M)

  • Aqueous Potassium Fluoride (KF) solution (sat.)

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a Schlenk flask with the aryl halide, Pd(PPh₃)₄, and CuI. Evacuate and backfill with Argon (3x). Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) and promotes the oxidative homocoupling of the stannane.[2]

  • Solvent & Reagent Addition: Add anhydrous, sparged DMF via syringe, followed by 2-[(Tributylstannyl)methoxy]ethanol. Causality: DMF stabilizes the highly polar organocopper intermediate generated in situ.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 12–18 hours. Monitor via LC-MS. Causality: sp³-stannanes require elevated thermal energy to overcome the activation barrier of transmetalation, even with Cu(I) assistance.

  • Quenching (The KF Workup): Cool to room temperature. Add an equal volume of saturated aqueous KF and stir vigorously for 1 hour. Causality: Soluble tributyltin halides (byproducts) react with KF to form tributyltin fluoride (Bu₃SnF), an insoluble polymeric solid that precipitates out of solution.

  • Filtration & Extraction: Filter the biphasic mixture through a pad of Celite. Extract the aqueous layer with EtOAc, wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Workflow Step1 1. Reagent Preparation Degas solvent, weigh Ar-X & Catalysts Step2 2. Tin Reagent Addition Add 2-[(Tributylstannyl)methoxy]ethanol Step1->Step2 Step3 3. Thermal Activation Heat at 90°C (12-18h) Step2->Step3 Step4 4. KF Quenching Add aq. KF to precipitate Bu3SnF Step3->Step4 Step5 5. Purification Filter through Celite, Flash Chromatography Step4->Step5

Fig 2: Experimental workflow for Stille coupling and tin byproduct removal.

Downstream Processing: Overcoming the "Tin Problem"

The primary drawback of any organotin reagent is the toxicity and difficult purification of the resulting tin byproducts. While the KF workup described above removes >95% of tin residues, pharmaceutical applications require residual tin levels to be <10 ppm.

Advanced Purification Strategies:

  • KF-Silica Gel Chromatography: Blending 10% w/w KF into the silica gel during flash chromatography effectively traps residual stannanes on the column.

  • Thiol-Functionalized Scavenger Resins: Post-column treatment with QuadraPure™ MPA (macroporous polystyrene-thiol) selectively binds heavy metals, reducing Pd and Sn concentrations to single-digit ppm levels without affecting the target ether product.

Conclusion

While 2-[(Tributylstannyl)methoxy]ethanol carries a higher initial cost per gram than simpler organotin reagents, its ability to install a hydrophilic PEG-1-like chain in a single, highly tolerant cross-coupling step makes it invaluable. For drug development professionals focused on rapid Structure-Activity Relationship (SAR) exploration, the step economy and preservation of advanced intermediates far outweigh the reagent cost. When paired with Cu(I) co-catalysis and a rigorous KF workup, it provides a robust, high-yielding pathway to complex ethoxyethanol-functionalized therapeutics.

References

  • ChemEurope. "Stille Reaction." ChemEurope Encyclopedia. Available at:[Link]

  • Falck, J. R., Bhatt, R. K., & Ye, J. (1995). "Tin-Copper Transmetalation: Cross-Coupling of α-Heteroatom-Substituted Alkyltributylstannanes with Organohalides." Journal of the American Chemical Society, 117(22), 5973-5982. Available at:[Link]

Sources

Validation

A Comparative Toxicological Assessment: 2-[(Tributylstannyl)methoxy]ethanol versus Trimethylstannyl Compounds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Chemical Structures and Properties The toxicity of organotin compounds is profoundly influenced by the nature and number of o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structures and Properties

The toxicity of organotin compounds is profoundly influenced by the nature and number of organic groups attached to the tin atom.[2]

  • 2-[(Tributylstannyl)methoxy]ethanol: This compound consists of a tributyltin (TBT) group linked to a 2-methoxyethanol molecule. The TBT moiety is known for its high fat solubility, which facilitates its bioaccumulation.[3] The 2-methoxyethanol component is a solvent known for its own set of toxic properties.[4]

  • Trimethylstannyl (TMT) Compounds: These compounds, such as trimethyltin chloride, are characterized by three methyl groups attached to the tin atom. They are noted for their potent neurotoxicity.[5]

Comparative Toxicity Profile

The primary distinction in the toxicological profiles of TBT and TMT compounds lies in their principal target organs. TBT compounds are primarily recognized as potent immunotoxicants and endocrine disruptors, whereas TMT compounds are classic neurotoxicants.[6][7]

Quantitative Toxicity Data

The following table summarizes available acute toxicity data for representative TBT and TMT compounds. It is crucial to note the absence of specific data for 2-[(Tributylstannyl)methoxy]ethanol. Its toxicity is anticipated to be driven by the TBT moiety, potentially modified by the metabolic fate of the 2-methoxyethanol linker.

CompoundTest SpeciesRouteLD50/IC50Reference(s)
Tributyltin (TBT) Compounds
Tributyltin Oxide (TBTO)RatOral55 - 87 mg/kg[8]
Tributyltin Oxide (TBTO)MouseOral55 - 87 mg/kg[8]
Tributyltin Oxide (TBTO)Rat, MouseDermal200 mg/kg[8]
Tributyltin Chloride (TBT-Cl)Human Breast Cancer (MCF-7)In vitroIC50: ~200 nM (apoptosis-inducing)[9]
Tributyltin Chloride (TBT-Cl)Human Breast Cancer (MDA-MB-231)In vitroIC50: ~200 nM (apoptosis-inducing)[9]
Trimethylstannyl (TMT) Compounds
Trimethyltin (TMT)RatOral (gavage)12.6 mg/kg[10]
Trimethyltin Chloride (TMT)Human NeuronsIn vitroLC50: 335.5 µM (24h)[11]
Trimethyltin Chloride (TMT)Human AstrocytesIn vitroLC50: 609.7 µM (24h)[11]
Trimethyltin Chloride (TMT)Rat Hippocampal NeuronsIn vitroLC50: 1.4 µM[11]
Trimethyltin Chloride (TMT)Mouse Spinal Cord Neuronal NetworksIn vitroIC50: 1.5 ± 0.5 µM[12]
Trimethyltin Chloride (TMT)Mouse Auditory Cortex NetworksIn vitroIC50: 4.3 ± 0.9 µM[12]
Inferred Toxicity Contributor
2-MethoxyethanolRatOral2460 mg/kg[13]

Expert Analysis: The data clearly indicates that while both classes of compounds are highly toxic, trimethyltin compounds tend to exhibit higher acute systemic toxicity (lower oral LD50) than tributyltin compounds.[2] However, at the cellular level, particularly against cancer cell lines, TBT compounds can be effective in the nanomolar range.[9] The toxicity of 2-[(Tributylstannyl)methoxy]ethanol will likely be dominated by the immunotoxic and endocrine-disrupting properties of the TBT group. The 2-methoxyethanol linker is itself a reproductive and developmental toxicant, known to be metabolized to the toxic methoxyacetic acid.[4] This could lead to a complex toxicity profile with effects on the immune system, endocrine system, and reproductive organs.

Mechanisms of Toxicity

The divergent toxicological endpoints of TBT and TMT compounds are rooted in their distinct molecular mechanisms of action.

Tributyltin (TBT): Immunotoxicity and Endocrine Disruption

TBT's primary toxic impact is on the immune and endocrine systems.[14] A key mechanism of its immunotoxicity is the induction of apoptosis in thymocytes, the developing T-cells in the thymus. This leads to thymus atrophy and a compromised immune response.[15] This process is believed to be mediated through the Fas/FasL signaling pathway, a critical regulator of programmed cell death.[2][15] TBT exposure can also alter cytokine production, further dysregulating immune function.[16]

TBT_Toxicity_Pathway TBT Tributyltin (TBT) Exposure Thymocyte Thymocyte TBT->Thymocyte Enters Cell Fas_Expression Increased Fas/FasL Expression Thymocyte->Fas_Expression Caspase_Cascade Caspase Cascade Activation Fas_Expression->Caspase_Cascade Apoptosis Thymocyte Apoptosis Caspase_Cascade->Apoptosis Thymus_Atrophy Thymus Atrophy Apoptosis->Thymus_Atrophy Immunosuppression Immunosuppression Thymus_Atrophy->Immunosuppression

Caption: TBT-induced immunotoxicity pathway.

Trimethylstannyl (TMT) Compounds: Potent Neurotoxicity

TMT compounds are potent neurotoxins that selectively damage neurons, particularly in the hippocampus, a brain region crucial for learning and memory.[5][17] The mechanisms underlying TMT-induced neurodegeneration are multifaceted and involve several interconnected pathways, including oxidative stress, intracellular calcium overload, mitochondrial damage, and glutamate excitotoxicity.[5][18] TMT can trigger the excessive release of neurotransmitters like glutamate, leading to overstimulation of receptors and a cascade of events culminating in neuronal cell death.[19]

TMT_Toxicity_Pathway TMT Trimethyltin (TMT) Exposure Neuron Neuron (e.g., Hippocampal) TMT->Neuron Enters Cell Mitochondria Mitochondrial Damage Neuron->Mitochondria Ca_Overload Intracellular Ca2+ Overload Neuron->Ca_Overload Glutamate Glutamate Excitotoxicity Neuron->Glutamate ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Neuronal Apoptosis/ Necrosis ROS->Apoptosis Ca_Overload->Apoptosis Glutamate->Apoptosis Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration

Caption: Key pathways in TMT-induced neurotoxicity.

Experimental Protocols for Toxicity Assessment

To empirically determine and compare the toxicity of compounds like 2-[(Tributylstannyl)methoxy]ethanol and trimethylstannyl derivatives, standardized in vitro assays are indispensable. Below are detailed protocols for assessing cytotoxicity and genotoxicity.

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[21]

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (24-72h incubation) A->B C 3. Add MTT Reagent (3-4h incubation) B->C D 4. Solubilize Formazan (e.g., with DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding:

    • Culture cells of interest (e.g., a relevant neuronal line for TMT or a lymphoid line for TBT) to ~80% confluency.

    • Trypsinize (for adherent cells) and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the organotin compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[22]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using appropriate software.

Protocol 2: Alkaline Comet Assay for Genotoxicity

The single-cell gel electrophoresis or "Comet" assay is a sensitive method for detecting DNA damage (strand breaks) in individual cells.[23] Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet tail," the intensity of which is proportional to the amount of DNA damage.[24]

Comet_Workflow A 1. Cell Treatment & Harvesting B 2. Embed Cells in Low-Melt Agarose A->B C 3. Cell Lysis (High Salt & Detergent) B->C D 4. DNA Unwinding (Alkaline Buffer) C->D E 5. Electrophoresis (Alkaline) D->E F 6. Neutralization & Staining (e.g., SYBR Green) E->F G 7. Visualization & Scoring (Fluorescence Microscopy) F->G

Caption: Workflow for the alkaline Comet genotoxicity assay.

  • Cell Preparation and Treatment:

    • Treat cultured cells with various concentrations of the organotin compound for a defined period (e.g., 2-4 hours). Include a negative (vehicle) and a positive control (e.g., hydrogen peroxide).

    • Harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.

  • Slide Preparation and Cell Embedding:

    • Mix the cell suspension with molten low-melting-point agarose (at ~37°C) at a 1:10 ratio (v/v).

    • Quickly pipette 75 µL of this mixture onto a pre-coated microscope slide (e.g., CometSlide™).

    • Cover with a coverslip and place the slides on a cold flat surface for ~10 minutes to solidify the agarose.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in a pre-chilled lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.[25] This step removes cell membranes and histones, leaving behind the DNA nucleoid.

  • DNA Unwinding (Alkaline Treatment):

    • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13).

    • Let the slides sit in this buffer for 20-30 minutes to allow the DNA to unwind.[25]

  • Electrophoresis:

    • Apply a voltage to the electrophoresis tank (e.g., 25 V, ~300 mA) for 20-30 minutes. The fragmented, negatively charged DNA will migrate towards the anode.

  • Neutralization and Staining:

    • After electrophoresis, gently remove the slides and immerse them in a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes. Repeat this step twice more.

    • Allow the slides to dry.

    • Stain the DNA by adding a small volume of a fluorescent DNA intercalating dye (e.g., SYBR® Green or propidium iodide) to each slide.

  • Visualization and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images of the "comets" and analyze them using specialized software to quantify the extent of DNA damage. Common metrics include % tail DNA, tail length, and tail moment.

Expert Insights and Discussion

The comparative analysis reveals a clear divergence in the toxicological profiles of tributyltin and trimethyltin compounds.

  • Structure-Activity Relationship: The toxicity is highly dependent on the alkyl group. The shorter alkyl chains of TMT appear to facilitate its potent neurotoxicity, while the longer butyl chains of TBT are associated with pronounced immunotoxicity and endocrine disruption.[2] This underscores the principle that subtle changes in chemical structure can lead to dramatically different biological activities.

  • Implications for 2-[(Tributylstannyl)methoxy]ethanol: The toxicity of this specific molecule is likely a composite of its components. The primary driver of its toxicity will almost certainly be the TBT moiety, suggesting a high potential for immunotoxicity and endocrine-disrupting effects. The 2-methoxyethanol linker is a known reproductive toxicant that is metabolized to methoxyacetic acid, which can cause testicular and bone marrow toxicity.[4] Therefore, researchers working with 2-[(Tributylstannyl)methoxy]ethanol should anticipate a multi-organ toxicant with potential effects on the immune, endocrine, and reproductive systems.

  • Guidance for Drug Development: For professionals in drug development, the distinct toxic profiles are critical. If an organotin scaffold is being considered, the choice between a TBT or TMT derivative would be dictated by the desired therapeutic target and the acceptable off-target toxicity profile. For instance, the potent cytotoxicity of some TBT derivatives against cancer cells might be of interest, but the associated immunotoxicity would be a major concern to address.[9] Conversely, the profound neurotoxicity of TMT compounds makes them generally unsuitable for therapeutic development, but they serve as valuable tool compounds for studying neurodegenerative processes.[17]

Conclusion

References

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[(Tributylstannyl)methoxy]ethanol

Executive Summary 2-[(Tributylstannyl)methoxy]ethanol is an organotin compound that combines the significant toxicities of both the tributyltin (TBT) moiety and the 2-methoxyethanol solvent group. Organotin compounds are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[(Tributylstannyl)methoxy]ethanol is an organotin compound that combines the significant toxicities of both the tributyltin (TBT) moiety and the 2-methoxyethanol solvent group. Organotin compounds are characterized by having at least one tin-carbon bond and are known for their high toxicity, particularly triorganotins like TBT, which are the most toxic subclass.[1] Due to their potential for severe acute and chronic health effects, including damage to the nervous and immune systems, and extreme toxicity to aquatic organisms, the handling and disposal of this chemical are governed by stringent safety protocols and regulations.[2][3][4] This guide provides a detailed, step-by-step framework for researchers, scientists, and drug development professionals to manage and dispose of 2-[(Tributylstannyl)methoxy]ethanol waste safely, ensuring personnel safety, regulatory compliance, and environmental protection.

Hazard Profile: A Dual Toxicity Concern

A thorough understanding of the hazards associated with 2-[(Tributylstannyl)methoxy]ethanol is fundamental to its safe management. The risk profile is a composite of its two primary structural components:

  • Tributyltin (TBT) Moiety: TBT compounds are potent biocides and exhibit high toxicity.[5] Exposure can occur via inhalation, skin contact, or ingestion, potentially affecting the body through the skin and respiratory tract.[2] Health effects range from skin irritation and blister formation to severe lung damage in extreme inhalation cases.[2] The most significant danger lies in their high toxicity to aquatic ecosystems, where they can cause long-term adverse effects even at very low concentrations.[2][3]

  • 2-Methoxyethanol Moiety: This component is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[6][7] Critically, it is a known reproductive toxin, with the potential to damage fertility or the unborn child.[8] It may also cause damage to organs through prolonged or repeated exposure.[9]

Given this dual-hazard profile, all waste streams containing this compound must be treated as highly hazardous.

Core Principles for Safe Handling and Disposal

All operations involving 2-[(Tributylstannyl)methoxy]ethanol must adhere to the following foundational principles:

  • Work in a Designated Area: All handling of organotin compounds must occur in a designated and clearly marked area within a laboratory.[1]

  • Use Engineering Controls: All work must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1][4]

  • Prevent Environmental Release: Under no circumstances should this chemical or its waste be disposed of down the drain or in general trash. Its high aquatic toxicity necessitates strict containment.[2][10]

  • Treat All Contaminated Materials as Hazardous: Any item that comes into contact with 2-[(Tributylstannyl)methoxy]ethanol—including gloves, pipette tips, paper towels, and glassware—is considered hazardous waste and must be disposed of accordingly.[1][11]

Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable to prevent personal exposure.

PPE ItemSpecificationRationale
Gloves Chemically resistant gloves (e.g., neoprene or nitrile). Double-gloving is recommended.Protects against dermal absorption, a primary route of exposure for organotins.[1]
Eye Protection Chemical safety goggles and an 8-inch minimum face shield.Protects eyes and face from splashes of the corrosive and toxic material.[1]
Lab Coat Flame-retardant or 100% cotton lab coat.Provides a barrier against spills and splashes on clothing and skin.[1]
Footwear Closed-toe shoes.Prevents exposure from spills that may reach the floor.

Always inspect gloves for signs of degradation or punctures before use.[1] Contaminated clothing should be removed immediately and laundered by a professional service aware of the hazard before reuse.[11]

Step-by-Step Waste Disposal Protocols

Waste must be segregated into liquid and solid streams at the point of generation.

Protocol 1: Liquid Waste Disposal

This category includes unused reagents, reaction mixtures, and the initial solvent rinses from glassware decontamination.

  • Select a Waste Container: Use a designated, leak-proof, and chemically compatible container clearly labeled for "Hazardous Waste: Organotin Compounds".[12]

  • Transfer Waste: In a chemical fume hood, carefully transfer the liquid waste into the container using a funnel. Avoid splashing.

  • Seal and Store: Securely cap the container. Do not overfill. Store the container in a designated secondary containment bin in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department for collection and disposal according to local, state, and federal regulations.[11]

Protocol 2: Solid Waste Disposal

This includes contaminated disposables such as gloves, pipette tips, absorbent paper, and spill cleanup materials.

  • Collect Waste: Place all contaminated solid materials into a dedicated, sealed container or a heavy-duty, sealable bag.[1]

  • Labeling: Clearly label the container as "Hazardous Waste: Solid Organotin Contaminated Debris".

  • Storage: Store the sealed container in the designated hazardous waste accumulation area until it is collected by EHS personnel.

Protocol 3: Glassware Decontamination

Proper decontamination is critical to prevent cross-contamination of future experiments and ensure safety.[12]

  • Initial Solvent Rinse: Inside a fume hood, rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone or dichloromethane) to remove the bulk of the organotin residue.[12] This rinse solvent is hazardous waste and must be collected in the liquid waste container as described in Protocol 1.

  • Oxidative Soak: Submerge the rinsed glassware in a container with an oxidizing solution, such as commercial bleach or 20% nitric acid. Allow the glassware to soak overnight in the fume hood.[12] This step helps to break down residual organotin compounds.

  • Dispose of Soaking Solution: Carefully decant the oxidizing solution into a designated hazardous waste container for corrosive liquids. Your institution's EHS will provide specific guidance for this waste stream.

  • Thorough Rinsing: Rinse the glassware multiple times with tap water, followed by several rinses with deionized water.[12]

  • Final Wash: Wash the glassware with standard laboratory detergent, rinse thoroughly, and allow to air dry.[12]

Spill Management Procedures

In the event of a spill, immediate and correct action is crucial to contain the hazard.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and evacuate all non-essential individuals. Secure the area to prevent entry.[1]

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity to ventilate the area.[1]

  • Absorb Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to contain and absorb the liquid.[3] Avoid creating dust if a solid is spilled.[1]

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it in a sealed, properly labeled container for hazardous waste disposal.[1]

  • Decontaminate Area: Decontaminate the spill surface. This can be followed by washing with soap and water and then rinsing with a solvent like acetone.[1] All decontamination materials must be disposed of as hazardous waste.

Quantitative Safety Data

Adherence to established exposure limits is mandatory for personnel safety. The following table summarizes key exposure limits for organotin compounds.

Regulatory BodyExposure Limit TypeValueApplies To
OSHA PEL (TWA)0.1 mg/m³All organic tin compounds
NIOSH REL (TWA)0.1 mg/m³All organic tin compounds (except Cyhexatin)
ACGIH TLV (TWA)0.1 mg/m³Tin organic compounds (as Sn)
ACGIH STEL0.2 mg/m³Tin organic compounds (as Sn), Skin designation

Data sourced from OSHA, NIOSH, and ACGIH.[1] PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.

Disposal and Decontamination Workflow

The following diagram illustrates the decision-making process for the proper management of waste generated from 2-[(Tributylstannyl)methoxy]ethanol.

G cluster_waste_gen Waste Generation Point cluster_segregation Step 1: Waste Segregation cluster_streams Step 2: Follow Protocol cluster_actions Step 3: Containment & Decontamination cluster_final Step 4: Final Disposition WasteGen 2-[(Tributylstannyl)methoxy]ethanol Waste Generated Identify Identify Waste Type WasteGen->Identify Liquid Liquid Waste (Reagents, Solvents) Identify->Liquid Liquid Solid Solid Waste (Gloves, Tips, Paper) Identify->Solid Solid Glass Contaminated Glassware Identify->Glass Glassware CollectLiquid Collect in Labeled Liquid Waste Container (Protocol 1) Liquid->CollectLiquid CollectSolid Collect in Labeled Solid Waste Container (Protocol 2) Solid->CollectSolid DeconGlass Decontaminate Glassware (Protocol 3) Glass->DeconGlass Store Store in Secure Secondary Containment CollectLiquid->Store CollectSolid->Store DeconGlass->Store Store Decon Waste EHS Arrange Pickup by Environmental Health & Safety (EHS) Store->EHS

Caption: Workflow for the safe segregation and disposal of 2-[(Tributylstannyl)methoxy]ethanol waste.

References

  • Tributyltin compounds, Tributyltins. Lanxess.
  • An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. Benchchem.
  • Proper Disposal of Tributyltin Chloride: A Comprehensive Guide for Labor
  • Tributyltin - Position Document 4. EPA.
  • Tributyltin azide - Safety D
  • Stricter Restrictions on Organotin Use to Stop Fake Agrochemicals. Press Releases-News.
  • How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?.
  • Development of an integrated approach for the removal of tributyltin (TBT)
  • ORGANOTIN COMPOUNDS. CDC Stacks.
  • SAFETY DATA SHEET - (2-Methoxyethyl)
  • SAFETY DATA SHEET - 2-Methoxyethanol. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Methoxyethanol. Sigma-Aldrich.
  • Code of practice: management of tetrabutyltin. Canada.ca.
  • Organotin Waste Materials Chemical Control Order 1989. NSW Environment Protection Authority.
  • 2-Methoxyethanol - SAFETY D
  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Tin and Tin Compounds. NCBI Bookshelf.
  • Safety Data Sheet: 2-Methoxyethanol ≥99 %. Carl ROTH.
  • Standard Operating Procedures - Organotin reagents. Del Valle Lab.

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Handling

Mastering the Safe Handling of 2-[(Tributylstannyl)methoxy]ethanol: A Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals The synthesis and application of novel chemical entities are cornerstones of innovation in drug development and material science. Among these, organotin com...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel chemical entities are cornerstones of innovation in drug development and material science. Among these, organotin compounds such as 2-[(Tributylstannyl)methoxy]ethanol present unique opportunities and significant safety challenges. Their high reactivity and biological activity demand a rigorous and informed approach to laboratory handling. This guide, designed for the discerning scientist, moves beyond mere procedural lists to provide a deep, actionable understanding of the "why" behind each safety recommendation, ensuring both personal safety and experimental integrity.

The Critical Hazard Landscape of Organotin Compounds

2-[(Tributylstannyl)methoxy]ethanol belongs to the triorganotin class of compounds, which are recognized for their high toxicity.[1] The primary routes of exposure are inhalation, ingestion, and dermal contact, all of which can lead to severe health consequences.[1] The toxicity of organotin compounds is largely dictated by the organic groups attached to the tin atom, with triorganotins being the most potent.[1] These compounds can act as neurotoxins, immunotoxins, and endocrine disruptors.[1] Therefore, all handling procedures must be approached with the assumption of high toxicity.

Key Hazards Associated with 2-[(Tributylstannyl)methoxy]ethanol:

  • High Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Systemic Organ Damage: May cause damage to the immune system, central nervous system, liver, and kidneys through prolonged or repeated exposure.[4]

  • Reproductive Hazard: Suspected of causing genetic defects and may damage fertility or the unborn child.[2][5][6][7]

  • Corrosivity: Can cause severe skin burns and eye damage.[2]

  • Flammability: The compound may be a flammable liquid and vapor.[2][5][6][7][8]

The Non-Negotiable Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even considered, the laboratory environment itself must be engineered to contain the chemical hazard. These controls are foundational to a safe workflow.

  • Chemical Fume Hood: All manipulations of 2-[(Tributylstannyl)methoxy]ethanol, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[1][9] The sash should be kept as low as possible to maximize containment.[9][10] This is critical to prevent the inhalation of toxic vapors.[1]

  • Designated Work Area: A specific section of the laboratory should be demarcated for all work involving organotin compounds.[1][9] This designated area should be clearly labeled with appropriate warning signs to prevent cross-contamination and accidental exposure of personnel not directly involved in the work.[1]

Personal Protective Equipment (PPE): An Essential Barrier

The following PPE is mandatory for all personnel handling 2-[(Tributylstannyl)methoxy]ethanol. The selection of appropriate PPE is based on the high dermal toxicity and potential for splashes.

PPE ComponentSpecificationRationale
Hand Protection Double gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[1]Provides an extra layer of protection against highly toxic and skin-absorbable compounds. The outer glove can be removed if contaminated without exposing the skin.
Eye and Face Protection Chemical safety goggles and a full-face shield.[1][9]Protects against splashes of the corrosive and toxic material, safeguarding both the eyes and the face.
Body Protection A chemical-resistant laboratory coat.[1][9]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.[1][4][9]Essential for responding to spills or in situations where the concentration of airborne vapors may exceed the capacity of the fume hood.

Step-by-Step Operational Plan for Safe Handling

A meticulous and well-rehearsed operational plan is paramount to minimizing the risk of exposure.

Preparation and Reagent Transfer:

  • Personnel Training: Only individuals who have received specific training on the hazards and handling of organotin compounds should be permitted to work with 2-[(Tributylstannyl)methoxy]ethanol.[1]

  • Pre-use Inspection: Before starting any work, inspect all PPE for signs of damage or degradation.[9]

  • Inert Atmosphere Transfer: For liquid transfers, especially from Sure/Seal™ bottles, utilize a syringe and needle technique under an inert atmosphere to prevent exposure to air and moisture.[1][10]

  • Avoid Inhalation: Do not breathe any dust, vapor, or mist generated during handling.[1]

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Full PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_area Use Designated Area prep_hood->prep_area handle_transfer Transfer Reagent via Syringe prep_area->handle_transfer handle_reaction Conduct Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Caption: Safe handling workflow for 2-[(Tributylstannyl)methoxy]ethanol.

Spill Management and Emergency Procedures

In the event of a spill, a swift and correct response is crucial to mitigate the hazard.

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the affected area and restrict access.[9]

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood to exhaust vapors.[9]

  • Absorb: For liquid spills, use an inert absorbent material or a spill pillow to contain the substance.[9][11] For solid spills, carefully sweep the material to avoid generating dust.[9]

  • Decontaminate: The spill area should be decontaminated. A common method for glassware is to soak it in a bleach solution overnight to oxidize the organotin to less harmful tin oxides.[9] This can be followed by washing with soap and water and rinsing with a solvent like acetone or toluene.[9]

  • Waste Disposal: All contaminated materials, including absorbents and PPE, must be collected in a sealed, properly labeled container for hazardous waste disposal.[9]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove all contaminated clothing.[11][12]

  • Eye Contact: Promptly flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air at once and seek immediate medical attention.[11]

  • Ingestion: If the substance is ingested, seek immediate medical attention.[11]

Disposal Plan: A Cradle-to-Grave Responsibility

The responsibility for safe handling extends to the final disposal of all waste generated.

  • Hazardous Waste: All organotin waste, including excess reagents, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, glassware), is classified as hazardous waste.[1]

  • Dedicated Waste Container: Place all organotin waste in a dedicated, clearly labeled, and sealed container.[1][11]

  • No Mixing: Do not mix organotin waste with other waste streams.[1]

  • Institutional Guidelines: Handle and dispose of the waste according to your institution's specific hazardous waste disposal guidelines and in compliance with all local, state, and federal regulations.[11][12]

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 2-[(Tributylstannyl)methoxy]ethanol, fostering a culture of safety and scientific excellence within the laboratory.

References

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]

  • Del Valle Lab. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn). Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds. Retrieved from [Link]

  • Loba Chemie. (2016, April 13). 2-METHOXYETHANOL EXTRA PURE. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-methoxyethanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyethanol. Retrieved from [Link]

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